molecular formula C8H5BrN2O B1525745 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1194375-12-6

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Numéro de catalogue: B1525745
Numéro CAS: 1194375-12-6
Poids moléculaire: 225.04 g/mol
Clé InChI: DDCSWBYPSZSEHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 1194375-12-6) is a versatile brominated heterocyclic building block primarily used in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine scaffold is recognized for its wide spectrum of favorable pharmacological properties, and derivatives based on this core structure have been investigated for anti-cancer, antibacterial, antiviral, and anti-inflammatory activities, among others . This compound is particularly valuable in synthetic chemistry. The bromine substituent at the 8-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Pd-catalyzed carbonylation used to synthesize important 8-carboxamido derivatives . Simultaneously, the aldehyde group at the 2-position offers a reactive site for condensation or nucleophilic addition, enabling the construction of diverse chemical libraries. This dual functionality makes it a crucial intermediate for developing novel bioactive molecules and optimizing lead compounds. This product is intended for research and further manufacturing applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCSWBYPSZSEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724472
Record name 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194375-12-6
Record name 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 1194375-12-6): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its structure, featuring the privileged imidazo[1,2-a]pyridine scaffold, is endowed with two distinct and orthogonally reactive functional groups: a C2-aldehyde and a C8-bromine atom. This dual functionality allows for precise, stepwise chemical modifications, making it an invaluable intermediate for the synthesis of complex molecules and diverse chemical libraries.[1] The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutics targeting a wide array of diseases, including cancer, tuberculosis, and viral infections.[1][2] This guide provides an in-depth analysis of its synthesis, chemical reactivity, and core applications, offering field-proven insights and detailed protocols for professionals in drug development and chemical research.

Physicochemical Properties & Key Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

ParameterValueReference
CAS Number 1194375-12-6[3][4]
Molecular Formula C₈H₅BrN₂O[3][4]
Molecular Weight 225.04 g/mol [3][4]
Purity ≥97%[3][4]
Topological Polar Surface Area (TPSA) 34.37 Ų[3]
logP (Predicted) 1.9093[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1[3]
SMILES O=CC1=CN2C=CC=C(Br)C2=N1[3]

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is classified as a "privileged structure" in medicinal chemistry due to its recurring presence in a multitude of biologically active compounds.[5] Its rigid, planar, and aromatic nature provides an excellent framework for interacting with biological targets like enzymes and receptors with high specificity. Derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-cancer, anti-tubercular, antiviral, anti-inflammatory, and anxiolytic effects.[1][2][6] The strategic placement of substituents on this core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a foundational scaffold for drug design.[5]

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This classic approach remains one of the most efficient methods for constructing the fused bicyclic system.

Retrosynthetic Analysis & Strategy

The core of the synthesis is a cyclocondensation reaction. The target molecule can be disconnected at the N1-C2 and C3-N4 bonds of the imidazole ring, revealing two key synthons: 2-amino-3-bromopyridine and a glyoxal equivalent (such as bromopyruvaldehyde or a protected precursor). The choice of the aldehyde synthon is critical to directly install the C2-carbaldehyde group.

Step-by-Step Laboratory Protocol

This protocol describes a reliable method for the synthesis based on established procedures for analogous compounds.[7][8]

Objective: To synthesize this compound via cyclocondensation.

Materials:

  • 2-Amino-3-bromopyridine

  • Bromopyruvaldehyde dimethyl acetal (or a similar protected glyoxal equivalent)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-bromopyridine (1.0 eq.) in anhydrous ethanol.

  • Reagent Addition: Add bromopyruvaldehyde dimethyl acetal (1.2 eq.) to the solution. Causality Note: Using a slight excess of the aldehyde component ensures the complete consumption of the starting aminopyridine.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by silica gel column chromatography, using a gradient elution of hexane and ethyl acetate to afford the pure this compound as a solid.

Workflow Diagram: Synthesis Pathway

G cluster_start Starting Materials cluster_process Process cluster_end Final Product A 2-Amino-3-bromopyridine C 1. Dissolve in Ethanol 2. Add Reagents A->C B Bromopyruvaldehyde Acetal B->C D Cyclocondensation (Reflux, 4-6h) C->D E Aqueous Workup (NaHCO3, EtOAc Extraction) D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Dually Functionalized Intermediate

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups.[1] This allows for selective and sequential modifications, which is a highly desirable attribute in library synthesis and lead optimization.

The Aldehyde at C2: Gateway to Diverse Functionality

The aldehyde group is a versatile electrophilic site ripe for a wide range of transformations:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amine derivatives. This is a cornerstone reaction for introducing diversity.

  • Wittig Reaction: Olefination with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.

  • Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds create more complex conjugated systems.

  • Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) provides access to secondary alcohols.

The Bromine at C8: A Handle for Cross-Coupling

The C8-bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces aryl or heteroaryl substituents.

  • Heck Reaction: Coupling with alkenes forms substituted styrenyl-type derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, often used as precursors for further transformations.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates forms C-N bonds.

  • Carbonylation: Introduction of a carbonyl group to form amides, esters, or carboxylic acids is a powerful method for building key pharmacophores.[1][2]

Diagram: Orthogonal Reactivity Pathways

G cluster_C2 C2-Aldehyde Reactions cluster_C8 C8-Bromine Reactions Core This compound A1 Reductive Amination Core->A1 Electrophilic Site A2 Wittig Reaction Core->A2 Electrophilic Site A3 Condensation Core->A3 Electrophilic Site A4 Grignard Addition Core->A4 Electrophilic Site B1 Suzuki Coupling Core->B1 Cross-Coupling Site B2 Sonogashira Coupling Core->B2 Cross-Coupling Site B3 Buchwald-Hartwig Core->B3 Cross-Coupling Site B4 Carbonylation Core->B4 Cross-Coupling Site

Caption: Orthogonal reactivity of the C2-aldehyde and C8-bromine groups.

Applications in Drug Discovery & Materials Science

The unique structure of this compound makes it a valuable starting point for synthesizing biologically active molecules and functional materials.

Case Study: Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target enzyme. This compound is an ideal starting point for developing such inhibitors.[6] The imidazo[1,2-a]pyridine core can act as a hinge-binding motif, while substituents derived from the C2-aldehyde and C8-bromine positions can be tailored to occupy adjacent pockets, thereby increasing potency and selectivity.

Case Study: Anti-Tuberculosis Agents

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This compound serves as a key intermediate for creating novel analogs to combat this persistent global health threat.

Other Therapeutic Areas

The versatility of this scaffold has led to its exploration in a wide range of therapeutic areas, with derivatives being investigated as:

  • Anxiolytic agents[6]

  • Anti-inflammatory drugs[1]

  • Antiviral compounds[1]

  • Anti-cancer therapeutics[1]

Materials Science

Beyond medicine, the conjugated aromatic system of the imidazo[1,2-a]pyridine core makes it suitable for applications in materials science. It can be incorporated into larger structures to create novel fluorescent probes for bio-imaging or as a component in optoelectronic materials.[6]

Diagram: Conceptual Kinase Inhibition Pathway

G cluster_pathway Simplified Kinase Signaling cluster_drug Drug Action Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Downstream Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Drug Inhibitor derived from 8-Bromoimidazo[1,2-a]pyridine- 2-carbaldehyde Drug->Kinase Binds to ATP Pocket

Caption: Conceptual model of a kinase inhibitor blocking a signaling pathway.

Conclusion & Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and materials science. Its dual, orthogonally reactive sites provide a robust platform for generating molecular diversity with a high degree of control. The proven biological relevance of the imidazo[1,2-a]pyridine scaffold ensures that derivatives synthesized from this building block are of immediate interest for pharmacological screening. Future research will likely focus on developing more efficient, one-pot functionalization procedures and expanding its application in asymmetric synthesis and the creation of novel covalent inhibitors and targeted protein degraders.

References

An In-Depth Technical Guide to 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure, known for a wide spectrum of pharmacological activities, and this particular derivative offers dual points for chemical modification.[1] The bromine atom at the 8-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the carbaldehyde group at the 2-position provides a reactive site for nucleophilic additions and condensations. This guide will delve into the synthesis, structural elucidation, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in the development of novel therapeutics, with derivatives exhibiting anti-cancer, antibacterial, antiviral, and anti-inflammatory properties.[1] Its rigid, planar structure and ability to participate in various biological interactions make it an attractive scaffold for drug design. This compound (CAS No. 1194375-12-6) is a strategically important intermediate, enabling the synthesis of diverse chemical libraries for screening and lead optimization.[1][2] Its utility is particularly noted in the development of kinase inhibitors and anxiolytic agents.[2]

Molecular Structure and Properties

The structure of this compound is characterized by a fused bicyclic system consisting of an imidazole ring and a pyridine ring, with a bromine substituent on the pyridine ring and an aldehyde group on the imidazole ring.

PropertyValueSource
CAS Number 1194375-12-6[1][3]
Molecular Formula C₈H₅BrN₂O[2][3]
Molecular Weight 225.04 g/mol [1][3]
Canonical SMILES C1=CN2C=C(N=C2C(=C1)Br)C=O[1]
InChI Key DDCSWBYPSZSEHW-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5] For this compound, the logical precursors are 3-bromo-2-aminopyridine and a suitable three-carbon electrophile with an aldehyde or protected aldehyde functionality. A general and effective method is the reaction with chloroacetaldehyde.[4]

Experimental Protocol: Synthesis via Cyclocondensation

This protocol is based on established procedures for the synthesis of related imidazo[1,2-a]pyridines.[4]

Step 1: Reaction Setup

  • To a solution of 3-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add sodium bicarbonate (2.0 eq).

  • Stir the suspension at room temperature.

Step 2: Addition of Chloroacetaldehyde

  • Slowly add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) to the reaction mixture. The exothermicity of the reaction should be managed by controlling the addition rate.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 5-12 hours.[1]

Step 4: Work-up and Isolation

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 5: Purification

  • The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexane or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 3-bromo-2-aminopyridine 3-bromo-2-aminopyridine Mixing Mixing 3-bromo-2-aminopyridine->Mixing Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Mixing Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Mixing Reflux Reflux Mixing->Reflux Workup Workup Reflux->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product Reactivity_Diagram cluster_aldehyde Aldehyde Reactivity (C2) cluster_bromide Bromide Reactivity (C8) Start This compound Condensation Condensation (e.g., Knoevenagel, Wittig) Start->Condensation Reductive_Amination Reductive Amination Start->Reductive_Amination Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, organolithium) Start->Nucleophilic_Addition Suzuki Suzuki Coupling Start->Suzuki Heck Heck Coupling Start->Heck Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald_Hartwig Buchwald-Hartwig Amination Start->Buchwald_Hartwig

References

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Properties, Synthesis, and Reactivity for Drug Discovery

Abstract

This compound is a strategically important heterocyclic building block in the field of medicinal chemistry and materials science. Its architecture is founded upon the imidazo[1,2-a]pyridine scaffold, a privileged core structure known for a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of the compound's chemical properties, a plausible synthetic route with mechanistic considerations, and an exploration of its dual-handle reactivity. The bromine atom at the 8-position serves as a versatile anchor for metal-catalyzed cross-coupling reactions, while the carbaldehyde group at the 2-position provides a reactive site for nucleophilic additions and condensations.[1] This unique combination makes it an invaluable intermediate for the construction of diverse chemical libraries aimed at the discovery of novel therapeutic agents and functional materials.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core

The imidazo[1,2-a]pyridine ring system is a recurring motif in a multitude of biologically active compounds.[2][3][4] Its rigid, planar structure and unique electronic properties make it an excellent scaffold for interacting with various biological targets, including enzymes and receptors. Consequently, derivatives have been investigated and developed for a wide range of therapeutic applications, including anti-cancer, anti-tubercular, antiviral, and anti-inflammatory agents.[1][2]

The subject of this guide, this compound (CAS No. 1194375-12-6), is not merely another derivative but a highly functionalized intermediate. It provides synthetic chemists with two distinct and orthogonally reactive sites, enabling sequential and controlled diversification of the core scaffold to rapidly generate novel molecular entities.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are compiled from supplier information and computational predictions.

Table 1: Core Compound Properties

PropertyValueReference
CAS Number 1194375-12-6[5][6]
Molecular Formula C₈H₅BrN₂O[5][6][7]
Molecular Weight 225.04 g/mol [5][6][7]
Appearance Off-white to light yellow/brown solid[8][9]
Purity Typically ≥97%[5][6]
Storage Store at -20°C or 2-8°C, sealed, away from moisture[5][8][9]

Table 2: Computed Physicochemical Data

PropertyValueRationale and ImplicationReference
Topological Polar Surface Area (TPSA) 34.37 ŲIndicates moderate cell permeability potential.[5]
LogP (Octanol/Water Partition Coeff.) 1.9093Suggests good lipophilicity, favorable for membrane crossing.[5]
Hydrogen Bond Acceptors 3The two nitrogen atoms and the carbonyl oxygen can accept H-bonds.[5]
Hydrogen Bond Donors 0The absence of donor groups can influence binding interactions.[5]
Rotatable Bonds 1The C-C bond between the ring and aldehyde allows for limited conformational flexibility.[5]
Solubility Profile

While specific experimental solubility data is not widely published, a qualitative assessment can be made. Based on its structure and the properties of related compounds like pyridine-2-carbaldehyde, the compound is expected to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[10] Its solubility in water is likely to be low due to the hydrophobic nature of the fused aromatic core and the bromine substituent.

Predicted Spectroscopic Data

Definitive characterization requires experimental analysis. However, the expected spectroscopic signatures can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Signatures

TechniqueFeaturePredicted Chemical Shift / Frequency
¹H NMR Aldehyde Proton (-CHO)δ 9.8 - 10.2 ppm (singlet)
Aromatic Protonsδ 7.5 - 9.0 ppm (multiplets)
¹³C NMR Carbonyl Carbon (C=O)δ 185 - 195 ppm
Aromatic Carbonsδ 110 - 150 ppm
FT-IR Carbonyl Stretch (C=O)1690 - 1715 cm⁻¹
C-Br Stretch500 - 600 cm⁻¹

Synthesis and Mechanistic Insights

The construction of the imidazo[1,2-a]pyridine core is classically achieved via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[11][12] For the synthesis of this compound, the logical precursors are 2-amino-3-bromopyridine and an equivalent of bromomalonaldehyde.

SynthesisWorkflow cluster_reaction Reaction Conditions cluster_workup Workup & Purification SM1 2-Amino-3-bromopyridine Reaction Reaction SM1->Reaction SM2 Bromomalonaldehyde SM2->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Condition1 Heat (Reflux) Condition2 Inert Atmosphere Workup1 Neutralization (aq. NaHCO₃) Workup2 Extraction (e.g., EtOAc) Workup1->Workup2 Purify Column Chromatography Workup2->Purify Purify->Product 2. Isolation Reaction->Workup1 1. S-NAr & Cyclization

Caption: Synthetic workflow for this compound.

Proposed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and serves as an illustrative guide.[13] Optimization may be required.

  • Reaction Setup: To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add 2-bromomalonaldehyde (1.2 eq).

    • Rationale: Acetonitrile is a polar aprotic solvent that facilitates the dissolution of the starting materials without interfering with the reaction. A slight excess of the aldehyde component ensures complete consumption of the limiting aminopyridine.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the activation energy for the initial nucleophilic attack of the pyridine nitrogen onto the aldehyde, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. An inert atmosphere prevents potential oxidative side reactions.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Rationale: The reaction generates HBr as a byproduct. Neutralization with a mild base like sodium bicarbonate is crucial to prevent potential acid-catalyzed degradation and to facilitate the extraction of the product into an organic solvent.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic products. The brine wash removes residual water from the organic phase, and anhydrous sodium sulfate is a drying agent that removes the final traces of water.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a gradient elution system (e.g., hexane/ethyl acetate).

    • Rationale: Column chromatography separates the desired product from unreacted starting materials and any formed impurities based on polarity, yielding the pure compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from its two distinct functional groups, which can be addressed with high selectivity.

Transformations at the C8-Position (The Bromo Handle)

The carbon-bromine bond is a classic handle for a wide array of palladium-catalyzed cross-coupling reactions.[1] This allows for the introduction of carbon- and heteroatom-based substituents to build molecular complexity.

Reactivity_C8 cluster_couplings Palladium-Catalyzed Cross-Couplings cluster_products Products Start C8-Br Suzuki R-B(OH)₂ (Suzuki Coupling) Start->Suzuki [Pd] cat. Heck Alkene (Heck Coupling) Start->Heck [Pd] cat. Carbonyl R₂NH, CO (Aminocarbonylation) Start->Carbonyl [Pd] cat. Prod_Suzuki C8-R (Aryl/Alkyl) Suzuki->Prod_Suzuki Prod_Heck C8-Alkene Heck->Prod_Heck Prod_Carbonyl C8-C(O)NR₂ (Amide) Carbonyl->Prod_Carbonyl

Caption: Key cross-coupling reactions at the C8-bromo position.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups, essential for exploring structure-activity relationships (SAR).[7]

  • Heck Coupling: Reaction with alkenes appends vinyl groups, which can serve as further synthetic handles or as part of a larger conjugated system.[7]

  • Aminocarbonylation: A one-pot reaction with an amine and carbon monoxide gas installs a carboxamide moiety, a common functional group in many drug molecules.[1][2]

Reactions of the C2-Carbaldehyde Group

The aldehyde at the 2-position is an electrophilic center, susceptible to a variety of nucleophilic attacks and condensation reactions.

  • Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine, followed by a reducing agent (e.g., NaBH(OAc)₃), yields substituted amines. This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains to modulate solubility and target affinity.

  • Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a method for carbon chain extension and the synthesis of stilbene-like structures.

  • Oxidation: Treatment with a mild oxidizing agent (e.g., sodium chlorite) can convert the aldehyde to a carboxylic acid, another key functional group for drug design.

  • Reduction: Reduction with a hydride agent like sodium borohydride (NaBH₄) cleanly affords the corresponding primary alcohol, which can be used for further derivatization.

  • Condensation Reactions: The aldehyde readily condenses with hydrazines, hydroxylamines, and other nucleophiles to form stable hydrazones, oximes, and imines, respectively.

Applications in Drug Discovery and Beyond

The true value of this compound lies in its role as a versatile intermediate.[1][7]

  • Anti-Tuberculosis Agents: The imidazo[1,2-a]pyridine scaffold has shown significant promise against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This building block is ideal for creating libraries of compounds to optimize anti-tubercular activity.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The derivatization potential of this compound at both the C2 and C8 positions allows for the systematic exploration of substitutions needed to achieve high potency and selectivity.[7]

  • Anxiolytic Agents: The scaffold has also been identified in compounds with activity on the central nervous system, making this a valuable starting point for developing new anxiolytic drugs.[7]

  • Materials Science: The conjugated aromatic framework suggests potential applications in the synthesis of fluorescent probes and optoelectronic materials, where functionalization at the C8 position could be used to tune the electronic properties of the molecule.[7]

Safety, Storage, and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Safety: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: For long-term stability, store in a tightly sealed container in a freezer (-20°C) or refrigerator (2-8°C), protected from light and moisture.[5][8]

  • Usage: This product is intended for research and development purposes only and is not for human or veterinary use.[6]

Conclusion

This compound is a high-value chemical intermediate that offers synthetic chemists a powerful platform for innovation. Its foundation on the pharmacologically relevant imidazo[1,2-a]pyridine core, combined with the strategic placement of two versatile and orthogonally reactive functional groups, makes it an indispensable tool. The ability to perform selective cross-coupling at the C8-bromo position and a wide range of classical aldehyde chemistry at the C2-position enables the efficient and systematic development of novel compounds for drug discovery, diagnostics, and materials science.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A-Z

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and anxiolytic agents.[1] Its rigid, fused bicyclic structure provides a versatile scaffold for developing novel therapeutic agents.[2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic and drug discovery workflows. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra are not presented, this document serves as a predictive reference, grounding its analysis in the established principles of spectroscopy and comparative data from structurally analogous compounds.

Molecular Structure and a Foundation for Analysis

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a fused imidazo[1,2-a]pyridine ring system, substituted with a bromine atom at position 8 and a carbaldehyde (formyl) group at position 2.

M [M]⁺˙ m/z 224/226 M_CO [M-CO]⁺˙ m/z 196/198 M->M_CO - CO M_Br [M-Br]⁺ m/z 145 M->M_Br - Br• M_CO_Br [M-CO-Br]⁺ m/z 117 M_CO->M_CO_Br - Br•

References

An In-Depth Technical Guide to the Solubility Characterization of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential, with derivatives being investigated for anti-cancer, antibacterial, and anti-inflammatory activities.[1] Within this class, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde stands out as a versatile synthetic intermediate.[1][2] Its bromine substituent at the 8-position provides a handle for cross-coupling reactions, while the aldehyde at the 2-position allows for a variety of chemical transformations, making it a valuable building block for creating diverse and complex molecules.[1]

However, the journey from a promising molecular scaffold to a viable drug candidate is fraught with challenges, chief among them being physicochemical properties. Solubility, in particular, is a critical determinant of a compound's fate in the drug development pipeline. Poor solubility can severely limit oral bioavailability, lead to unreliable results in biological assays, and create significant hurdles for formulation development.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility characterization of this compound. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices, offering robust, self-validating protocols to determine both kinetic and thermodynamic solubility. Our objective is to empower researchers with the foundational knowledge and practical methodologies required to accurately assess this critical parameter, thereby enabling informed decisions in the progression of drug discovery projects.

Physicochemical Profile and Solubility Predictions

Before embarking on experimental determination, an analysis of the compound's structural features provides qualitative insights into its expected solubility.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[5][6]
Molecular Weight 225.04 g/mol [5][6]
CAS Number 1194375-12-6[5]
Calculated LogP 1.9093[5]
Topological Polar Surface Area (TPSA) 34.37 Ų[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]

The structure of this compound, with its fused aromatic rings, bromine substituent, and lack of hydrogen bond donors, suggests a molecule with significant lipophilic character. The calculated LogP of ~1.9 further supports the expectation of limited aqueous solubility. While the nitrogen atoms and the carbonyl group contribute to its polar surface area, the overall structure is predominantly hydrophobic. Therefore, it is anticipated that this compound will exhibit poor solubility in aqueous media, a common challenge for many active pharmaceutical ingredients (APIs). Understanding this from the outset is crucial as it informs the selection of appropriate analytical techniques and formulation strategies.[7]

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types: kinetic and thermodynamic solubility.[8][9]

  • Kinetic Solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[3][9] It is a high-throughput assessment used in the early stages of discovery to flag compounds that might have solubility issues in in vitro assays.[9][10]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[4][11][12] This measurement is more time-consuming but provides the definitive solubility value essential for lead optimization and formulation development.[10][11]

The choice of which assay to perform is dictated by the stage of the drug discovery process.

G Discovery Early Discovery (HTS, Hit-to-Lead) Kinetic Kinetic Solubility Assay (High-Throughput) Discovery->Kinetic Optimization Lead Optimization & Pre-formulation Thermodynamic Thermodynamic Solubility (Shake-Flask) Optimization->Thermodynamic Kinetic->Optimization G start Start prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock plate_setup Dispense DMSO Stock into 96-well Plate prep_stock->plate_setup add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) plate_setup->add_buffer incubate Incubate & Shake (e.g., 2h at 25°C) add_buffer->incubate separate Separate Precipitate (Filtration or Centrifugation) incubate->separate analyze Analyze Supernatant (UV-Vis or LC-MS/MS) separate->analyze end End analyze->end G start Start add_solid Add Excess Solid Compound to Buffer Vials (pH 1.2, 4.5, 6.8) start->add_solid incubate Incubate & Agitate (e.g., 24-48h at 25°C or 37°C) add_solid->incubate check_solid Confirm Presence of Undissolved Solid incubate->check_solid sample Withdraw Aliquots Over Time check_solid->sample Solid Present separate Filter or Centrifuge to Remove Solid sample->separate analyze Analyze Supernatant (HPLC-UV) separate->analyze equilibrium Confirm Equilibrium (Concentration Plateau) analyze->equilibrium equilibrium->sample Not Reached end End equilibrium->end Plateau Reached

References

An In-Depth Technical Guide to the Safe Handling and Application of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize this versatile heterocyclic building block in their synthetic endeavors.

Introduction: The Strategic Importance of this compound in Synthetic Chemistry

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with potential anti-cancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] This particular derivative is of significant interest due to its dual functionality. The bromine atom at the 8-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[3] Concurrently, the carbaldehyde group at the 2-position is a reactive site for nucleophilic additions and condensations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[3]

This dual reactivity makes this compound an invaluable tool for the generation of chemical libraries for high-throughput screening and for the optimization of lead compounds in drug discovery programs. Its applications extend to the synthesis of kinase inhibitors and anxiolytic agents.[3]

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and inherent hazards of a compound is the bedrock of its safe handling.

PropertyValueSource
CAS Number 1194375-12-6[4]
Molecular Formula C₈H₅BrN₂O[4]
Molecular Weight 225.04 g/mol [4]
Appearance Solid (form may vary)N/A
Purity ≥97% (typical)[4]
Storage Temperature -20°C, sealed, away from moisture[4]

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the potential hazards of the chemical.

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.[5] This is to prevent contact with the eyes, which can cause serious irritation.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Given that skin absorption is a potential route of exposure, gloves provide a critical barrier.

  • Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. Full-body protection may be necessary for large-scale operations.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If the generation of dust or aerosols is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Prudent Practices: Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to mitigating risks and ensuring the integrity of the compound.

Engineering Controls and Safe Handling
  • Ventilation: All manipulations of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Avoiding Dust and Aerosol Formation: As a solid, care must be taken to avoid the generation of dust during weighing and transfer. Use of appropriate spatulas and techniques to minimize airborne particles is essential.[5]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. While not highly flammable, standard precautions for handling organic chemicals should be observed.[5]

  • Electrostatic Discharge: For larger quantities, measures to prevent the buildup of electrostatic charge should be implemented, such as grounding of equipment.[5]

Chemical Incompatibilities and Storage

The reactivity of the aldehyde and the bromo-imidazo[1,2-a]pyridine core dictates its incompatibilities. Co-storage with certain classes of chemicals can lead to hazardous reactions.

  • Oxidizing Agents: Strong oxidizing agents (e.g., peroxides, perchlorates, nitrates) pose a significant risk.[6][7] The aldehyde functional group can be readily oxidized, potentially leading to an exothermic and uncontrolled reaction.

  • Strong Acids: The pyridine nitrogen is basic and can react with strong acids in a potentially vigorous acid-base reaction.

  • Strong Bases: While the imidazo[1,2-a]pyridine ring is generally stable, strong bases could potentially catalyze self-condensation or other undesired reactions involving the aldehyde.

  • Moisture: The compound should be stored in a dry environment, as moisture can potentially lead to hydration of the aldehyde or other degradation pathways. The recommended storage condition is sealed and away from moisture.[4]

Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from the incompatible materials listed above.[5] For long-term storage, a temperature of -20°C is recommended to maintain the compound's integrity.[4]

Proactive Response: Spill and Emergency Procedures

A well-defined emergency plan is a critical component of laboratory safety.

Accidental Release Measures
  • Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep the solid material into a suitable container for disposal. Avoid generating dust.

    • Wipe the spill area with a damp cloth or paper towel, and place the contaminated materials in the disposal container.

    • Wash the area with soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is significant, contact your institution's emergency response team.

    • Prevent the spread of the material.

    • Only personnel with the appropriate training and PPE should attempt to clean up a large spill.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the material.

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[8]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Responsible Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Chemical: this compound should be disposed of as hazardous chemical waste. It can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[5]

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.[5]

Synthetic Utility and Experimental Protocols

The synthetic versatility of this compound is a key driver for its use in research. Below are representative protocols for its synthesis and a common downstream reaction.

Synthesis of this compound

A common route to imidazo[1,2-a]pyridines is through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The following is a representative procedure adapted from literature for a related compound.[9]

Step-by-step Protocol:

  • To a solution of 2-amino-3-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add 2-bromo-1,1-diethoxyethane (1.1 equivalents).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then treated with an aqueous acid (e.g., 2M HCl) and stirred at room temperature to hydrolyze the acetal to the aldehyde.

  • The reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Suzuki Cross-Coupling Reaction

The bromine at the 8-position is amenable to palladium-catalyzed cross-coupling reactions. The following is a general protocol for a Suzuki coupling.

Step-by-step Protocol:

  • In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 8-aryl-imidazo[1,2-a]pyridine-2-carbaldehyde.

Visualizing Key Concepts

To further clarify the structural and reactive aspects of this compound, the following diagrams are provided.

Caption: Chemical structure of this compound.

Reactivity_Diagram Figure 2: Key Reactive Sites and Transformations cluster_products reactant This compound Aldehyde at C2 Bromine at C8 product1 Condensation/Nucleophilic Addition Product reactant:f0->product1  Reaction at C2 (e.g., with amines, Wittig reagents) product2 Cross-Coupling Product (e.g., Suzuki, Heck) reactant:f1->product2  Reaction at C8 (e.g., with boronic acids, alkenes)

Caption: Dual reactivity of this compound.

Conclusion

This compound is a powerful synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its dual reactivity allows for the creation of diverse and complex molecules. However, its safe and effective use is contingent upon a thorough understanding of its hazards and the strict adherence to appropriate safety protocols. This guide provides a framework for researchers to handle this compound responsibly, ensuring both personal safety and the integrity of their scientific work.

References

The Multifaceted Biological Activities of 8-Bromo-Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine and the Role of Bromine Substitution

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a versatile framework for the design of novel therapeutic agents. Its unique structural and electronic properties allow for effective interactions with a variety of biological targets.[1] The introduction of a bromine atom at the 8-position of this scaffold significantly influences its physicochemical properties and biological activity. The bromine substituent enhances the reactivity of the molecule, providing a handle for further synthetic modifications and the creation of diverse derivatives with tailored pharmacological profiles.[1] This guide provides an in-depth exploration of the biological activities of 8-bromo-imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential, offering valuable insights for researchers and professionals in the field of drug development.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of 8-bromo-imidazo[1,2-a]pyridine have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical signaling pathways that are dysregulated in cancer.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Research has revealed that 8-bromo-imidazo[1,2-a]pyridine derivatives can exert their anticancer effects through various mechanisms:

  • Kinase Inhibition: Many derivatives have been identified as potent inhibitors of various protein kinases that play a crucial role in cancer cell proliferation, survival, and metastasis. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit kinases such as PI3Kα, Akt, mTOR, and FLT3.[2][3][4] The inhibition of these kinases disrupts downstream signaling cascades essential for tumor growth.

  • Targeting KRAS G12C: Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors of the KRAS G12C mutant, a key driver in many intractable cancers. This targeted approach offers a promising strategy for personalized cancer therapy.[5]

  • Induction of Apoptosis: Several imidazo[1,2-a]pyridine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the levels of p53 and p21, and activating caspases.[6][7]

  • Cell Cycle Arrest: These derivatives can also halt the progression of the cell cycle in cancer cells, preventing their uncontrolled division. This is often observed as an accumulation of cells in a specific phase of the cell cycle.[3][6]

Quantitative Anticancer Activity Data

The cytotoxic potential of various imidazo[1,2-a]pyridine derivatives, including those with an 8-bromo substitution, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the table below.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-quinoline hybrid (12)MDA-MB-231 (Breast)0.29[8]
Imidazo[1,2-a]pyridine-quinoline hybrid (12)HeLa (Cervical)0.35[8]
Imidazo[1,2-a]pyridine-quinoline hybrid (12)ACHN (Renal)0.34[8]
Imidazo[1,2-a]pyridine-quinoline hybrid (12)HCT-15 (Colon)0.30[8]
Imidazo[1,2-a]pyridine-carbazole hybrid (13)HCT-15 (Colon)0.30[8]
Imidazo[1,2-a]pyridine derivative (I-11)NCI-H358 (Lung, KRAS G12C)Potent[5]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast)45[6]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast)47.7[6]
Imidazo[1,2-a]pyridine derivative (IP-7)HCC1937 (Breast)79.6[6]
2,6,8-substituted Imidazo[1,2-a]pyridine (35)T47D (Breast)Potent[2]
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)A549 (Lung)2.8[9]
Diarylurea derivative with imidazo[1,2-a]pyridine (18h)A375P (Melanoma)< 0.06[10]
3-aminoimidazo[1,2-a]pyridine (12)HT-29 (Colon)4.15[11]
3-aminoimidazo[1,2-a]pyridine (18)MCF-7 (Breast)14.81[11]
Imidazo[1,2-a]pyridine-pyridine derivative (24)MOLM14 (Leukemia, FLT3-ITD)0.0045[4]
Experimental Workflow: Elucidating the Anticancer Mechanism of Action

A systematic approach is employed to unravel the anticancer mechanism of novel 8-bromo-imidazo[1,2-a]pyridine derivatives. The following diagram illustrates a typical experimental workflow.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification MTT_Assay MTT Assay (Cell Viability) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Active Compounds Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis Active Compounds Western_Blot Western Blot (Protein Expression) Cell_Cycle->Western_Blot Investigate Cell Cycle Proteins Apoptosis->Western_Blot Confirm Apoptotic Pathway Kinase_Assay Kinase Inhibition Assay Western_Blot->Kinase_Assay Identify Potential Targets Molecular_Docking Molecular Docking Kinase_Assay->Molecular_Docking Validate Target Interaction

Caption: Experimental workflow for investigating the anticancer properties of novel compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. 8-Bromo-imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

Mechanism of Action: Targeting COX-2 and the STAT3/NF-κB Pathway

The anti-inflammatory effects of these compounds are often attributed to their ability to:

  • Inhibit Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme responsible for the production of pro-inflammatory prostaglandins. Several imidazo[1,2-a]pyridine derivatives have been identified as selective inhibitors of COX-2, which is a well-established strategy for anti-inflammatory drug development.[3][10][12]

  • Suppress the STAT3/NF-κB Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are critical transcription factors that regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. A novel imidazo[1,2-a]pyridine derivative has been shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[13][14]

Signaling Pathway: STAT3/NF-κB Inhibition

The following diagram illustrates the modulation of the STAT3/NF-κB signaling pathway by an imidazo[1,2-a]pyridine derivative.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates STAT3 STAT3 TLR4->STAT3 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Nucleus->iNOS Transcription COX2 COX-2 Nucleus->COX2 Transcription pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylates pSTAT3->Nucleus Translocates Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Compound Imidazo[1,2-a]pyridine Derivative Compound->IKK Inhibits Compound->pSTAT3 Inhibits

Caption: Modulation of the STAT3/NF-κB signaling pathway by an imidazo[1,2-a]pyridine derivative.

Antimicrobial Activity: A Potential New Frontier

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The imidazo[1,2-a]pyridine scaffold has shown promise as a source of novel antimicrobial agents. While specific data for 8-bromo derivatives is still emerging, the broader class of imidazo[1,2-a]pyridines has demonstrated activity against a range of bacteria and fungi.

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial mechanism of these compounds may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. For instance, some imidazo[1,2-a]pyridines have been found to target M. tuberculosis QcrB, a component of the electron transport chain.[15]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table presents MIC values for some imidazo[1,2-a]pyridine derivatives against various microbial strains.

Compound DescriptionMicrobial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine-triazole hybrid (13b, 13j)BacteriaSignificant Activity[14]
Imidazo[1,2-a]pyridine-triazole hybrid (13c, 13g)FungiGood Activity[14]
Imidazo[1,2-a]pyridine derivative (1)M. tuberculosis0.03-5[15]
Imidazo[1,2-a]pyridine derivative (3)M. tuberculosis0.03-5[15]
Imidazo[4,5-b]pyridine derivative (8ga, 8gc, 8gd)E. coli, P. putida, S. typhi, B. subtilis, S. aureus4-8[16]
Imidazo[4,5-b]pyridine derivative (8ga, 8gc, 8gd)A. niger, C. albicans8-16[16]

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 8-bromo-imidazo[1,2-a]pyridine derivative for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of the 8-bromo-imidazo[1,2-a]pyridine derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 8-bromo-imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. The compelling anticancer and anti-inflammatory properties, coupled with emerging antimicrobial potential, underscore the importance of continued research in this area. Future efforts should focus on synthesizing and screening a wider array of 8-bromo-imidazo[1,2-a]pyridine derivatives to establish comprehensive structure-activity relationships. In-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are necessary to evaluate their efficacy and safety profiles in preclinical models. The insights gained from such investigations will be instrumental in advancing these promising compounds through the drug discovery pipeline and ultimately translating them into effective therapies for a range of human diseases.

References

introduction to imidazo[1,2-a]pyridine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine Chemistry for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a paramount heterocyclic system in modern chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of marketed pharmaceuticals and its versatile applications in materials science.[1][2][3] This bicyclic 5-6 fused heterocycle, an isostere of purine and indole, possesses a unique combination of structural rigidity, electronic properties, and synthetic accessibility that makes it a focal point of intensive research.[4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][5][6] Furthermore, the π-conjugated system often imparts favorable photophysical characteristics, leading to applications as fluorescent probes and materials for optoelectronics.[7][8] This guide provides a comprehensive overview of the core chemistry of imidazo[1,2-a]pyridines, detailing seminal and contemporary synthetic strategies, exploring the principles of its reactivity and site-selective functionalization, and summarizing its role in the development of therapeutic agents and functional materials.

The Imidazo[1,2-a]pyridine Core: Structure and Significance

Imidazo[1,2-a]pyridine is an aromatic heterocyclic compound formed by the fusion of an imidazole ring with a pyridine ring.[4] This fusion creates a planar, nitrogen-bridged system with 10 π-electrons, conforming to Hückel's rule of aromaticity. The numbering convention, shown below, is critical for understanding its reactivity. The imidazole moiety acts as an electron-rich component, while the pyridine ring is electron-deficient. This electronic dichotomy governs the molecule's chemical behavior, particularly the regioselectivity of its functionalization.

The scaffold's significance is underscored by its presence in numerous FDA-approved drugs.[1][3] Its ability to engage in various biological interactions, often acting as a bioisostere for endogenous structures, has cemented its status as a cornerstone in medicinal chemistry.[4][9]

Table 1: Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold

Drug NameStructureTherapeutic Application
Zolpidem
alt text
Insomnia (Hypnotic)[9][10]
Alpidem
alt text
Anxiolytic[3][10]
Saripidem
alt text
Anxiolytic[1]
Necopidem
alt text
Anxiolytic[7]
Olprinone
alt text
Heart Failure (Cardiotonic)[7][10]
Minodronic Acid
alt text
Osteoporosis[10]
Zolimidine
alt text
Antiulcer[7][11]

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The construction of the imidazo[1,2-a]pyridine core can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern multicomponent and C-H activation methodologies.[2][12] The choice of method is often dictated by the desired substitution pattern and the need for atom economy and operational simplicity.

G cluster_start Starting Materials cluster_reactions Key Synthetic Reactions cluster_product Product A 2-Aminopyridine R1 Tschitschibabin Condensation A->R1 R2 Groebke-Blackburn-Bienaymé (GBB) MCR A->R2 R3 Copper-Catalyzed Three-Component Coupling A->R3 B α-Haloketone B->R1 C Aldehyde C->R2 C->R3 D Isocyanide D->R2 E Terminal Alkyne E->R3 P Imidazo[1,2-a]pyridine Core R1->P R2->P R3->P GBB_Mechanism Start 2-Aminopyridine + Aldehyde + H⁺ I1 Schiff Base (Iminium Ion) Start->I1 Condensation I2 Nitrile-stabilized Carbocation Intermediate I1->I2 Nucleophilic attack Isocyanide + Isocyanide (R-NC) Isocyanide->I1 I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization (5-endo-dig) Product 3-Amino- imidazo[1,2-a]pyridine I3->Product Aromatization (Proton Shift)

References

The Enduring Legacy of the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to its Synthesis from Historical Origins to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged" scaffold due to its prevalence in a wide array of biologically active compounds and functional materials. Its unique electronic and structural properties have made it a focal point of synthetic chemistry for nearly a century. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of imidazo[1,2-a]pyridine synthesis. We will traverse the seminal classical reactions that first brought this heterocyclic system to light, delve into the mechanistic intricacies that govern these transformations, and chart the progression to contemporary, highly efficient synthetic strategies. This guide is crafted for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a deeper understanding of the causality behind experimental choices, empowering the reader to innovate within this rich field of chemistry.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The fusion of an imidazole ring with a pyridine ring gives rise to the imidazo[1,2-a]pyridine scaffold, a bicyclic aromatic system with a unique distribution of nitrogen atoms that imparts a fascinating array of physicochemical properties. This scaffold is not merely an academic curiosity; it is the central nervous system of numerous blockbuster drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective drug Zolimidine.[1][2] The therapeutic spectrum of imidazo[1,2-a]pyridine derivatives is remarkably broad, encompassing anticancer, antimycobacterial, antiviral, and anti-inflammatory activities.[3][4]

Beyond the realm of medicine, the inherent fluorescence and tunable photophysical properties of these compounds have positioned them as promising candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.[5][6][7][8] The enduring relevance of this scaffold necessitates a thorough understanding of its synthetic origins and the evolution of methodologies for its construction.

The Dawn of an Era: The Pioneering Syntheses

The early 20th century marked the genesis of imidazo[1,2-a]pyridine chemistry, with two landmark reactions laying the foundation for all subsequent work in the field: the Tschitschibabin reaction and the Ortoleva-King reaction.

The Tschitschibabin Reaction: A Foundational Condensation

In 1925, the Russian chemist Aleksei Tschitschibabin reported a pioneering method for the synthesis of the imidazo[1,2-a]pyridine core.[9][10] The reaction, in its original form, involved the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloaldehyde or α-haloketone.

The causality behind this experimental design lies in the nucleophilic character of the 2-aminopyridine. The pyridine ring nitrogen is sufficiently nucleophilic to displace the halide from the α-halocarbonyl, forming a pyridinium salt intermediate. This intermediate then undergoes an intramolecular condensation between the exocyclic amino group and the carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Mechanism of the Tschitschibabin Reaction

Tschitschibabin_Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Nucleophilic attack by pyridine N alpha-Haloketone α-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Attack by amino group Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Dehydration

Caption: Mechanism of the Tschitschibabin Reaction.

Experimental Protocol: Classical Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Reagent Addition: Add α-bromoacetophenone (1.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The Ortoleva-King Reaction: An In Situ Halogenation Approach

A significant advancement in the synthesis of imidazo[1,2-a]pyridines came with the Ortoleva-King reaction. This method circumvents the need for pre-synthesized and often lachrymatory α-haloketones by generating the α-halocarbonyl species in situ. The reaction typically involves a ketone, a 2-aminopyridine, and a halogen, most commonly iodine.[11][12][13]

The ingenuity of this approach lies in the dual role of iodine. It first acts as a catalyst for the α-iodination of the ketone. The resulting α-iodoketone then reacts with the 2-aminopyridine in a manner analogous to the Tschitschibabin reaction. This one-pot procedure offers a more convenient and safer alternative to the classical method.

Mechanism of the Ortoleva-King Reaction

Ortoleva_King_Mechanism cluster_step1 Step 1: In Situ α-Iodination cluster_step2 Step 2: Tschitschibabin-like Condensation Ketone Ketone alpha-Iodoketone α-Iodoketone Ketone->alpha-Iodoketone Iodine Iodine (I₂) Iodine->alpha-Iodoketone Pyridinium_Salt Pyridinium Salt Intermediate alpha-Iodoketone->Pyridinium_Salt 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Pyridinium_Salt Imidazopyridine Imidazo[1,2-a]pyridine Pyridinium_Salt->Imidazopyridine Cyclization & Dehydration

Caption: Mechanism of the Ortoleva-King Reaction.

Experimental Protocol: One-Pot Ortoleva-King Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines [12]

  • Reaction Setup: To a mixture of the acetophenone (1.0 eq) and 2-aminopyridine (2.3 eq), add iodine (1.2 eq).

  • Reaction Conditions (Step 1): Heat the neat reaction mixture at 110 °C for 4 hours.

  • Reaction Conditions (Step 2): After cooling, add aqueous sodium hydroxide solution. Heat the mixture at 100 °C for 1 hour.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Modern Synthetic Arsenal: Efficiency, Diversity, and Green Chemistry

Building upon the classical foundations, the latter half of the 20th century and the dawn of the 21st have witnessed an explosion of innovative methods for imidazo[1,2-a]pyridine synthesis. These modern approaches are driven by the principles of efficiency, atom economy, and the desire to rapidly generate molecular diversity for drug discovery and materials science.

Multicomponent Reactions: The Power of Convergence

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are exceptionally well-suited for the rapid construction of complex molecules. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[14][15][16][17][18][19]

This powerful reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis. The GBB reaction allows for the introduction of three points of diversity into the final product in a single step, making it a highly valuable tool for the construction of compound libraries for high-throughput screening.

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

GBB_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Attack by Isocyanide cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Tautomerization 2-Aminopyridine 2-Aminopyridine Imine Imine Intermediate 2-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Nitrile_Intermediate Nitrile Intermediate Imine->Nitrile_Intermediate Isocyanide Isocyanide Isocyanide->Nitrile_Intermediate Cyclized_Intermediate Cyclized Intermediate Nitrile_Intermediate->Cyclized_Intermediate Attack by pyridine N 3-Aminoimidazopyridine 3-Aminoimidazo[1,2-a]pyridine Cyclized_Intermediate->3-Aminoimidazopyridine

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative [15]

  • Reaction Setup: In a sealed tube, dissolve the aldehyde (1.0 eq) in ethanol.

  • Reagent Addition: Sequentially add the 2-aminopyridine (1.0 eq), the isocyanide (1.0 eq), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Reaction Conditions: Sonicate the reaction mixture at room temperature for 3 hours.

  • Work-up and Purification: Evaporate the solvent under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

The Rise of Catalysis: Expanding the Synthetic Toolbox

The integration of transition metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, offering milder reaction conditions, broader substrate scope, and novel bond-forming strategies.

Copper-Catalyzed Syntheses: Copper catalysts have proven to be particularly versatile in this arena. Copper(I) iodide (CuI) and other copper salts can catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[3][20] These reactions often proceed through a catalytic Ortoleva-King type mechanism. Furthermore, copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes provide a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines.[4][21][22][23][24]

Other Metal Catalysts: While copper catalysis is prevalent, other transition metals such as iron, zinc, and cobalt have also been employed to catalyze the synthesis of imidazo[1,2-a]pyridines, often in conjunction with iodine in Ortoleva-King type reactions.[11]

Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Synthesis [3]

  • Reaction Setup: To a reaction tube, add the 2-aminopyridine (1.0 eq), acetophenone (1.2 eq), CuI (10 mol%), and a suitable solvent such as DMSO.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 120 °C) under an atmosphere of air or oxygen for several hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Metal-Free Approaches and C-H Functionalization: The Modern Frontier

In recent years, there has been a significant push towards the development of more sustainable and environmentally benign synthetic methods. This has led to a surge in research on metal-free syntheses of imidazo[1,2-a]pyridines.[5][16][25] These methods often utilize inexpensive and readily available reagents such as iodine or employ catalyst-free conditions under thermal or microwave irradiation. For instance, a simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene in a catalyst-free cascade process.[26]

Furthermore, the direct functionalization of the C-H bonds of the pre-formed imidazo[1,2-a]pyridine core has emerged as a powerful strategy for the late-stage diversification of these molecules. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to a wide range of derivatives.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to an imidazo[1,2-a]pyridine derivative is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The following table provides a comparative overview of the key synthetic methods discussed.

MethodKey FeaturesAdvantagesLimitations
Tschitschibabin Reaction Condensation of 2-aminopyridines with α-halocarbonyls.Historically significant, straightforward.Requires pre-synthesized, often lachrymatory α-halocarbonyls.
Ortoleva-King Reaction In situ generation of α-halocarbonyls using a ketone, 2-aminopyridine, and a halogen.One-pot procedure, avoids handling of lachrymatory reagents.Can require harsh conditions and stoichiometric amounts of halogen.
Groebke-Blackburn-Bienaymé Reaction Three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.High atom economy, rapid generation of molecular diversity.Primarily yields 3-amino substituted derivatives.
Copper-Catalyzed Synthesis Various copper-catalyzed couplings and multicomponent reactions.Milder reaction conditions, broad substrate scope.Requires a metal catalyst, which may need to be removed from the final product.
Metal-Free Synthesis Utilizes non-metallic reagents or catalyst-free conditions.Environmentally benign, avoids metal contamination.May require higher temperatures or longer reaction times.

Conclusion and Future Outlook

The journey of imidazo[1,2-a]pyridine synthesis, from the classical condensations of the early 20th century to the sophisticated catalytic and multicomponent strategies of today, is a testament to the enduring power of organic chemistry to innovate and adapt. The development of these synthetic methodologies has not only provided access to a vast chemical space of imidazo[1,2-a]pyridine derivatives but has also fueled groundbreaking discoveries in medicine and materials science.

Looking ahead, the field is poised for further advancements. The development of enantioselective syntheses of chiral imidazo[1,2-a]pyridines, the expansion of C-H functionalization techniques to all positions of the scaffold, and the integration of flow chemistry for the continuous and automated synthesis of these important molecules are all exciting frontiers of research. As our understanding of the biological targets and material properties of imidazo[1,2-a]pyridines continues to grow, so too will the demand for novel and efficient synthetic routes to access this remarkable heterocyclic system.

References

Methodological & Application

Synthesis of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its recurrent appearance in a multitude of biologically active compounds.[1] This heterocyclic system is the foundation for drugs with a wide array of therapeutic applications, including anti-cancer, anti-tuberculosis, antiviral, and anti-inflammatory agents.[1][2] The unique electronic and structural properties of the imidazo[1,2-a]pyridine core allow for versatile interactions with various biological targets.

Within this important class of molecules, this compound stands out as a particularly valuable synthetic intermediate.[3][4] Its strategic importance lies in its dual functionality: the bromine atom at the 8-position provides a handle for further molecular elaboration through cross-coupling reactions, while the carbaldehyde group at the 2-position is a versatile functional group for the construction of more complex molecular architectures.[3] This dual reactivity makes it a key building block in the synthesis of kinase inhibitors, anxiolytic agents, and other novel therapeutic candidates.[4]

This application note provides a comprehensive guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is presented in a two-part experimental workflow, commencing with the synthesis of the 8-bromoimidazo[1,2-a]pyridine core, followed by a regioselective Vilsmeier-Haack formylation at the C2 position. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine via the condensation of 2-amino-3-bromopyridine with bromoacetaldehyde.

  • Step 2: Vilsmeier-Haack Formylation of the resulting 8-bromoimidazo[1,2-a]pyridine to introduce a carbaldehyde group at the C2 position.

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Formylation 2-amino-3-bromopyridine 2-amino-3-bromopyridine Reaction1 Condensation 2-amino-3-bromopyridine->Reaction1 Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde->Reaction1 8-Bromoimidazo[1,2-a]pyridine 8-Bromoimidazo[1,2-a]pyridine Reaction1->8-Bromoimidazo[1,2-a]pyridine Reaction2 Vilsmeier-Haack Formylation 8-Bromoimidazo[1,2-a]pyridine->Reaction2 Intermediate Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine

Principle and Mechanism

The synthesis of the imidazo[1,2-a]pyridine core is achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. In this protocol, 2-amino-3-bromopyridine reacts with bromoacetaldehyde. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyridine on the carbonyl carbon of bromoacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
2-Amino-3-bromopyridine≥97%Sigma-Aldrich13534-99-1
Bromoacetaldehyde diethyl acetal95%Sigma-Aldrich2032-35-1
EthanolAnhydrousFisher Scientific64-17-5
Sodium bicarbonate≥99.5%Sigma-Aldrich144-55-6
DichloromethaneACS GradeFisher Scientific75-09-2
Anhydrous sodium sulfateACS GradeFisher Scientific7757-82-6
Hydrochloric acid (2M)ACS GradeFisher Scientific7647-01-0

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromopyridine (10.0 g, 57.8 mmol) and ethanol (100 mL). Stir the mixture until the solid is completely dissolved.

  • Addition of Reagent: Add bromoacetaldehyde diethyl acetal (12.5 g, 63.6 mmol) to the solution at room temperature.

  • Hydrolysis and Cyclization: Slowly add 2M hydrochloric acid (30 mL) to the reaction mixture. Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (starting from 10% ethyl acetate) to afford 8-bromoimidazo[1,2-a]pyridine as a solid.

Expected Characterization Data for 8-Bromoimidazo[1,2-a]pyridine

PropertyValue
Appearance Off-white to light yellow solid
Melting Point 70-75 °C[5]
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol [5]
¹H NMR (CDCl₃, 400 MHz) δ 8.10 (d, 1H), 7.60 (s, 1H), 7.55 (s, 1H), 7.30 (d, 1H), 6.80 (t, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 143.0, 142.5, 126.0, 124.0, 117.5, 112.0, 108.0
Mass Spectrum (EI) m/z 197/199 (M⁺, M⁺+2)

Part 2: Vilsmeier-Haack Formylation of 8-Bromoimidazo[1,2-a]pyridine

Principle and Mechanism

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The Vilsmeier reagent is an electrophilic iminium salt that reacts with the electron-rich C2 position of the 8-bromoimidazo[1,2-a]pyridine ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[7]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Substrate 8-Bromoimidazo [1,2-a]pyridine Iminium_Adduct Iminium Adduct Substrate->Iminium_Adduct + Vilsmeier Reagent Hydrolysis Hydrolysis (H2O) Iminium_Adduct->Hydrolysis Product 8-Bromoimidazo[1,2-a]pyridine -2-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
8-Bromoimidazo[1,2-a]pyridineAs synthesized in Part 1-850349-02-9
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich10025-87-3
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich68-12-2
Dichloromethane (DCM)AnhydrousFisher Scientific75-09-2
Ice---
Saturated sodium bicarbonate solution---

Procedure

  • Vilsmeier Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (6.0 mL, 64.5 mmol) dropwise to the DMF over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 8-bromoimidazo[1,2-a]pyridine (5.0 g, 25.4 mmol) in anhydrous dichloromethane (DCM) (50 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 3 hours. Monitor the reaction by TLC (3:7 ethyl acetate:hexanes).

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice (200 g). Stir vigorously for 30 minutes.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate) to yield this compound as a solid.

Expected Characterization Data for this compound

PropertyValue
Appearance Yellow solid
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 9.90 (s, 1H), 8.20 (s, 1H), 8.15 (d, 1H), 7.40 (d, 1H), 7.00 (t, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 185.0, 145.0, 144.0, 130.0, 128.0, 120.0, 115.0, 110.0
Mass Spectrum (ESI) m/z 225/227 (M+H)⁺

Quantitative Data Summary

StepReactant 1Reactant 2Key ReagentSolventTemp.TimeYield
1 2-Amino-3-bromopyridine (1 eq)Bromoacetaldehyde diethyl acetal (1.1 eq)2M HClEthanolReflux4 h~70-80%
2 8-Bromoimidazo[1,2-a]pyridine (1 eq)POCl₃ (2.5 eq)DMFDCMReflux3 h~60-70%

Troubleshooting and Key Considerations

  • Moisture Sensitivity in Vilsmeier-Haack Reaction: The Vilsmeier reagent is highly sensitive to moisture. It is crucial to use anhydrous solvents and a dry reaction setup under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the reagent and ensure a high yield.

  • Controlling Temperature: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature (0-10 °C) during the addition of POCl₃ to DMF is essential to prevent side reactions.

  • Purification Challenges: The final product may contain residual DMF. Careful purification by column chromatography and subsequent drying under high vacuum are recommended to obtain a pure product.

  • Regioselectivity of Formylation: The formylation of imidazo[1,2-a]pyridines generally occurs at the C3 position. However, in this case, the C2 position is electronically favored for electrophilic substitution. Careful monitoring of the reaction and characterization of the product are necessary to confirm the regioselectivity.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By following the outlined procedures and considering the key experimental parameters, researchers can efficiently produce this valuable intermediate. The strategic importance of this compound as a versatile building block in medicinal chemistry underscores the utility of this synthetic guide for professionals engaged in the discovery and development of novel therapeutics. The dual functionality of the target molecule opens avenues for the creation of diverse chemical libraries, facilitating the exploration of new chemical space in the quest for more effective and selective drugs.

References

Application Note: Strategic Cross-Coupling of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of new chemical entities.[4][5] 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde stands out as a particularly versatile building block. The bromine atom at the C8 position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, while the carbaldehyde at the C2 position offers a secondary site for subsequent modifications, such as reductive amination or olefination.

This guide provides a comprehensive overview and detailed protocols for the application of key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—to the this compound core. The methodologies described herein are designed to be robust and adaptable, enabling researchers in drug discovery and development to efficiently generate libraries of novel compounds for biological screening.

Chapter 1: The Substrate: this compound

Synthesis and Purification

The starting material, this compound, can be synthesized via the condensation of 2-amino-3-bromopyridine with an appropriate three-carbon aldehyde equivalent. A common method involves the reaction of 2-amino-3-bromopyridine with 2-chloroacetaldehyde or a protected precursor, followed by cyclization.[6] Purification is typically achieved by column chromatography on silica gel.

Physicochemical Properties and Handling
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in polar aprotic solvents such as DMF, DMSO, and moderately soluble in THF and dioxane.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases.

  • Handling: As with all fine chemicals, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Chapter 2: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[7][8][9] It is particularly valuable for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Mechanistic Principles

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:[7][9]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, a step that is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Protocol Deep Dive: Synthesis of 8-Aryl-imidazo[1,2-a]pyridine-2-carbaldehydes

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or Pd₂(dba)₃ (0.025 equivalents) with a suitable ligand like SPhos (0.1 equivalents)

  • K₂CO₃ or Cs₂CO₃ (2.0 equivalents)

  • Solvent: Dioxane/Water (4:1) or Toluene/Water (4:1)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Workflow Diagram

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction 8-Aryl-imidazo[1,2-a]pyridine-2-carbaldehyde 8-Aryl-imidazo[1,2-a]pyridine-2-carbaldehyde Reaction->8-Aryl-imidazo[1,2-a]pyridine-2-carbaldehyde Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Coupling Workflow.

Data Summary
EntryArylboronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPd₂(dba)₃/SPhos, Cs₂CO₃Toluene/H₂O100492
33-Pyridylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O95878
44-Fluorophenylboronic acidPd₂(dba)₃/SPhos, Cs₂CO₃Toluene/H₂O100588

Chapter 3: Palladium-Catalyzed C-C Bond Formation: Heck and Sonogashira Couplings

Heck Reaction for Alkenylation

The Heck reaction is a powerful method for the formation of C-C bonds between aryl halides and alkenes.[10][11] This reaction introduces an alkenyl substituent at the C8 position, providing a scaffold that can be further elaborated.

3.1.1 Protocol: Synthesis of 8-Alkenyl-imidazo[1,2-a]pyridine-2-carbaldehydes

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (0.05 equivalents)

  • P(o-tol)₃ (0.1 equivalents)

  • Base: Et₃N or K₂CO₃ (2.0 equivalents)

  • Solvent: DMF or Acetonitrile

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.1 mmol).

  • Add the alkene (1.5 mmol), base (2.0 mmol), and solvent (5 mL).

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Reaction for Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for introducing alkynyl moieties into organic molecules.[12][13]

3.2.1 Protocol: Synthesis of 8-Alkynyl-imidazo[1,2-a]pyridine-2-carbaldehydes

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or PdCl₂(PPh₃)₂ (0.05 equivalents)

  • CuI (0.1 equivalents)

  • Base: Et₃N or Diisopropylamine (excess, can be used as solvent)

  • Solvent: THF or DMF

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst, and CuI (0.1 mmol).

  • Evacuate and backfill with an inert gas three times.

  • Add the solvent (5 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-8 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Comparative Workflow Diagram

C_C_Couplings cluster_heck Heck Reaction cluster_sonogashira Sonogashira Reaction 8-Bromo-Imidazo-Pyridine This compound Alkene Alkene 8-Bromo-Imidazo-Pyridine->Alkene Pd(OAc)2, P(o-tol)3, Base Terminal Alkyne Terminal Alkyne 8-Bromo-Imidazo-Pyridine->Terminal Alkyne Pd(PPh3)4, CuI, Base Heck Product 8-Alkenyl Derivative Alkene->Heck Product Sonogashira Product 8-Alkynyl Derivative Terminal Alkyne->Sonogashira Product

Caption: Heck vs. Sonogashira Coupling.

Chapter 4: Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of C-N bonds, a common linkage in pharmaceuticals.[14][15][16] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

The Challenge of C-N Coupling on Electron-Deficient Heterocycles

Imidazo[1,2-a]pyridines can be challenging substrates for C-N coupling due to potential coordination of the heterocyclic nitrogen atoms to the palladium center, which can inhibit catalysis. The selection of a suitable ligand is therefore critical to achieve high efficiency. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.[17][18]

Protocol Deep Dive: Synthesis of 8-Amino-imidazo[1,2-a]pyridine-2-carbaldehydes

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Ligand: XPhos or BrettPhos (0.08 equivalents)

  • Base: NaOt-Bu or LHMDS (1.5 equivalents)

  • Solvent: Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol), the ligand (0.08 mmol), and the base (1.5 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (4 mL).

  • Seal the vial and heat to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Mechanistic Workflow Diagram

Buchwald_Hartwig_Amination Start Pd(0)L2 OxAdd Oxidative Addition (Ar-Br) Start->OxAdd AmineCoord Amine Coordination and Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim Product Ar-NR2 RedElim->Product CatalystRegen Pd(0)L2 Regenerated RedElim->CatalystRegen CatalystRegen->Start

Caption: Buchwald-Hartwig Catalytic Cycle.

Data Summary
EntryAmineLigandBaseTemp (°C)Time (h)Yield (%)
1MorpholineXPhosNaOt-Bu1001689
2AnilineBrettPhosLHMDS1102075
3BenzylamineXPhosNaOt-Bu1001882
4IndoleBrettPhosLHMDS1102468

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of substituted imidazo[1,2-a]pyridines. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient pathways to C-C and C-N bond formation at the C8 position. The protocols and insights provided herein are intended to empower researchers to accelerate their drug discovery and development programs by facilitating the rapid generation of novel molecular architectures.

References

use of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in Modern Kinase Inhibitor Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery

Protein kinases, enzymes that regulate the majority of cellular pathways, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment. Within the vast landscape of heterocyclic chemistry, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold."[3][4][5] Its rigid, planar structure and ability to form key hydrogen bonds within the ATP-binding site of kinases make it an ideal foundation for inhibitor design.[6]

This guide focuses on a particularly versatile building block: This compound . This reagent is strategically designed for the efficient synthesis of diverse kinase inhibitor libraries. It features two orthogonal points for chemical modification:

  • The C2-Carbaldehyde: A versatile functional group that serves as a handle for introducing a variety of side chains through reactions like reductive amination, allowing for exploration of the solvent-exposed regions of the kinase domain.

  • The C8-Bromo Group: An ideal site for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl and heteroaryl substituents to probe deep into the kinase active site and enhance potency and selectivity.[7]

This document provides a detailed overview of the applications of this key intermediate, complete with proven protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals.

Reagent Profile and Handling

Before beginning any synthesis, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource
CAS Number 1194375-12-6[8][9]
Molecular Formula C₈H₅BrN₂O[8][9]
Molecular Weight 225.04 g/mol [8][9]
Appearance Solid[8]
Purity Typically ≥95-97%[8][9]
Storage Room temperature or refrigerator, sealed, away from moisture[8][9]
Safety Warning: Harmful if swallowed (H302). Wear protective gloves/clothing/eye protection.[8]

Synthetic Strategy: A Dual-Functionality Approach

The power of this compound lies in its capacity for sequential and orthogonal functionalization. A medicinal chemist can systematically build molecular complexity and tune pharmacological properties.

G cluster_0 C2-Aldehyde Modification cluster_1 C8-Bromine Modification A 8-Bromoimidazo[1,2-a]pyridine- 2-carbaldehyde C Reductive Amination (+ Amine) A->C Path A D Wittig Reaction (+ Ylide) A->D E Condensation (+ Nucleophile) A->E B Intermediate 1 (C2 Modified) G Suzuki Coupling (+ Boronic Acid) B->G H Buchwald-Hartwig (+ Amine) B->H I Sonogashira Coupling (+ Alkyne) B->I C->B D->B E->B F Final Inhibitor (C2 & C8 Modified) G->F H->F I->F

Caption: Synthetic workflow using the dual functionality of the title reagent.

Application in Targeting Key Cancer Pathways: The PI3K/Akt/mTOR Axis

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown remarkable efficacy as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[3][10][11] The strategic modifications enabled by this compound are critical for achieving high potency and isoform selectivity (e.g., for PI3Kα).[12][13]

PI3K_Pathway cluster_downstream Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P-Ser308 mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival & Apoptosis Inhibition Akt->Survival mTORC2 mTORC2 mTORC2->Akt P-Ser473 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR pathway and points of inhibition.

Activity Profile of Representative Inhibitors

The following table summarizes the activity of selected kinase inhibitors synthesized from imidazo[1,2-a]pyridine scaffolds, demonstrating the potency achievable with this core structure.

Scaffold/Compound ClassTarget Kinase(s)Reported Activity (IC₅₀)Reference
3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridineIGF-1RPotent and selective with good oral pharmacokinetics[14]
Imidazo[1,2-a]pyridine peptidomimeticsAkt isoformsSub-micromolar range[15]
2,3-Diaryl-imidazo[1,2-a]pyridinesDYRK1A / CLK12.6 µM / 0.7 µM (for lead compound)[1][16]
2,6,8-substituted Imidazo[1,2-a]pyridinePI3Kα150 nM (for lead compound)[13]
Imidazo[1,2-a]pyridine derivativesPI3K / mTORPotent dual inhibition, in vivo efficacy[10]

Core Experimental Protocols

The following protocols provide robust, field-tested methods for the key transformations of this compound.

Protocol 1: Synthesis of C2-Amine Derivatives via Reductive Amination

This procedure is fundamental for installing diverse amine side chains, which often form critical hydrogen bond interactions with the kinase hinge region.

  • Rationale: The reaction proceeds in two steps: formation of an iminium ion intermediate followed by its reduction. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, selective for the iminium ion over the starting aldehyde, and does not require acidic conditions that could degrade sensitive substrates.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq., e.g., 225 mg, 1.0 mmol) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or THF, 10 mL), add the desired primary or secondary amine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to liberate the free amine.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq., e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Scientist's Note: Portion-wise addition helps to control any initial exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired C2-amino-substituted product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of C8-Aryl/Heteroaryl Derivatives via Suzuki-Miyaura Cross-Coupling

This is a cornerstone reaction in modern medicinal chemistry for creating C-C bonds. It allows for the introduction of diverse (hetero)aromatic systems at the C8 position to optimize van der Waals interactions and improve pharmacokinetic properties.

  • Rationale: This palladium-catalyzed cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid/ester, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent is critical for reaction efficiency.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask or microwave vial), combine the C2-modified 8-bromoimidazo[1,2-a]pyridine substrate (1.0 eq.), the desired aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. A common and effective system is Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and a ligand like SPhos or XPhos (0.06 eq.).

    • Scientist's Note: Pre-formed catalysts like Pd(dppf)Cl₂ are often easier to handle and give reproducible results.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This degassing step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent system. A common mixture is 1,4-dioxane/water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-110 °C and stir for 2-12 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Outlook

This compound is a high-value, versatile building block that streamlines the synthesis of novel kinase inhibitors. Its orthogonal reactive sites enable a modular approach to library synthesis, allowing for the systematic exploration of structure-activity relationships (SAR). The protocols detailed herein provide a reliable foundation for medicinal chemists to generate potent and selective inhibitors targeting critical signaling pathways, such as the PI3K/Akt/mTOR axis. The continued application of this and similar scaffolds will undoubtedly fuel the discovery of the next generation of targeted therapeutics.

References

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 8-Bromo-Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazopyridine scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents and functional organic materials. The strategic functionalization of this core is paramount in drug discovery and development for modulating pharmacological properties. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, leveraging the 8-bromo position of imidazopyridines as a versatile synthetic handle. We will delve into the mechanistic underpinnings, optimization strategies, and detailed experimental protocols for key transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. This document is intended for researchers, medicinal chemists, and process development professionals seeking to efficiently diversify the imidazopyridine core.

The Strategic Importance of the Imidazopyridine Core

Imidazopyridines are bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. Their structural resemblance to purines allows them to interact with various biological targets, leading to applications as anticancer, anti-inflammatory, and antiviral agents. The ability to introduce diverse substituents onto this scaffold is crucial for developing structure-activity relationships (SAR) and optimizing drug candidates.[1][2]

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, offering mild, efficient, and functional-group-tolerant methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[2][3] The 8-bromo-imidazopyridine derivative is an ideal substrate for these transformations, where the bromine atom serves as a reliable leaving group for oxidative addition to a palladium(0) center, initiating a cascade of powerful bond-forming events.

Foundational Palladium-Catalyzed Cross-Coupling Reactions

The versatility of the 8-bromo-imidazopyridine core can be exploited through several cornerstone palladium-catalyzed reactions. Each reaction offers a unique pathway to introduce distinct structural motifs.

  • Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds by coupling with organoboron reagents (boronic acids or esters), ideal for synthesizing biaryl and heteroaryl structures.[4][5][6]

  • Sonogashira Coupling: Creates C(sp²)-C(sp) bonds by reacting with terminal alkynes, providing access to valuable alkynylated intermediates and products.[7][8][9][10]

  • Heck-Mizoroki Reaction: Forms C(sp²)-C(sp²) bonds through the coupling of the aryl bromide with an alkene, enabling vinylation of the imidazopyridine core.[11][12][13]

  • Buchwald-Hartwig Amination: Constructs C(sp²)-N bonds by coupling with a wide range of primary and secondary amines, directly installing amine functionalities.[14][15][16][17]

The general workflow for these reactions involves careful selection of a palladium source, a supporting ligand, a base, and an appropriate solvent system to ensure efficient catalytic turnover and high product yield.

G cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Purification Start 8-Bromo-Imidazopyridine + Coupling Partner Reagents Add Pd Catalyst, Ligand, Base, and Solvent Start->Reagents Setup Inert Atmosphere (N2 or Ar) Reagents->Setup Heating Heat to Reaction Temperature Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Characterized Final Product Purify->Product

Caption: General experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: Crafting Biaryl Architectures

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C-C bonds due to the stability, commercial availability, and low toxicity of organoboron reagents.[18]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 8-bromo-imidazopyridine.

  • Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.[5][6][19]

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr ImP-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdAr_prime [ImP-Pd(II)L₂(Ar')]⁺ ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product ImP-Ar' ArPdAr_prime->Product Start ImP-Br Start->ArPdBr Boronic Ar'B(OH)₂ + Base Boronic->ArPdAr_prime

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Causality Behind Experimental Choices
  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common precursors that are reduced in situ to the active Pd(0) species. Using air-stable Pd(II) precatalysts that incorporate the ligand can simplify reaction setup and improve reproducibility.[14][20]

  • Ligands: Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are crucial. They stabilize the Pd(0) species, promote the oxidative addition step, and accelerate the final reductive elimination.[15][19] For less demanding couplings, PPh₃ may suffice.

  • Base: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[5][6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5]

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-1104-1675-95%
PdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O901270-90%
Pd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)Cs₂CO₃ (2)1,4-Dioxane1006-1280-98%
Detailed Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 8-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 8-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 272 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add 8-bromo-2-phenylimidazo[1,2-a]pyridine, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to yield the pure product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides. It typically employs a dual catalytic system of palladium and a copper(I) salt.[8][9]

Mechanistic Overview

The reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the 8-bromo-imidazopyridine to Pd(0).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive than the alkyne itself and readily undergoes transmetalation with the Pd(II)-halide complex.[8] Reductive elimination from the resulting diorganopalladium(II) complex yields the alkynylated product and regenerates the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr ImP-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdBr->Pd0 Reductive Elimination Product ImP-C≡C-R ArPdBr->Product Alkyne R-C≡C-H CuC Cu(I)-C≡C-R Alkyne->CuC Base, Cu(I)X CuC->ArPdBr Transmetalation

Caption: Interconnected catalytic cycles in Sonogashira coupling.

Causality Behind Experimental Choices
  • Catalyst System: The combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper co-catalyst (e.g., CuI) is classic. The palladium complex drives the main cycle, while copper facilitates the activation of the alkyne.[8]

  • Ligand: Triphenylphosphine (PPh₃) is a standard and effective ligand for this reaction, sufficient to stabilize the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr formed during the reaction and to deprotonate the terminal alkyne.

  • Solvent: Anhydrous, polar aprotic solvents like THF or DMF are commonly used to ensure solubility of all components.

Data Summary: Sonogashira Coupling Conditions
Pd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (2-3)THF or DMF25-802-1270-95%
Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPA (2)Toluene60665-90%
"Copper-Free"-Piperidine (2)DMF80-10012-2460-85%

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is a powerful tool for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals, many of which are nitrogen-containing heterocycles.[14][21]

Mechanistic Overview

The mechanism is analogous to other cross-coupling reactions but culminates in the formation of a C-N bond.

  • Oxidative Addition: Pd(0) adds to the 8-bromo-imidazopyridine.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the C-N bond and releases the arylated amine product, regenerating the Pd(0) catalyst.[16][22]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L ArPdBr ImP-Pd(II)L(Br) Pd0->ArPdBr Oxidative Addition ArPdAmido ImP-Pd(II)L(NR¹R²) ArPdBr->ArPdAmido Amine Binding & Deprotonation ArPdAmido->Pd0 Reductive Elimination Product ImP-NR¹R² ArPdAmido->Product Start ImP-Br Start->ArPdBr Amine HNR¹R² + Base Amine->ArPdAmido Heck_Mechanism Pd0 Pd(0)L₂ ArPdBr ImP-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition AlkeneComplex Alkene-Pd Complex ArPdBr->AlkeneComplex Olefin Coordination SigmaAlkyl σ-Alkyl-Pd(II) AlkeneComplex->SigmaAlkyl Migratory Insertion HPdBr H-Pd(II)L₂(Br) SigmaAlkyl->HPdBr β-Hydride Elimination Product ImP-CH=CHR SigmaAlkyl->Product HPdBr->Pd0 Base Start ImP-Br Start->ArPdBr Alkene H₂C=CHR Alkene->AlkeneComplex

References

Application Notes & Protocols: Synthesis and Application of Fluorescent Probes from 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of advanced fluorescent materials due to its rigid, planar structure and tunable photophysical properties.[1] This guide provides a comprehensive overview of synthetic strategies for creating novel fluorescent probes starting from the versatile building block, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. We will explore the strategic functionalization of its two key reactive sites—the C8-bromo position via Suzuki-Miyaura cross-coupling and the C2-carbaldehyde via Knoevenagel condensation. This document furnishes researchers, scientists, and drug development professionals with detailed mechanistic insights, step-by-step synthetic protocols, characterization techniques, and a practical application protocol for cellular imaging.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Fluorophore

The imidazo[1,2-a]pyridine core is a π-conjugated bicyclic system that exhibits intrinsic fluorescence, often with excellent quantum yields.[1] Its rigid structure minimizes non-radiative decay pathways, enhancing its light-emitting properties. The true power of this scaffold lies in its susceptibility to chemical modification, which allows for the precise tuning of its photophysical characteristics, including absorption and emission wavelengths, Stokes shift, and environmental sensitivity.[2][3]

A predominant strategy in modern probe design is the creation of Donor-π-Acceptor (D-π-A) systems.[4] In this architecture, an electron-donating group (D) and an electron-withdrawing group (A) are connected through the π-conjugated imidazo[1,2-a]pyridine backbone. This arrangement facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation, a process that is highly sensitive to the local environment. Probes with strong ICT character often exhibit significant solvatochromism (a change in color with solvent polarity), making them excellent candidates for sensing applications and for imaging within the complex microenvironments of living cells.[5]

Synthetic Strategies from this compound

The title compound offers two orthogonal handles for chemical modification, allowing for a modular and highly adaptable approach to probe synthesis. The C8-bromo group is ideal for forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling, while the C2-aldehyde is a classic electrophile for condensation reactions.

2.1. Functionalization at the C8-Position: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it the reaction of choice for introducing aryl or heteroaryl substituents at the C8 position.[6][7] This reaction typically employs a palladium catalyst and a base to couple the aryl bromide with a boronic acid or ester derivative. The choice of the boronic acid is critical as it dictates the nature of the substituent introduced, which can be tailored to be an electron-donating or-withdrawing group to modulate the probe's electronic properties.

Causality Behind Component Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this type of coupling. It is stable and commercially available, though other palladium sources can be used.[6]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the heterocyclic starting material and the catalyst.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Intermediate1 R-Pd(II)L₂-X OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation [R'-B(OH)₃]⁻ Intermediate2 R-Pd(II)L₂-R' Base Base (e.g., K₂CO₃) Base->Transmetalation Boronic R'-B(OH)₂ Boronic->Transmetalation Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.2. Functionalization at the C2-Position: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to form a new C=C double bond.[8] This reaction is exceptionally useful for extending the π-conjugation of the imidazo[1,2-a]pyridine core and for introducing potent electron-withdrawing groups, thus completing the D-π-A architecture.

Causality Behind Component Choices:

  • Active Methylene Compound: The choice of this reagent is vast. Compounds like malononitrile or ethyl cyanoacetate are frequently used due to the strong electron-withdrawing nature of the nitrile and ester groups, which acidify the adjacent methylene protons.[9]

  • Catalyst: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.[10] The base deprotonates the active methylene compound to generate a nucleophilic carbanion. In some cases, the reaction can proceed without a catalyst, particularly in polar protic solvents.[11]

  • Solvent: Ethanol or a similar protic solvent is commonly used as it effectively solvates the reactants and intermediates.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism Aldehyde R-CHO Aldehyde Alkoxide R-CH(O⁻)-CH(CN)₂ Alkoxide Intermediate ActiveMethylene CH₂(CN)₂ Malononitrile Carbanion ⁻CH(CN)₂ Carbanion Base Base (e.g., Piperidine) Base->ActiveMethylene Deprotonation Carbanion->Aldehyde:f0 Nucleophilic Attack Alcohol R-CH(OH)-CH(CN)₂ Alcohol Intermediate Alkoxide->Alcohol Protonation (from solvent/H-Base⁺) Product { R-CH=C(CN)₂ | Final Product} Alcohol->Product Dehydration (-H₂O)

Caption: Generalized mechanism of the Knoevenagel condensation.

2.3. Orthogonal Two-Step Synthetic Workflow

The power of using this compound lies in the ability to combine these two reactions sequentially. This modular approach allows for the creation of a diverse library of probes by simply varying the boronic acid in the Suzuki coupling and the active methylene compound in the Knoevenagel condensation.

Synthetic_Workflow Modular Synthetic Workflow Start 8-Bromoimidazo[1,2-a]pyridine -2-carbaldehyde Suzuki Suzuki Coupling (with R¹-B(OH)₂) Start->Suzuki Intermediate 8-R¹-Imidazo[1,2-a]pyridine -2-carbaldehyde Suzuki->Intermediate Knoevenagel Knoevenagel Condensation (with CH₂R²R³) Intermediate->Knoevenagel FinalProduct Final D-π-A Fluorescent Probe Knoevenagel->FinalProduct

Caption: A two-step pathway for synthesizing diverse fluorescent probes.

Protocol: Synthesis of a Representative D-π-A Fluorescent Probe

This section provides a detailed protocol for the synthesis of a novel probe, (E)-2-(2-(8-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridin-2-yl)vinyl)malononitrile , by first installing an electron-donating dimethylamino-phenyl group at C8, followed by condensation with malononitrile at C2.

Step 1: Suzuki-Miyaura Coupling

Reaction: this compound with 4-(Dimethylamino)phenylboronic acid.

Reagent/MaterialMolecular Wt.AmountMoles (mmol)
This compound225.04225 mg1.0
4-(Dimethylamino)phenylboronic acid164.99247 mg1.5
Pd(PPh₃)₄1155.5658 mg0.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.0
1,4-Dioxane-10 mL-
Deionized Water-2 mL-

Procedure:

  • To a 50 mL round-bottom flask, add this compound (225 mg, 1.0 mmol), 4-(dimethylamino)phenylboronic acid (247 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times to create an inert atmosphere.

  • Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.

  • Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask under a positive pressure of argon.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield 8-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridine-2-carbaldehyde as a solid.

Step 2: Knoevenagel Condensation

Reaction: 8-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridine-2-carbaldehyde with Malononitrile.

Reagent/MaterialMolecular Wt.AmountMoles (mmol)
8-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridine-2-carbaldehyde265.31265 mg1.0
Malononitrile66.0679 mg1.2
Piperidine85.152-3 drops (catalytic)-
Absolute Ethanol-15 mL-

Procedure:

  • Dissolve 8-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridine-2-carbaldehyde (265 mg, 1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add malononitrile (79 mg, 1.2 mmol) to the solution.

  • Add 2-3 drops of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours. A precipitate may form as the reaction progresses. Monitor by TLC.

  • Upon completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the final probe, (E)-2-(2-(8-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridin-2-yl)vinyl)malononitrile , as a colored solid. Further purification can be achieved by recrystallization if necessary.

Characterization and Photophysical Properties

The synthesized probe should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure. Subsequently, its photophysical properties should be investigated.

Standard Techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Spectroscopy: To determine the maximum emission wavelength (λ_em) and relative fluorescence quantum yield (Φ_F). The quantum yield is typically calculated relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

The table below shows hypothetical photophysical data for the synthesized probe in various solvents to illustrate the expected solvatochromic effect of a D-π-A probe.

SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Toluene2.4410495850.65
Dichloromethane3.14255301050.42
Acetonitrile5.84385651270.15
Methanol6.64455801350.08

Interpretation: As solvent polarity increases, the excited state with significant charge-transfer character is stabilized more than the ground state. This leads to a bathochromic (red) shift in the emission wavelength and often a decrease in the fluorescence quantum yield. This sensitivity is a hallmark of a successful ICT probe.[5]

Application Protocol: Cellular Imaging

The synthesized probe can be used for fluorescence imaging in live cells, such as HeLa cells, to visualize its uptake and intracellular distribution.[12][13][14]

Imaging_Workflow Cellular Imaging Workflow Step1 1. Cell Culture Seed HeLa cells on glass-bottom dishes and grow to 60-70% confluency. Step2 2. Probe Preparation Prepare a 1 mM stock solution of the probe in DMSO. Step1->Step2 Step3 3. Staining Dilute stock to 5 µM in cell culture medium. Replace old medium with probe-containing medium. Step2->Step3 Step4 4. Incubation Incubate cells for 30 min at 37°C, 5% CO₂. Step3->Step4 Step5 5. Washing Wash cells 3 times with warm phosphate-buffered saline (PBS). Step4->Step5 Step6 6. Imaging Image cells using a fluorescence microscope (e.g., Ex: 440 nm, Em: 550-600 nm). Step5->Step6

Caption: A standard workflow for live-cell fluorescence microscopy.

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Glass-bottom confocal dishes

  • Synthesized fluorescent probe

  • DMSO (Dimethyl sulfoxide)

  • PBS (Phosphate-Buffered Saline)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed HeLa cells onto glass-bottom dishes. Culture them in DMEM supplemented with 10% FBS at 37 °C in a humidified atmosphere with 5% CO₂ until they reach 60-70% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the synthesized probe in high-quality, anhydrous DMSO.

  • Cell Staining: On the day of the experiment, prepare a working solution by diluting the probe stock solution to a final concentration of 5 µM in pre-warmed serum-free cell culture medium.

  • Incubation: Remove the culture medium from the dishes and wash the cells once with warm PBS. Add the probe-containing medium to the cells and incubate for 30 minutes at 37 °C.

  • Washing: After incubation, remove the probe solution and wash the cells three times with warm PBS to remove any extracellular probe.

  • Imaging: Add fresh PBS or imaging buffer to the cells. Immediately visualize the cells using a fluorescence microscope. For the probe synthesized here, excitation could be performed around 440 nm, with emission collected in a window of approximately 550-600 nm. Capture images of both a bright-field channel and the fluorescence channel.

Conclusion

This compound is an exceptionally valuable and versatile starting material for the construction of sophisticated fluorescent probes. The orthogonal reactivity of its C8-bromo and C2-aldehyde functionalities enables a modular synthetic approach, utilizing robust reactions like the Suzuki-Miyaura coupling and Knoevenagel condensation. This strategy allows for the rational design and synthesis of a wide array of D-π-A probes with finely tuned photophysical properties, suitable for demanding applications in chemical biology, materials science, and diagnostics.

References

Application Notes and Protocols for the Scale-Up Synthesis of Imidazo[1,2-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Its unique bicyclic, nitrogen-bridged architecture imparts favorable physicochemical properties, enabling interactions with a diverse range of biological targets. This has led to the development of blockbuster drugs such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Minodronic Acid (for osteoporosis treatment), underscoring the scaffold's therapeutic versatility.[2]

As drug candidates progress from discovery to clinical trials and eventual commercialization, the demand for multi-kilogram quantities of imidazo[1,2-a]pyridine intermediates necessitates robust, scalable, and economically viable synthetic routes. Transitioning a synthesis from the bench to a manufacturing plant is a complex undertaking, fraught with challenges in safety, purity, cost, and regulatory compliance. This guide provides a detailed exploration of the key strategies for the scale-up synthesis of these vital intermediates, focusing on the practical considerations and causal factors that inform process development decisions.

Part 1: Strategic Synthesis Route Selection for Scale-Up

The choice of synthetic strategy is the most critical decision in a scale-up campaign. While numerous methods exist for constructing the imidazo[1,2-a]pyridine core, their suitability for large-scale production varies significantly.[3] We will dissect the most prominent routes from a process chemistry perspective.

The Classical Approach: Condensation of 2-Aminopyridines with α-Haloketones

This is one of the most traditional and widely employed methods, often referred to as the Tschitschibabin reaction.[4] The reaction involves the SN2 reaction of a 2-aminopyridine with an α-haloketone, followed by intramolecular cyclization and dehydration.

Causality Behind the Choice: This route is often favored in early development due to the commercial availability of a wide variety of substituted 2-aminopyridines and α-haloketones. The reaction is conceptually simple and generally proceeds with good regioselectivity.

Scale-Up Challenges & Mitigation:

  • Safety: α-Haloketones are lachrymatory and can be potent alkylating agents, posing significant handling risks at scale.[5] Operations should be conducted in closed systems with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes). A thorough reactive hazard analysis, including differential scanning calorimetry (DSC), is essential to understand the thermal stability of the reaction mixture and prevent runaway reactions.[6][7]

  • Impurity Profile: A common side reaction is the self-condensation of the α-haloketone. Additionally, over-alkylation of the 2-aminopyridine can occur. The presence of residual α-haloketones is a major concern as they are often genotoxic.[8] Stringent control of stoichiometry, temperature, and reaction time is crucial. Purification strategies must be designed to effectively remove these impurities to levels compliant with regulatory guidelines (e.g., ICH M7).[9]

  • Atom Economy: The formation of a halide salt as a byproduct reduces the atom economy of this process.

Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis involving a 2-aminopyridine, an aldehyde, and an isocyanide.[10][11] This reaction rapidly generates molecular complexity and is highly convergent.

Causality Behind the Choice: The GBB reaction offers significant advantages in terms of efficiency and diversity generation.[12] By assembling the core in a single step, it can reduce the number of unit operations, leading to potential cost and time savings. One-pot procedures are particularly attractive for industrial applications.[12]

Scale-Up Challenges & Mitigation:

  • Reagent Hazards: Isocyanides are notoriously malodorous and toxic.[13] Their use on a large scale requires specialized handling procedures, including closed-transfer systems and dedicated scrubber systems to manage off-gassing.

  • Thermal Hazards: The GBB reaction is often catalyzed by Lewis or Brønsted acids and can be exothermic.[14] A thorough understanding of the reaction's thermal profile is critical to prevent runaway scenarios. Calorimetry studies are non-negotiable before attempting large-scale batches.[6]

  • Catalyst Selection and Removal: While catalysts like scandium triflate are highly effective, their cost can be prohibitive for large-scale manufacturing.[15] Developing processes with cheaper, more environmentally benign catalysts (e.g., p-toluenesulfonic acid) or even catalyst-free conditions is preferable.[16] The fate of the catalyst and its removal from the final product must be addressed.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields in the GBB reaction. Alcohols like methanol have been shown to act as cocatalysts, not just inert solvents.[14] This must be considered during process optimization and scale-up.

Modern Approaches: Oxidative Cyclizations and C-H Functionalization

More recent methods involve the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones or the direct C-H functionalization of the pre-formed imidazo[1,2-a]pyridine ring.[2][3]

Causality Behind the Choice: These methods can offer improved atom economy and may avoid the use of highly toxic reagents like α-haloketones or isocyanides. They align well with the principles of green chemistry.

Scale-Up Challenges & Mitigation:

  • Catalyst Cost and Toxicity: Copper catalysts are generally less expensive than precious metals, but their removal to meet regulatory limits for residual metals in active pharmaceutical ingredients (APIs) is a critical consideration.

  • Process Safety: Aerobic oxidations require careful control of the reaction atmosphere to avoid the formation of explosive mixtures. The use of pure oxygen is generally avoided in large-scale reactors in favor of compressed air.

  • Process Robustness: C-H functionalization reactions can sometimes lack the high levels of regioselectivity and robustness required for industrial production, leading to complex impurity profiles.

Part 2: The Transition from Batch to Continuous Flow Processing

A significant paradigm shift in modern pharmaceutical manufacturing is the adoption of continuous flow chemistry.[17][18] This technology offers compelling advantages over traditional batch processing, particularly for the synthesis of imidazo[1,2-a]pyridines.

Workflow: Batch vs. Continuous Synthesis

G cluster_0 Batch Process cluster_1 Continuous Flow Process Batch_Start Charge Reagents to Reactor Batch_Reaction Heating/Cooling & Stirring Batch_Start->Batch_Reaction Batch_Workup Quench, Extraction, etc. Batch_Reaction->Batch_Workup Batch_Purify Crystallization/Chromatography Batch_Workup->Batch_Purify Batch_End Isolated Product Batch_Purify->Batch_End Flow_Start Pump Reagent Streams Flow_Mix Static Mixer Flow_Start->Flow_Mix Flow_React Heated/Cooled Reactor Coil Flow_Mix->Flow_React Flow_Quench Introduce Quench Stream Flow_React->Flow_Quench Flow_Purify In-line Purification/Separation Flow_Quench->Flow_Purify Flow_End Collected Product Stream Flow_Purify->Flow_End G cluster_0 cluster_1 cluster_2 A 2-Aminopyridine + NaHCO3 in IPA PumpA Pump A A->PumpA B α-Haloketone in IPA PumpB Pump B B->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (e.g., 100°C, 20 min residence time) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection Vessel BPR->Collection

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities and its utility in materials science.[1][2] This has led to a significant demand for efficient and versatile synthetic routes to access structurally diverse derivatives. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy, offering advantages such as high atom economy, reduced reaction times, and operational simplicity over traditional multi-step syntheses.[2] This comprehensive guide provides an in-depth exploration of contemporary one-pot methodologies for the synthesis of substituted imidazo[1,2-a]pyridines, with a focus on the widely adopted Groebke-Blackburn-Bienaymé (GBB) reaction and the application of enabling technologies like microwave irradiation and ultrasound. Detailed experimental protocols, mechanistic insights, and a comparative analysis of different approaches are presented to empower researchers in drug discovery and organic synthesis.

The Enduring Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis for a variety of commercial drugs with diverse therapeutic applications. These include the sedative-hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[3] The scaffold's prevalence in drug discovery is attributed to its unique electronic properties and its ability to engage in crucial hydrogen bonding interactions with biological targets.[4] Consequently, the development of robust and efficient synthetic methods to generate libraries of substituted imidazo[1,2-a]pyridines for structure-activity relationship (SAR) studies remains an area of intense research.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Pillar of Imidazo[1,2-a]pyridine Synthesis

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a three-component reaction that has become a method of choice for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][5] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[5][6] The GBB reaction is celebrated for its high convergence, broad substrate scope, and adherence to the principles of green chemistry.[1][2]

Mechanistic Rationale

The generally accepted mechanism for the GBB reaction commences with the acid-catalyzed formation of an iminium ion from the 2-aminopyridine and the aldehyde. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization via the endocyclic nitrogen of the pyridine ring onto the nitrilium ion affords a five-membered ring, which upon tautomerization yields the final 3-aminoimidazo[1,2-a]pyridine product. The use of a Lewis acid, such as scandium triflate, or a Brønsted acid, like p-toluenesulfonic acid, is often crucial for achieving high yields by activating the aldehyde and promoting the key cyclization step.[5][7]

Workflow for the Groebke-Blackburn-Bienaymé Reaction

GBB_Workflow cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Reaction_Vessel One-Pot Reaction 2-Aminopyridine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Catalyst_Solvent Lewis/Brønsted Acid Catalyst Solvent (e.g., MeOH, EtOH) Catalyst_Solvent->Reaction_Vessel Workup Aqueous Work-up Extraction Reaction_Vessel->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Substituted Imidazo[1,2-a]pyridine Purification->Final_Product MW_Flow Reactants Reactants (e.g., 2-Aminopyridine, Ketone, NBS) MW_Reactor Microwave Reactor (Solvent-free or Green Solvent) Reactants->MW_Reactor Load Rapid_Heating Rapid Volumetric Heating (Minutes) MW_Reactor->Rapid_Heating Irradiate Product Imidazo[1,2-a]pyridine Rapid_Heating->Product Cool & Purify

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthesis of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2][3] This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you optimize your synthetic route and improve your yield of this compound.

Synthesis Overview: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, as direct formylation at the 2-position of the imidazo[1,2-a]pyridine ring is electronically disfavored. Electrophilic attack, such as in the Vilsmeier-Haack reaction, preferentially occurs at the more electron-rich 3-position.[4][5] Therefore, a more strategic approach is required to introduce the aldehyde functionality at the desired C2 position.

The recommended synthetic pathway involves:

  • Bromination of 2-aminopyridine to produce the key precursor, 2-amino-3-bromopyridine.

  • Cyclization of 2-amino-3-bromopyridine with bromoacetone to form 8-bromo-2-methylimidazo[1,2-a]pyridine.

  • Oxidation of the 2-methyl group to the 2-carbaldehyde using selenium dioxide (Riley Oxidation).

This guide will provide a detailed examination of each of these steps, highlighting critical parameters and potential challenges.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation A 2-Aminopyridine B 2-Amino-3-bromopyridine A->B Br2, Acetic Acid or NBS, Acetone C 8-Bromo-2-methylimidazo[1,2-a]pyridine B->C Bromoacetone, Reflux in Ethanol D This compound C->D SeO2, Dioxane/H2O, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the synthesis. Each question is followed by a detailed explanation and actionable advice to help you overcome these challenges.

Part 1: Bromination of 2-Aminopyridine

Q1: My bromination of 2-aminopyridine is giving a low yield and multiple products. How can I improve the regioselectivity for the 3-bromo isomer?

A1: The bromination of 2-aminopyridine can indeed lead to a mixture of mono- and di-brominated products, with the primary side product often being 2-amino-3,5-dibromopyridine.[6] Achieving high regioselectivity for the desired 2-amino-3-bromopyridine requires careful control of the reaction conditions.

  • Controlling Stoichiometry: Use of a slight excess of bromine can lead to the formation of the di-brominated product. It is crucial to maintain a strict 1:1 molar ratio of 2-aminopyridine to the brominating agent.

  • Choice of Brominating Agent: While liquid bromine in acetic acid is a common method, N-bromosuccinimide (NBS) in a solvent like acetone can offer milder reaction conditions and improved selectivity.[6]

  • Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the brominating agent is critical to minimize side reactions.[6][7]

  • Rate of Addition: Slow, dropwise addition of the brominating agent to the solution of 2-aminopyridine allows for better temperature control and minimizes localized high concentrations of bromine, which can lead to over-bromination.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and often more selective than liquid bromine.
Solvent Acetone or Acetic AcidBoth are effective, but acetone with NBS can be a milder system.
Temperature 0-10 °C during additionMinimizes exothermic side reactions and di-bromination.
Stoichiometry 1.0 eq. 2-aminopyridine : 1.0 eq. NBSPrevents over-bromination.

Q2: I'm having difficulty purifying 2-amino-3-bromopyridine from the reaction mixture. What is the best approach?

A2: Purification can be challenging due to the similar polarities of the starting material and the mono-brominated product.

  • Aqueous Work-up: After the reaction, quenching with a solution of sodium thiosulfate can remove any unreacted bromine. Neutralization with a base like sodium bicarbonate or sodium hydroxide is then necessary to deprotonate the aminopyridine products, making them soluble in organic solvents for extraction.

  • Column Chromatography: This is the most effective method for separating 2-amino-3-bromopyridine from unreacted starting material and di-brominated byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system, such as ethanol/water, can be an efficient final purification step.[6]

Part 2: Cyclization to form 8-Bromo-2-methylimidazo[1,2-a]pyridine

Q3: The cyclization reaction is slow and the yield of 8-bromo-2-methylimidazo[1,2-a]pyridine is low. How can I drive the reaction to completion?

A3: The cyclization of 2-amino-3-bromopyridine with bromoacetone is a nucleophilic substitution followed by an intramolecular condensation. Several factors can influence the reaction rate and yield.

  • Solvent Choice: Ethanol is a commonly used solvent and generally gives good results.[8] Other polar protic solvents can also be effective. The choice of solvent can impact the solubility of the reactants and the reaction rate.

  • Temperature and Reaction Time: This reaction typically requires heating to reflux to proceed at a reasonable rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and ensure the reaction has gone to completion.

  • Purity of Reactants: Impurities in either the 2-amino-3-bromopyridine or the bromoacetone can lead to side reactions and lower yields. Ensure both starting materials are of high purity.

  • Addition of a Base: While the reaction can proceed without an added base, a non-nucleophilic base like sodium bicarbonate can be added to neutralize the HBr formed during the reaction, which can sometimes improve the yield by preventing potential side reactions.

Troubleshooting_Cyclization cluster_0 Problem: Low Yield in Cyclization cluster_1 Potential Causes & Solutions A Low Yield of 8-bromo-2-methylimidazo[1,2-a]pyridine B Incomplete Reaction A->B C Side Reactions A->C D Impure Reactants A->D Sol_B Increase reflux time Monitor by TLC B->Sol_B Sol_C Add NaHCO3 to neutralize HBr C->Sol_C Sol_D Purify starting materials D->Sol_D

Caption: Troubleshooting workflow for the cyclization step.

Part 3: Oxidation of the 2-Methyl Group

Q4: The Riley oxidation of 8-bromo-2-methylimidazo[1,2-a]pyridine is not working well. I'm getting a complex mixture of products and low conversion.

A4: The Riley oxidation, using selenium dioxide (SeO2), is a powerful method for oxidizing active methyl groups on heterocyclic rings to aldehydes.[9][10] However, it requires careful control to be successful.

  • Stoichiometry of SeO2: Using a stoichiometric amount of SeO2 is crucial. An excess can lead to over-oxidation to the carboxylic acid, while an insufficient amount will result in incomplete conversion. A good starting point is 1.1 equivalents of SeO2.

  • Solvent System: The reaction is typically carried out in a solvent mixture of dioxane and water. The water is necessary for the hydrolysis of the intermediate selenium ester. The ratio of dioxane to water can be optimized to ensure solubility of the starting material.

  • Temperature and Reaction Time: The reaction usually requires heating to reflux for several hours. As with the previous steps, monitoring the reaction progress by TLC is essential to determine the optimal reaction time and to avoid decomposition of the product with prolonged heating.

  • Work-up Procedure: After the reaction is complete, the elemental selenium byproduct needs to be removed. This is typically done by filtration of the hot reaction mixture. The product can then be extracted into an organic solvent after dilution with water.

Q5: I am concerned about the toxicity of selenium dioxide. Are there any alternative methods for this oxidation?

A5: While SeO2 is toxic and requires careful handling in a well-ventilated fume hood, it is a very effective reagent for this transformation. Some alternatives that have been reported for the oxidation of activated methyl groups on N-heterocycles include:

  • SeO2 with a co-oxidant: Using a catalytic amount of SeO2 with a stoichiometric co-oxidant like tert-butyl hydroperoxide (TBHP) can sometimes provide milder reaction conditions.[11][12]

  • Other oxidizing agents: Other reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can also oxidize methyl groups, but they are often less selective and can lead to over-oxidation or degradation of the heterocyclic ring.

For this specific transformation, the Riley oxidation with SeO2 remains one of the most reliable methods. Strict adherence to safety protocols is paramount when using selenium compounds.

ParameterRecommendationRationale
Oxidizing Agent Selenium Dioxide (SeO2)Highly effective for this transformation.
Stoichiometry 1.1 eq. SeO2Balances conversion and minimizes over-oxidation.
Solvent Dioxane / WaterFacilitates the reaction and hydrolysis of intermediates.
Temperature RefluxProvides the necessary activation energy for the reaction.

By carefully considering these factors and implementing the suggested troubleshooting steps, researchers can significantly improve the yield and purity of this compound, a valuable building block for the synthesis of novel therapeutic agents.

References

Technical Support Center: Purification of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through extensive laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing in-depth explanations and actionable protocols.

Issue 1: My crude product shows multiple spots on TLC, and I'm unsure what the impurities are.

Root Cause Analysis: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate of your crude this compound product typically points to one or more of the following:

  • Unreacted Starting Materials: The most common impurities are residual 2-amino-3-bromopyridine and the α-halocarbonyl reagent used in the cyclization reaction.

  • Side Products: The synthesis of the imidazo[1,2-a]pyridine scaffold, often achieved through condensation reactions, can sometimes lead to the formation of isomeric byproducts or products of incomplete cyclization.[1][2][3]

  • Degradation: Heteroaromatic aldehydes can be susceptible to oxidation or other degradation pathways, especially if exposed to air and light for prolonged periods.

Troubleshooting Protocol:

  • Co-spotting on TLC: To identify unreacted starting materials, run a TLC with your crude product alongside the starting materials. Use a solvent system that gives good separation, for instance, a mixture of ethyl acetate and hexanes.

  • NMR Spectroscopy of the Crude Product: A proton NMR of the crude reaction mixture can provide valuable information about the major components present and help in identifying characteristic peaks of impurities.

  • LC-MS Analysis: For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the molecular weights of the various components in your crude mixture, aiding in the identification of side products and degradation products.

Issue 2: My compound is streaking or tailing on the silica gel column.

Root Cause Analysis: Streaking or tailing during column chromatography is a common issue with polar, nitrogen-containing heterocyclic compounds like this compound. This phenomenon is often due to:

  • Strong Interaction with Silica Gel: The basic nitrogen atoms in the imidazopyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution behavior.[4]

  • Inappropriate Solvent System: The chosen eluent may not be optimal for the compound, leading to poor solubility on the column or undesirable interactions with the stationary phase.

Troubleshooting Protocol:

  • Modify the Mobile Phase:

    • Addition of a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system. This will compete with your compound for the active sites on the silica gel, resulting in better peak shapes.

    • Use of a More Polar Solvent: A dichloromethane/acetone gradient has been reported to be effective for the purification of this compound.[5][6] If you are using a less polar system like ethyl acetate/hexanes, consider switching to a more polar combination.

  • Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel with your mobile phase containing the basic modifier. This pre-treatment helps to deactivate the acidic sites.

  • Alternative Stationary Phases: If the issue persists, consider using an alternative stationary phase such as alumina (neutral or basic) which may have different selectivity and reduce the strong acidic interactions.

Issue 3: I am getting a low recovery of my compound from the column.

Root Cause Analysis: Low recovery after column chromatography can be attributed to several factors:

  • Irreversible Adsorption: Your compound may be irreversibly binding to the silica gel, especially if it is sensitive to the acidic nature of the stationary phase.

  • Decomposition on the Column: Some compounds are unstable on silica gel and can degrade during the purification process.

  • Co-elution with Impurities: If your compound co-elutes with an impurity, you may discard fractions that contain your product in an attempt to isolate the pure compound, leading to a lower overall yield.

Troubleshooting Protocol:

  • Test for Stability on Silica: Before running a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, and let it sit for a few hours before eluting. If you observe the appearance of new spots or a significant decrease in the intensity of the main spot, your compound may be degrading on silica.

  • Dry Loading: If your compound has poor solubility in the initial eluent, it can lead to precipitation at the top of the column and subsequent loss. In such cases, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your packed column.

  • Alternative Purification Methods: If column chromatography consistently results in low recovery, consider other purification techniques such as recrystallization.

Issue 4: I am struggling to find a suitable solvent system for recrystallization.

Root Cause Analysis: Finding the right solvent for recrystallization is often a process of trial and error. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Start with common solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes).

    • Take a small amount of your crude product in a test tube and add a few drops of the solvent. Observe the solubility at room temperature.

    • If it is insoluble, heat the mixture. If it dissolves upon heating, allow it to cool slowly to see if crystals form.

    • If the compound is too soluble at room temperature, the solvent is not suitable. If it is insoluble even at boiling, the solvent is also not suitable.

  • Mixed Solvent Systems: If a single solvent does not provide the desired outcome, a mixed solvent system can be very effective. Dissolve your compound in a solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble (an "anti-solvent") until you observe turbidity. Then, heat the mixture until it becomes clear and allow it to cool slowly. For imidazo[1,2-a]pyridine derivatives, combinations like ethyl acetate/hexanes or methanol/water can be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for column chromatography of this compound?

A common and effective starting point is a gradient elution with dichloromethane and acetone.[5][6] Another frequently used system for similar compounds is a mixture of ethyl acetate and hexanes.[8][9][10] It is always recommended to first determine the optimal solvent system by running TLCs in various solvent ratios.

Q2: How can I monitor the progress of the column chromatography?

The progress of the column should be monitored by collecting fractions and analyzing them by TLC.[8][9][11][12][13] Spot the collected fractions on a TLC plate along with your crude starting material and a pure standard (if available). This will allow you to identify the fractions containing your desired product and determine their purity.

Q3: My purified compound appears as a yellow powder. Is this expected?

Yes, for a related compound, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, the product is described as a yellow powder.[5][6] Therefore, it is reasonable to expect this compound to also be a colored solid.

Q4: Can I use reverse-phase chromatography for purification?

While normal-phase chromatography on silica gel is more common for this class of compounds, reverse-phase chromatography can be a viable alternative, especially for highly polar impurities. A typical reverse-phase system would use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Data Summary

Purification TechniqueStationary PhaseEluent/Solvent SystemTypical Observations and Recommendations
Column Chromatography Silica GelDichloromethane/Acetone (gradient)A reported effective system for this class of compounds.[5][6]
Silica GelEthyl Acetate/Hexanes (gradient)Commonly used for imidazo[1,2-a]pyridine derivatives.[8][9][10] May require the addition of triethylamine for basic compounds.
Alumina (Neutral/Basic)Dichloromethane/Methanol or Ethyl Acetate/HexanesAn alternative to silica gel to avoid issues with acidic interactions.
Recrystallization Single SolventEthanol, MethanolTest solubility at different temperatures.
Mixed SolventsEthyl Acetate/Hexanes, Methanol/WaterEffective for inducing crystallization when a single solvent fails.[7]

Experimental Workflows

Standard Column Chromatography Protocol
  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal Rf value for your compound should be between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Decision Workflow for Purification Strategy

Purification_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis good_separation Good Separation? tlc_analysis->good_separation column_chromatography Column Chromatography on Silica Gel run_column Run Column column_chromatography->run_column streaking Streaking/Tailing on TLC? add_base Add 0.1-1% Triethylamine to Eluent streaking->add_base Yes stability_test Test Stability on Silica streaking->stability_test No add_base->tlc_analysis good_separation->column_chromatography Yes good_separation->streaking No low_recovery Low Recovery? run_column->low_recovery recrystallization Attempt Recrystallization low_recovery->recrystallization Yes pure_product Pure Product low_recovery->pure_product No recrystallization->pure_product unstable Unstable? stability_test->unstable unstable->column_chromatography No alumina_column Consider Alumina Chromatography unstable->alumina_column Yes alumina_column->run_column

Caption: Decision workflow for selecting a purification strategy.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you streamline your synthetic workflows and improve your yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines, and what are their general pros and cons?

A1: The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic chemistry, with several reliable methods at your disposal.[1] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthetic Route Description Advantages Disadvantages
Tschitschibabin Synthesis The classical approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2]Well-established, versatile for a range of substituents, and generally straightforward.Often requires elevated temperatures and can be sensitive to the nature of the halo-ketone, which can be lachrymatory.[3]
Ortoleva-King Reaction This one-pot method involves the reaction of 2-aminopyridines with acetophenones in the presence of iodine.[4]Avoids the pre-synthesis of α-haloketones, offering a more direct route.[4][5]Can require high temperatures and specific reagent ratios for optimal results.[4]
A³-Coupling (Alkyne-Aldehyde-Amine) A multicomponent reaction (MCR) that combines a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a transition metal like copper.[6][7]High atom economy, allows for significant molecular diversity in a single step, and often proceeds under milder conditions.[6][7]May require catalyst screening and optimization; can be sensitive to atmospheric oxygen.
Reactions with Nitroolefins A cascade reaction between 2-aminopyridines and nitroolefins, often catalyzed by a Lewis acid such as FeCl₃ or a copper salt.[2][8][9]Provides access to 3-unsubstituted imidazo[1,2-a]pyridines and can be highly efficient.[2][8]The scope can be dependent on the stability and reactivity of the nitroolefin starting material.
Q2: My reaction is not going to completion, even after extended reaction times. What could be the issue?

A2: Incomplete conversion is a common issue that can often be traced back to a few key factors:

  • Insufficient Reagent Purity: Ensure all starting materials, especially the 2-aminopyridine and the carbonyl compound, are of high purity. Impurities can interfere with the reaction.

  • Inadequate Temperature: Many imidazo[1,2-a]pyridine syntheses, particularly the Tschitschibabin and Ortoleva-King reactions, require sufficient thermal energy to overcome the activation barrier for cyclization.[2][4] A modest increase in temperature, within the stability limits of your reactants, can often drive the reaction to completion.

  • Catalyst Deactivation (for catalyzed reactions): In metal-catalyzed reactions like the A³-coupling, the catalyst can be sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. For instance, in some iodine-catalyzed preparations, polar solvents like ethanol have been shown to provide excellent yields, while non-polar solvents like toluene can be less effective.[10] Experimenting with different solvents of varying polarity may be beneficial.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific side reactions you may encounter and provides actionable solutions.

Problem 1: Formation of a Dimeric Byproduct

Q: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my 2-aminopyridine starting material. How can I prevent this?

A: Dimerization is a known side reaction, particularly in reactions that proceed under harsh conditions or involve strongly basic reagents, similar to what is observed in the Chichibabin amination of pyridines.[11]

Causality: This side reaction often occurs when a molecule of 2-aminopyridine acts as a nucleophile, attacking another molecule of the starting material or a reactive intermediate. This is more likely at high concentrations and temperatures.

Solutions:

  • Control of Stoichiometry: Ensure that the carbonyl component (or its precursor) is present in a slight excess to favor the desired reaction pathway over self-condensation of the aminopyridine.

  • Gradual Addition: Instead of adding all the 2-aminopyridine at once, consider a slow, portion-wise, or syringe-pump addition to the reaction mixture. This keeps the instantaneous concentration of the aminopyridine low, thus minimizing the rate of dimerization.

  • Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly decrease the rate of bimolecular side reactions like dimerization.

Workflow for Mitigating Dimerization

References

Technical Support Center: Optimization of Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazopyridines. This guide is designed for researchers, medicinal chemists, and process development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of this critical heterocyclic scaffold. Imidazopyridine derivatives are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis is often nuanced, with yields and purity being highly sensitive to reaction conditions. This resource provides a logical, cause-and-effect framework for optimizing your synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the basis of a successful imidazopyridine synthesis campaign.

Q1: What are the primary synthetic strategies for constructing the imidazo[1,2-a]pyridine core?

A1: Most modern methods start with a 2-aminopyridine derivative due to its inherent binucleophilic nature.[2] Key strategies include:

  • Tschitschibabin Reaction: A classic method involving the reaction of a 2-aminopyridine with an α-halocarbonyl compound. While historically significant, it often requires high temperatures and can result in low yields.[1] Modern modifications using bases like sodium bicarbonate (NaHCO₃) allow for milder conditions and improved efficiency.[1]

  • Multicomponent Reactions (MCRs): These are highly efficient for generating molecular diversity. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines.[2][4][5]

  • Transition-Metal-Catalyzed Reactions: This is a vast and rapidly evolving area. Copper, palladium, iron, and zinc catalysts are frequently used to facilitate C-N and C-C bond formations via mechanisms like oxidative cyclization and C-H activation.[2][6][7] These methods often offer high yields and broad functional group tolerance.

  • Catalyst-Free Syntheses: Certain protocols leverage thermal or microwave-assisted conditions to drive the reaction without a dedicated catalyst, often in greener solvents like water or ethanol.[3][8]

Q2: How do I select the right catalyst for my reaction? My current transition-metal-catalyzed reaction has stalled.

A2: Catalyst selection is arguably the most critical parameter and is highly substrate-dependent. There is no single "best" catalyst. A systematic screening approach is the most logical path forward.

  • Causality: The catalyst's role is to facilitate key bond-forming steps, such as C-N cross-coupling or oxidative C-H amidation.[6][9] Different metals (and their various oxidation states) have different electronic properties and affinities for the substrates. For instance, copper is well-known for catalyzing Ullmann-type C-N coupling reactions, while palladium excels at a wider range of cross-coupling chemistries.[2]

  • Troubleshooting: If your reaction with a common catalyst like Copper(I) Iodide (CuI) is failing, do not assume the pathway is unviable. Screen other copper salts such as Cu(OAc)₂, CuBr, or even copper oxide nanoparticles.[6][9] Sometimes a switch from a Cu(I) to a Cu(II) source, or vice-versa, can dramatically alter the outcome. Similarly, if a copper catalyst fails, exploring other transition metals like iron or palladium may open a different mechanistic pathway to the desired product.[6][8] For MCRs, Lewis acids like Yb(OTf)₃ or Sc(OTf)₃ are often effective.[5][10]

Table 1: Catalyst Selection Guide for Imidazopyridine Synthesis
Catalyst TypeCommon ExamplesTypical Reaction TypeKey Considerations & Insights
Copper Salts CuI, Cu(OAc)₂, CuBr, CuO NPsOxidative Cyclizations, C-H Amination, MCRsMost common and cost-effective. Performance is sensitive to ligands, bases, and solvent. Air can be used as a terminal oxidant in many Cu-catalyzed systems.[2][6][9]
Palladium Salts Pd(OAc)₂, Pd(PPh₃)₄C-H Arylation, Suzuki/Sonogashira CouplingExcellent for post-modification of the imidazopyridine core. Often requires specific ligands and strict anaerobic conditions to prevent catalyst degradation.[2][8]
Iron Salts FeCl₃Oxidative Diamination, DenitrationInexpensive and environmentally benign. Can be a good alternative to copper, but may require higher catalyst loading or harsher conditions.[8][11]
Lewis Acids Sc(OTf)₃, Yb(OTf)₃, ZnCl₂, ZnI₂Groebke-Blackburn-Bienaymé (GBB) MCRUsed to activate carbonyl or imine intermediates. Catalyst choice can influence reaction rate and yield significantly.[5][10][11]
**Iodine (I₂) **Molecular IodineOxidative CyclizationA cost-effective and eco-friendly metal-free alternative. Often used with a co-oxidant like H₂O₂. Can provide excellent yields at room temperature.[3][11]

Q3: How critical is solvent choice and reaction temperature?

A3: These parameters are deeply interconnected and crucial for success.

  • Solvent: The solvent must not only dissolve the reactants but also participate electronically in the transition state. High-polarity aprotic solvents like DMF are common as they can stabilize charged intermediates.[6][9] However, screening is essential. A reaction that fails in DMF might proceed smoothly in a non-polar solvent like toluene or chlorobenzene, or a protic solvent like ethanol.[12][13][14] In some modern procedures, solvent-free conditions under microwave irradiation provide excellent results and simplify workup.[1][15]

  • Temperature: Most imidazopyridine syntheses require heating to overcome the activation energy for the cyclization step, with temperatures of 100-120 °C being common.[6][12] However, excessive heat can cause decomposition of starting materials or the final product.[14] It is always advisable to start with a reported temperature and then perform an optimization screen (e.g., ± 20 °C) to find the sweet spot for your specific substrates. Monitoring the reaction by TLC or LC-MS is critical to avoid product degradation over time.[14]

Troubleshooting Guide

This guide uses a problem-and-solution format to address specific experimental failures.

Issue 1: Low or No Yield of Desired Product

Problem: After the specified reaction time, TLC/LC-MS analysis shows primarily unreacted starting materials.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: The activation energy for the cyclization is not being met.

    • Solution: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress. Ensure your reaction vessel is properly heated and stirred.[12][14]

  • Catalyst Inactivity: The chosen catalyst may be unsuitable for your specific substrates or may have degraded.

    • Solution: Begin a systematic screening of catalysts as outlined in Table 1. If using an air-sensitive catalyst (e.g., Palladium), ensure your technique for maintaining an inert atmosphere is rigorous. Some reactions advantageously use air as an oxidant, so running the reaction under nitrogen when it should be open to the air will cause it to fail.[2][14]

  • Incorrect Solvent: The solvent may not be appropriate for the reaction mechanism.

    • Solution: Conduct small-scale parallel reactions to screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Ethanol).[13][14]

  • Reaction Time: The reaction may simply be slow.

    • Solution: Allow the reaction to run for a longer period (e.g., 24 hours), taking aliquots periodically to monitor for product formation and potential decomposition.[14]

Diagram: General Troubleshooting Workflow

This diagram provides a logical decision tree for addressing common synthesis failures.

G start Low Yield or Impure Product check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_params Review Core Reaction Parameters start->check_params analyze_byproducts Identify Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts temp Temperature Optimization (Screen +/- 20°C) check_params->temp solvent Solvent Screening (Polar vs. Non-polar) check_params->solvent catalyst Catalyst Screening (See Table 1) check_params->catalyst time Time Course Study (Check for degradation) check_params->time regioisomers Regioisomers analyze_byproducts->regioisomers schiff_base Schiff Base Intermediate analyze_byproducts->schiff_base oxidation Oxidation Products analyze_byproducts->oxidation other Other Byproducts (Dimers, etc.) analyze_byproducts->other

Caption: A logical workflow for troubleshooting imidazopyridine synthesis.

Issue 2: Significant Byproduct Formation

Problem: The reaction produces a complex mixture of products, complicating purification and lowering the yield of the target molecule.

A1: Byproduct formation is a frequent challenge. The identity of the byproduct is the most important clue to solving the problem.[4]

Table 2: Common Byproducts and Mitigation Strategies
Byproduct TypeCommon Cause & IdentificationRecommended Solution(s)
Regioisomers Use of asymmetrically substituted 2-aminopyridines. The cyclization can occur at different positions.Modify the electronic properties of the starting pyridine (e.g., add a strong electron-withdrawing group) to direct the cyclization. This is often an inherent challenge of the substrate itself.[4]
Schiff Base In MCRs (e.g., GBB), the intermediate formed from the aldehyde and amine is stable and fails to cyclize.Increase reaction temperature or switch to a more effective Lewis acid catalyst (e.g., Sc(OTf)₃) to promote the final cyclization step.[4][5]
Oxidation Products The 2-aminopyridine starting material is oxidized. Often seen as a highly polar spot at the baseline of the TLC plate.If the reaction is not an oxidative cyclization, run it under an inert atmosphere (N₂ or Ar). It may also be necessary to use a larger excess of the 2-aminopyridine to compensate for this side reaction.[4][12]
Dimerization Self-condensation of the 2-aminopyridine, particularly in Tschitschibabin-type syntheses.Adjust stoichiometry and reaction concentration. Slower addition of one of the reagents can sometimes minimize self-condensation.[4]
Diagram: Key Parameters Influencing Synthesis Outcome

This diagram illustrates the interconnected nature of the primary reaction variables.

G center Imidazopyridine Synthesis Outcome (Yield & Purity) catalyst Catalyst (Type & Loading) center->catalyst solvent Solvent (Polarity & BP) center->solvent temp Temperature center->temp time Reaction Time center->time atmosphere Atmosphere (Inert vs. Air) center->atmosphere reactants Starting Materials (Purity & Stoichiometry) center->reactants catalyst->solvent solvent->temp temp->time

Caption: Interdependent parameters in imidazopyridine synthesis optimization.

Optimized Experimental Protocol: Copper-Catalyzed (3+2) Cycloaddition

This protocol is a representative example based on a NaIO₄/TBHP-promoted synthesis, illustrating the level of detail required for reproducibility.[12]

Objective: Synthesize 2,3-disubstituted imidazo[1,2-a]pyridines from propargyl alcohols and 2-aminopyridine.

Methodology:

  • Reagent Preparation: To a sealable reaction tube equipped with a magnetic stir bar, add the propargyl alcohol (0.5 mmol, 1.0 equiv), 2-aminopyridine (1.5 mmol, 3.0 equiv), sodium periodate (NaIO₄) (0.2 mmol, 40 mol%), and chlorobenzene (4.0 mL).

    • Causality Note: A significant excess of 2-aminopyridine is used to outcompete its potential oxidation by the TBHP oxidant, which can form highly polar byproducts.[12]

  • Reaction Initiation: Add tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 1.5 mmol, 3.0 equiv) to the mixture.

  • Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir the reaction vigorously for 12 hours.

    • Causality Note: The 120 °C temperature was determined to be optimal through screening. Lower temperatures resulted in incomplete reaction, while higher temperatures did not significantly improve the yield.[12]

  • Workup and Purification:

    • After 12 hours, remove the reaction from the oil bath and allow it to cool to room temperature.

    • Monitor the reaction completion by TLC (e.g., using petroleum ether/ethyl acetate 3:1).

    • Once cooled, concentrate the mixture under reduced pressure to remove the chlorobenzene.

    • Purify the resulting residue by flash column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient to afford the pure imidazopyridine product.

References

Technical Support Center: 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 1194375-12-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the handling, stability, and reactivity of this versatile heterocyclic building block. Our goal is to provide you with field-proven insights and scientifically grounded protocols to ensure the success and reproducibility of your experiments.

This compound is a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and anxiolytic agents, and is frequently used in cross-coupling reactions to build complex molecular architectures.[1] However, its aldehyde functionality and the nature of the imidazo[1,2-a]pyridine core present unique stability and reactivity challenges. This guide addresses the most common issues encountered in the lab.

Compound Profile & Key Data

For ease of reference, the fundamental properties of this compound are summarized below. Adherence to the recommended storage conditions is critical for maintaining the compound's integrity.

PropertyValueSource
CAS Number 1194375-12-6[2]
Molecular Formula C₈H₅BrN₂O[2]
Molecular Weight 225.04 g/mol [2]
Typical Purity ≥97%[2]
Recommended Storage -20°C, sealed container, away from moisture[2][3]

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnostic approach and a validated protocol to resolve the issue.

Scenario 1: Low or No Yield in Subsequent Reactions (e.g., Suzuki, Wittig, Reductive Amination)

Question: I am using this compound in a cross-coupling reaction, but I am observing very low conversion of my starting material and multiple side products on my TLC plate. What could be the cause?

Answer: Low conversion in subsequent reactions is the most frequently reported issue and typically stems from one of three root causes: (A) degradation of the aldehyde starting material, (B) interference from hydrate/hemiacetal species, or (C) suboptimal reaction conditions. A systematic approach is required for diagnosis.

G start Low or No Yield Observed check_purity Step 1: Verify Starting Material Integrity (NMR, LC-MS) start->check_purity is_pure Is the compound pure (>97% aldehyde)? check_purity->is_pure re_purify Action: Re-purify by Column Chromatography (see Protocol 1) is_pure->re_purify No check_solvent Step 2: Check for Protic Solvent Contamination (Anhydrous Conditions) is_pure->check_solvent Yes re_purify->check_purity is_dry Are reaction conditions strictly anhydrous? check_solvent->is_dry dry_reagents Action: Dry Solvents/Reagents. Co-evaporate aldehyde with toluene (see Protocol 2). is_dry->dry_reagents No optimize_rxn Step 3: Optimize Reaction Conditions (Base, Catalyst, Temperature) is_dry->optimize_rxn Yes dry_reagents->optimize_rxn success Problem Resolved optimize_rxn->success

Caption: Troubleshooting workflow for low reaction yields.

Q: How do I confirm the integrity of my this compound?

A: Before starting any reaction, you must validate the purity and identity of the aldehyde.

  • Scientific Rationale: This compound, like many aldehydes, is susceptible to oxidation and hydration. Improper storage—even for a short duration at room temperature or with exposure to air and moisture—can lead to the formation of the corresponding carboxylic acid or the stable gem-diol (hydrate).[3][4] These species will not participate in the desired reaction and can complicate purification.

  • Protocol 1: Purity Verification

    • Visual Inspection: The compound should be a solid. Any discoloration or change in appearance from the supplier's description may indicate degradation.

    • ¹H NMR Spectroscopy: Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show a sharp singlet for the aldehyde proton (CHO), typically downfield (>9.5 ppm). The appearance of a new, broad peak or a significant decrease in the integration of the aldehyde peak relative to the aromatic protons suggests impurity or degradation.

    • LC-MS Analysis: This is the most definitive method. Use a standard C18 column with a water/acetonitrile or methanol gradient. The chromatogram should show a major peak corresponding to the mass of the compound (m/z 224.9/226.9 for [M+H]⁺). The presence of a peak with a mass 18 units higher (m/z 242.9/244.9) is indicative of the hydrate. A peak with a mass 16 units higher (m/z 240.9/242.9) suggests oxidation to the carboxylic acid.

Q: My NMR shows a complex spectrum, and the aldehyde peak is smaller than expected. You mentioned a hydrate. Can you explain this?

A: The aldehyde functional group exists in equilibrium with its hydrated geminal-diol form, especially in the presence of water or protic solvents like methanol.[4] This is a common phenomenon for electron-deficient aldehydes.

  • Scientific Rationale: The electrophilicity of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack by water. In the case of pyridine- and imidazole-carboxaldehydes, this equilibrium can be significant, leading to a mixture of species in solution.[4] This reduces the effective concentration of the reactive aldehyde, thereby inhibiting your reaction.

G cluster_0 This compound System A Aldehyde (Reactive Form) B gem-Diol (Hydrate) A->B + H₂O - H₂O C Hemiacetal (in ROH solvent) A->C + ROH - ROH

Caption: Aldehyde equilibrium with hydrate and hemiacetal forms.

  • Protocol 2: Removal of Water and Protic Solvents

    • Azeotropic Removal: Dissolve the aldehyde in anhydrous toluene (approx. 10-20 mL per gram of aldehyde).

    • Rotary Evaporation: Remove the toluene under reduced pressure. The water will co-evaporate with the toluene as an azeotrope.

    • Repeat: For best results, repeat this process two more times.

    • High Vacuum: Place the resulting solid under a high vacuum for at least 1-2 hours to remove any residual solvent. The resulting anhydrous aldehyde should be used immediately.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the absolute best practices for storing this compound long-term?

A: The manufacturer's recommendation of storing at -20°C in a sealed container away from moisture is the minimum requirement.[2][3] For maximum long-term stability, we recommend the following enhanced procedure:

  • Aliquot the compound upon receipt into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen in a glovebox).

  • Seal each vial tightly with a paraffin-wrapped cap.

  • Place the sealed vials inside a larger, desiccated container.

  • Store this container at -20°C. This multi-barrier approach minimizes exposure to air and moisture each time you need to access the material.

Q2: My reaction requires purification by column chromatography. What solvent system do you recommend?

A: Purification is often necessary to remove byproducts from the synthesis of the imidazo[1,2-a]pyridine core.[5]

  • Scientific Rationale: The polarity of the compound is moderate. A solvent system with a gradient elution is typically most effective.

  • Protocol 3: Column Chromatography Purification

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar solvent system like 100% hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate.

    • Gradient: A typical gradient would be from 0% to 50% ethyl acetate in hexanes. The exact gradient will depend on the impurities present. For example, a related synthesis used a gradient of ethyl acetate in petroleum ether for purification.[6]

    • Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or visualizing under UV light.

Q3: The synthesis of the imidazo[1,2-a]pyridine scaffold can be challenging. What are the most common pitfalls?

A: The synthesis of imidazo[1,2-a]pyridines is well-documented, often involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7][8]

  • Scientific Rationale & Common Issues:

    • Reaction Conditions: The classical Tschitschibabin reaction often required high temperatures.[8] Modern methods use various catalysts (e.g., copper) or microwave assistance to proceed under milder conditions.[9][10]

    • Substituent Effects: The electronic nature of substituents on the 2-aminopyridine starting material can significantly impact reaction rates and yields. Electron-withdrawing groups can deactivate the pyridine nitrogen, slowing the initial nucleophilic attack.

    • Side Reactions: In multicomponent reactions or those using strong bases or high temperatures, side reactions such as polymerization or solvent decomposition can occur. For instance, using DMF as a solvent with some palladium catalysts can lead to side products derived from solvent decomposition.[11]

    • Regioselectivity: When using substituted 2-aminopyridines, ensure your reaction conditions favor the formation of the desired regioisomer.

G cluster_0 Common Synthesis of Imidazo[1,2-a]pyridines aminopyridine Substituted 2-Aminopyridine cyclization Condensation & Cyclization aminopyridine->cyclization halocarbonyl α-Halocarbonyl (e.g., Bromoacetaldehyde derivative) halocarbonyl->cyclization product Substituted Imidazo[1,2-a]pyridine cyclization->product

Caption: Generalized synthetic route to the imidazo[1,2-a]pyridine core.

References

Technical Support Center: Navigating Regioselectivity in Imidazopyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazopyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with regioselectivity in their synthetic endeavors. The imidazo[1,2-a]pyridine core is a privileged scaffold in numerous pharmaceutical agents, making the precise control of its functionalization a critical aspect of modern drug discovery.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Imidazopyridine Ring: A Tale of Two Rings and Multiple Reactive Sites

The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic compound formed by the fusion of an imidazole and a pyridine ring.[3] This fusion results in a unique electronic landscape, with several non-equivalent carbon atoms (C2, C3, C5, C6, C7, and C8) available for functionalization. The inherent reactivity of these positions is not uniform, leading to challenges in achieving desired regioselectivity.

Generally, the imidazole ring is more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. The C3 position is often the most nucleophilic and sterically accessible site, frequently leading to C3-functionalized products.[5][6] However, achieving functionalization at other positions, such as C2, C5, or the pyridine ring, often requires specific strategies to overcome this inherent reactivity profile.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a mixture of C3 and C5 isomers. How can I improve selectivity for the C5 position?

A1: Achieving C5 selectivity is a common challenge due to the high intrinsic reactivity of the C3 position. Here are several strategies to consider:

  • Directing Groups: The use of a directing group at a nearby position can steer the reaction to the desired C5 site. For instance, an N-methoxyamide directing group at the C3 position has been shown to facilitate rhodium(III)-catalyzed C5 arylation.[7][8] This approach overcomes the inherent C3 reactivity by coordinating the metal catalyst and delivering the coupling partner to the adjacent C5 position.

  • Steric Hindrance: Introducing a bulky substituent at the C2 or C3 position can sterically shield these sites, making the C5 position more accessible for attack. This is a classic strategy to influence regioselectivity.[9]

  • Radical Pathways: Some free-radical reactions have shown a preference for the C5 position. Investigating reaction conditions that favor a radical mechanism, such as the use of specific initiators or photoredox catalysis, might shift the selectivity towards C5.[7]

Q2: I am attempting a C-H arylation and observing poor yields and a complex mixture of products. What are the likely causes and solutions?

A2: Poor yields and product mixtures in C-H arylation of imidazopyridines can stem from several factors. Here's a troubleshooting workflow:

G start Poor Yield / Mixture in C-H Arylation catalyst Catalyst Inactivity or Degradation start->catalyst conditions Suboptimal Reaction Conditions start->conditions substrate Substrate Reactivity Issues start->substrate directing_group Ineffective Directing Group start->directing_group catalyst_sol Troubleshoot Catalyst: - Screen different metal catalysts (e.g., Pd, Rh, Cu). - Vary the ligand. - Ensure anhydrous and anaerobic conditions. catalyst->catalyst_sol conditions_sol Optimize Conditions: - Adjust temperature and reaction time. - Screen solvents. - Vary the oxidant and other additives. conditions->conditions_sol substrate_sol Assess Substrate: - Check for competing reactive sites on substituents. - Consider electronic effects of substituents (donating vs. withdrawing). substrate->substrate_sol directing_group_sol Evaluate Directing Group: - Confirm directing group is correctly installed. - Consider a different directing group if C5 or other specific arylation is desired. directing_group->directing_group_sol

Caption: Troubleshooting workflow for C-H arylation.

Q3: I need to install a halogen at the C3 position. What are the most reliable methods?

A3: Regioselective C3-halogenation is a well-established transformation. Here are some robust, often metal-free, approaches:

  • Trihaloisocyanuric Acids: Using reagents like trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA) in a green solvent like ethanol provides an efficient and environmentally friendly method for C3-chlorination and -bromination.[10]

  • Sodium Chlorite/Bromite: A transition-metal-free approach utilizing sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source in the presence of acetic acid offers excellent regioselectivity for the C3 position.[11][12][13][14] This method is advantageous due to the low cost and ready availability of the reagents.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Metal-Catalyzed C-H Functionalization

Symptoms:

  • Formation of a mixture of regioisomers (e.g., C2, C3, and C5 functionalized products).

  • Low yield of the desired isomer.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inherent Electronic Bias The C3 position is the most electron-rich and often the default site of reaction.1. Employ a Directing Group: To target other positions (e.g., C2 or C5), introduce a directing group that can chelate to the metal catalyst and direct the functionalization to a specific C-H bond.[7][8] 2. Steric Shielding: Introduce a bulky substituent at a position adjacent to the undesired reaction site to sterically block it.[9]
Ligand Effects The ligand on the metal catalyst plays a crucial role in determining the regioselectivity by influencing the steric and electronic environment of the catalytic center.1. Screen Ligands: Systematically vary the ligand. For example, in palladium-catalyzed reactions, switching between phosphine-based and N-heterocyclic carbene (NHC) ligands can alter the outcome. 2. Computational Guidance: If available, use DFT calculations to predict the transition state energies for functionalization at different positions with various ligands to guide your experimental design.[15][16][17]
Reaction Mechanism The operative mechanism (e.g., concerted metalation-deprotonation vs. electrophilic aromatic substitution) can favor different sites.1. Additive Screening: The addition of certain acids or bases can influence the mechanism and, consequently, the regioselectivity. 2. Catalyst Oxidation State: The choice of precatalyst and reaction conditions can favor a specific catalytic cycle. Ensure conditions are optimal for the desired cycle.
Issue 2: Unsuccessful Regioselective Alkylation at C3

Symptoms:

  • No reaction or very low conversion.

  • Formation of N-alkylated byproducts.

Potential Causes & Solutions:

Experimental Protocol: Yb(OTf)₃-Catalyzed C3-H Alkylation with Donor-Acceptor Cyclopropanes [18][19]

This protocol provides a reliable method for the C3-alkylation of imidazo[1,2-a]pyridines.

  • Reactant Preparation: To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine substrate (1.0 mmol, 1.0 equiv), the donor-acceptor cyclopropane (1.0 mmol, 1.0 equiv), and Yb(OTf)₃ (0.25 mmol, 25 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (CH₃CN, 3 mL) to the vial.

  • Reaction Execution: Seal the vial and heat the reaction mixture at 100 °C in an oil bath for 24 hours.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the C3-alkylated product.

Troubleshooting this Protocol:

ObservationPotential CauseSuggested Action
Low to No Product Formation Ineffective Lewis Acid CatalystWhile Yb(OTf)₃ is reported to be optimal, other Lewis acids like Sc(OTf)₃ could be screened, although many common ones like Zn(OTf)₂ and Cu(OTf)₂ were found to be ineffective in the original report.[18]
Suboptimal Solvent or TemperatureAcetonitrile and 100 °C were found to be crucial for high yields. Ensure the temperature is maintained and the solvent is anhydrous. Lower temperatures or different solvents like DCE resulted in significantly lower yields.[19]
Side Product Formation Competing Reaction PathwaysEnsure the purity of starting materials. The presence of water can deactivate the Lewis acid.
Issue 3: Lack of Selectivity in Visible-Light-Promoted Functionalization

Symptoms:

  • A mixture of functionalized products at various positions.

  • Decomposition of starting material.

Potential Causes & Solutions:

References

Technical Support Center: Work-Up and Purification of Imidazo[1,2-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for imidazo[1,2-a]pyridine synthesis. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous marketed drugs such as zolpidem and alpidem.[1][2][3][4] The synthesis of these compounds, often through multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction or condensations of 2-aminopyridines with carbonyl compounds, is well-established.[1][5][6] However, the subsequent work-up and purification can present unique challenges that are often under-addressed in the primary literature.

This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind each step, empowering you to make informed decisions to optimize your workflow, improve yield, and ensure the high purity of your final compounds.

Troubleshooting Guide

This section addresses specific, common issues encountered during the work-up of imidazo[1,2-a]pyridine reactions.

Issue 1: Persistent Contamination with Unreacted 2-Aminopyridine

Question: My TLC and NMR analysis consistently show the presence of starting 2-aminopyridine in my purified product. How can I effectively remove it?

Root Cause Analysis: This is the most frequently encountered issue. The basicity of the 2-aminopyridine starting material (pKa of the conjugate acid ≈ 6.8) makes it highly soluble in many organic solvents used for extraction and chromatography. Its polarity can also cause it to co-elute with the desired imidazo[1,2-a]pyridine product, which is also basic.

Solutions & Protocols:

The most robust method for removing basic impurities like 2-aminopyridine is an acid-base extraction . This technique protonates the basic nitrogen atoms, forming water-soluble salts that partition into the aqueous phase.

Protocol 1: Standard Acidic Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution. Common choices include:

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) (a milder option for acid-sensitive products)[7]

    • 10% aqueous Citric Acid (another mild alternative)[7]

  • Multiple Washes: Perform at least two to three acidic washes. It is more effective to use multiple small-volume washes than a single large-volume one.[7] After each wash, check the pH of the aqueous layer to ensure it remains acidic.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid.

  • Final Wash: Wash with brine (saturated aqueous NaCl) to remove excess water and help break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Copper Sulfate Wash (for Stubborn Cases)

Pyridine and its derivatives form a complex with copper that is soluble in the aqueous layer.[7][8] This can be a highly effective alternative if simple acid washes fail.

  • Follow steps 1 and 2 from the standard protocol, but use a 10-15% aqueous copper(II) sulfate (CuSO₄) solution for the wash. The aqueous layer will typically turn a deep blue color as the complex forms.

  • Repeat the CuSO₄ wash until the blue color in the aqueous layer is less intense.

  • Wash the organic layer with a saturated aqueous solution of EDTA to remove any residual copper ions.[8]

  • Proceed with the brine wash, drying, and concentration as described above.

Troubleshooting Emulsions:

Emulsions are common during these extractions.[7] To resolve them:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Add a small amount of brine, which increases the ionic strength of the aqueous phase and can help break the emulsion.[7]

  • Filter the entire mixture through a pad of Celite or glass wool.

Issue 2: Low Isolated Yield After Column Chromatography

Question: My reaction appears clean by TLC, but I recover very little product after silica gel chromatography. Where is my compound going?

Root Cause Analysis: Imidazo[1,2-a]pyridines, being basic heterocycles, can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant streaking on the TLC plate and irreversible adsorption of the product onto the column, resulting in low recovery.

Solutions & Protocols:

  • Deactivate the Silica Gel: Before running the column, neutralize the acidic sites on the silica gel. This is the most effective solution.

    • Method: Prepare the column slurry as usual (e.g., in hexane or your starting mobile phase). Add 0.5-1% triethylamine (NEt₃) or pyridine to the chosen mobile phase and use this basic-modified eluent throughout the purification. The amine additive will preferentially bind to the acidic sites on the silica, allowing your basic product to elute cleanly.

  • Optimize the Mobile Phase:

    • If your compound is highly polar, consider using a more polar solvent system, such as a gradient of 0-10% methanol in dichloromethane. A steeper gradient can sometimes help push the compound off the column more quickly, minimizing contact time and potential degradation or adsorption.

  • Consider an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Chromatography: For very polar imidazo[1,2-a]pyridines, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may be more effective.

Issue 3: Removal of Unreacted Aldehyde or Ketone

Question: My primary impurity is the starting aldehyde. How can I remove it during the work-up?

Root Cause Analysis: Unlike the basic 2-aminopyridine, aldehydes and ketones are neutral and will remain in the organic layer during a standard acid-base extraction.

Solutions & Protocols:

A wash with aqueous sodium bisulfite (NaHSO₃) is a classic and effective method for removing aldehydes.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like EtOAc or DCM.

  • Bisulfite Wash: Wash the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite adds to the aldehyde to form a water-soluble salt, which is extracted into the aqueous phase.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Proceed: Continue with the standard work-up procedure (acid wash to remove aminopyridine, bicarbonate wash, brine wash, etc.).

Frequently Asked Questions (FAQs)

Q1: What is a reliable, general work-up procedure for an imidazo[1,2-a]pyridine synthesis?

A1: A robust, general procedure that addresses the most common impurities is as follows. This workflow is also visualized in the diagram below.

  • Quenching: If necessary, cool the reaction mixture to room temperature and quench any reactive reagents. For many syntheses, this involves dilution with the extraction solvent.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF or DMSO, it should be removed under reduced pressure. If this is difficult, perform a liquid-liquid extraction by diluting with a large volume of water and extracting the product with a solvent like EtOAc.

  • Acid-Base Extraction: Dissolve the crude material in EtOAc or DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by silica gel column chromatography, typically using a hexane/ethyl acetate or DCM/methanol gradient.[9][10] It is often advisable to add 0.5% triethylamine to the eluent to prevent streaking.

Q2: My product is an intractable oil after concentration. How can I induce crystallization?

A2: This is a common issue, often due to residual solvent or minor impurities inhibiting crystal lattice formation.

  • Remove Residual Solvents: Co-evaporate the oil with a solvent that does not dissolve it well, such as hexane or toluene. Add the solvent and remove it on a rotary evaporator; repeat this process 2-3 times.

  • Trituration: Add a solvent in which your product is poorly soluble (e.g., diethyl ether, pentane, or hexane) to the oil. Vigorously scratch the side of the flask with a glass rod or spatula. This can provide nucleation sites for crystallization.

  • Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., DCM or EtOAc). Slowly add a poor solvent (the "anti-solvent," e.g., hexane or pentane) until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly to room temperature.

Q3: How should I remove the catalyst used in the reaction?

A3: The removal method depends on the catalyst.

  • Iodine (I₂): Iodine is often used as a catalyst.[11][12] It can be removed by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine to colorless, water-soluble iodide.

  • Copper (Cu) Salts: Many syntheses use copper catalysts.[13][14] These can often be removed by washing the organic layer with a saturated aqueous solution of ammonium chloride or a dilute ammonia solution, which will complex with the copper ions and pull them into the aqueous phase.

  • Palladium (Pd) Catalysts: If a palladium catalyst was used, the crude product can be filtered through a pad of Celite to remove the solid catalyst before proceeding with the aqueous work-up.

Data & Visualization
Tables for Quick Reference

Table 1: Troubleshooting Summary

ProblemProbable CauseRecommended Solution
2-Aminopyridine in ProductBasicity and polarity of starting materialAcid-base extraction (1M HCl or sat. NH₄Cl wash)
Low Yield from ColumnAdsorption on acidic silica gelAdd 0.5-1% NEt₃ to eluent; use alumina
Aldehyde/Ketone in ProductNeutral starting materialWash with saturated aqueous NaHSO₃
Catalyst Residue (I₂)Elemental iodine presentWash with saturated aqueous Na₂S₂O₃
Catalyst Residue (Cu)Copper salts presentWash with saturated aqueous NH₄Cl

Table 2: Common Solvent Systems for Silica Gel Chromatography

Compound PolarityTypical SubstituentsStarting Solvent System (v/v)
LowAlkyl, Aryl95:5 Hexane / Ethyl Acetate
MediumEsters, Ethers, Halogens70:30 Hexane / Ethyl Acetate
HighAlcohols, Amines, Amides98:2 Dichloromethane / Methanol
Note: Always add 0.5-1% triethylamine to the mobile phase for best results.

Experimental Workflows & Diagrams

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Complete Reaction Mixture (Post-Reaction) Quench 1. Quench Reaction (if necessary) Reaction_Complete->Quench Solvent_Removal 2. Remove High-Boiling Solvent (e.g., DMF, DMSO) Quench->Solvent_Removal Extraction 3. Dissolve in Organic Solvent (e.g., EtOAc, DCM) Solvent_Removal->Extraction Acid_Wash 4. Wash with 1M HCl (Removes 2-aminopyridine) Extraction->Acid_Wash Base_Wash 5. Wash with sat. NaHCO3 (Neutralizes acid) Acid_Wash->Base_Wash Brine_Wash 6. Wash with Brine (Removes water) Base_Wash->Brine_Wash Dry 7. Dry Organic Layer (e.g., Na2SO4) Brine_Wash->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography (Eluent + 0.5% NEt3) Concentrate->Chromatography Pure_Product Pure Imidazo[1,2-a]pyridine Chromatography->Pure_Product

Caption: General workflow for imidazo[1,2-a]pyridine reaction work-up.

Troubleshooting_Aminopyridine Start 2-Aminopyridine Detected Post-Workup? AcidSensitive Is Product Acid-Sensitive? Start->AcidSensitive AcidWash Perform Acid Wash (2x 1M HCl) CheckTLC1 Check TLC for Aminopyridine AcidWash->CheckTLC1 CuSO4Wash Perform CuSO4 Wash (2x 10% CuSO4) CheckTLC1->CuSO4Wash Present Success Problem Resolved CheckTLC1->Success Absent MilderAcid Use Milder Acid Wash (e.g., sat. NH4Cl) MilderAcid->CheckTLC1 CheckTLC2 Check TLC for Aminopyridine CheckTLC2->Success Absent Failure Consider Alternative Purification (e.g., Alumina) CheckTLC2->Failure Present CuSO4Wash->CheckTLC2 AcidSensitive->AcidWash No AcidSensitive->MilderAcid Yes

References

Technical Support Center: Characterization of Impurities in 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges of identifying, quantifying, and controlling impurities in this critical heterocyclic intermediate. The following question-and-answer format addresses common issues encountered during synthesis, purification, and analysis, providing both practical solutions and the scientific rationale behind them.

Section 1: Understanding the Impurity Landscape

This section focuses on the origin and classification of potential impurities. A proactive understanding of what impurities might be present is the first step in developing a robust control strategy.

Q1: What are the most likely process-related impurities in the synthesis of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A common pathway to imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2] For this compound, this typically involves reacting 2-amino-3-bromopyridine with a 2-carbon aldehyde synthon like 2-bromo- or 2-chloroacetaldehyde, or related reagents such as 2-bromomalonaldehyde.[3]

Based on this, you should anticipate the following process-related impurities:

  • Starting Materials: Unreacted 2-amino-3-bromopyridine and any reagents used to generate the aldehyde synthon.

  • Isomeric Impurities: If the starting 2-amino-3-bromopyridine contains other isomers (e.g., 2-amino-5-bromopyridine), you will form the corresponding isomeric products, such as 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. These can be particularly challenging to separate.

  • Reaction By-products:

    • Over-alkylation Products: Reaction of the product with the aldehyde synthon.

    • Hydrolyzed Aldehyde: The aldehyde group can be sensitive; hydrolysis of the α-haloaldehyde starting material can lead to glyoxal, which can undergo side reactions.

    • Decarbonylated Species: Under harsh thermal conditions, the 2-carbaldehyde group could potentially be lost, leading to 8-bromoimidazo[1,2-a]pyridine.

  • Reagents and Catalysts: Inorganic salts, residual bases (e.g., sodium bicarbonate), and any catalysts used in the synthesis.[4][5]

A summary of likely organic impurities is provided below.

Impurity TypePotential Structure/NameOriginAnalytical Challenge
Starting Material 2-Amino-3-bromopyridineIncomplete reactionHigh polarity, may elute early in reverse-phase HPLC.
Isomer 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehydeImpure starting materialSimilar polarity and UV spectra; requires high-resolution chromatography.
By-product 8-Bromoimidazo[1,2-a]pyridineDecarbonylation (thermal stress)Different polarity, but may co-elute with other impurities.
Degradant 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acidOxidation of the aldehydeMore polar; peak shape may be pH-dependent.
Q2: What types of degradation products should I expect, and how can I generate them for analysis?

A2: Degradation products arise from the instability of the drug substance during storage or formulation.[6][7] For this compound, the primary points of instability are the aldehyde functional group and the heterocyclic ring system. To proactively identify these, a forced degradation (or stress testing) study is essential.[8][9] This involves subjecting the compound to harsh conditions to accelerate decomposition.

Key Degradation Pathways:

  • Oxidation: The aldehyde group is highly susceptible to oxidation, forming the corresponding carboxylic acid (8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid). This is one of the most common degradants.

  • Hydrolysis: Under strong acidic or basic conditions, the imidazo ring could potentially undergo cleavage, though it is generally stable.

  • Photolysis: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms or rearrangements.

A detailed protocol for a forced degradation study is provided in Section 2.

Q3: How do I classify these impurities according to regulatory guidelines like ICH Q3A?

A3: The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for classifying and controlling impurities in new drug substances.[4][10][11] Impurities are categorized as follows:

  • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[5][12] Each of these must be evaluated.

  • Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[4][12]

  • Residual Solvents: Organic or inorganic liquids used during synthesis.[4] Their control is governed by ICH Q3C.

The workflow below illustrates the general process for impurity characterization from detection through regulatory assessment.

G cluster_0 Detection & Separation cluster_1 Identification cluster_2 Quantification & Control A Develop Stability-Indicating HPLC Method B Analyze Batch & Forced Degradation Samples A->B C LC-MS Analysis (MW & Fragmentation) B->C I Impurity Detected > Reporting Threshold B->I D Isolate Impurity (Prep-HPLC) C->D E Structural Elucidation (NMR, HRMS) D->E F Quantify Impurities (vs. Reference Standard) E->F G Compare to ICH Q3A Thresholds (Identification, Qualification) F->G H Set Specification Limits G->H I->C Yes G cluster_0 Mobile Phase Issues cluster_1 Column Issues cluster_2 Other Issues Start Poor Peak Shape (Tailing, Splitting) A1 Is mobile phase pH > pKa+2 or < pKa-2? Start->A1 B1 Is column old or showing high backpressure? Start->B1 C1 Is sample overloaded? Start->C1 A2 Adjust pH with buffer or acid (e.g., Formic Acid) A1->A2 No A3 Is buffer concentration adequate (10-25 mM)? A1->A3 Yes A4 Increase buffer strength A3->A4 No B2 Flush or replace column B1->B2 Yes B3 Is analyte interacting with residual silanols? B1->B3 No B4 Use end-capped column or switch to lower pH B3->B4 Yes C2 Reduce injection volume or sample concentration C1->C2 Yes C3 Is injection solvent stronger than mobile phase? C4 Dissolve sample in initial mobile phase C3->C4 Yes

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the 8-Bromo and 6-Bromo Positional Isomers for Drug Discovery and Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, planar structure and tunable electronic properties make it a privileged scaffold in drug design. Within this class of compounds, halogenated derivatives serve as versatile intermediates, enabling a wide array of synthetic transformations to build molecular complexity. This guide provides an in-depth comparative analysis of the reactivity of two key positional isomers: 8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde and 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

While direct, head-to-head comparative studies of these two specific isomers are not extensively documented in the literature, this guide, grounded in established principles of organic chemistry, will provide a robust framework for understanding their differential reactivity. We will explore the nuanced electronic and steric effects imparted by the bromine substituent at the C6 and C8 positions and how these differences are predicted to influence the reactivity of both the aldehyde functionality and the carbon-bromine bond. This analysis will empower researchers to make informed decisions in the design of synthetic routes and the development of novel imidazo[1,2-a]pyridine-based therapeutics.

Structural and Electronic Landscape: A Tale of Two Isomers

The positioning of the bromine atom on the imidazo[1,2-a]pyridine core profoundly influences the electron distribution and steric environment of the entire molecule. Understanding these subtleties is paramount to predicting the reactivity of each isomer.

Electronic Effects: The bromine atom, being an electronegative halogen, exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic system. However, it also possesses lone pairs of electrons that can participate in resonance, leading to a weak activating mesomeric effect (+M). The interplay of these two opposing effects dictates the overall electron density of the ring system and, consequently, the reactivity of the appended aldehyde group.

  • 8-Bromo Isomer: In the 8-bromo isomer, the bromine atom is situated on the six-membered pyridine ring, adjacent to the ring-junction nitrogen. Its inductive withdrawal will decrease the overall electron density of the pyridine ring.

  • 6-Bromo Isomer: For the 6-bromo isomer, the bromine is further away from the electron-donating imidazole ring. This positioning is expected to have a more pronounced electron-withdrawing effect on the pyridine ring compared to the 8-bromo isomer, potentially leading to a more electron-deficient aldehyde.

Steric Hindrance: The steric bulk of the bromine atom can influence the accessibility of the reactive centers, namely the aldehyde carbonyl carbon and the carbon atom bearing the bromine.

  • 8-Bromo Isomer: The bromine at the C8 position is located in proximity to the per-position (C7-H). This can create a more sterically encumbered environment around the C8-Br bond, which may affect its participation in cross-coupling reactions.

  • 6-Bromo Isomer: The bromine at the C6 position is in a less sterically congested environment, which could facilitate easier access for catalysts and reagents in cross-coupling reactions.

Comparative Reactivity Analysis

Based on the electronic and steric considerations, we can predict the differential reactivity of the two isomers in key synthetic transformations.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including nucleophilic additions and olefination reactions. The electrophilicity of the carbonyl carbon is a key determinant of its reactivity.

Nucleophilic Addition:

It is anticipated that the aldehyde of the 6-bromo isomer will exhibit enhanced reactivity towards nucleophiles compared to the 8-bromo isomer. This is attributed to the stronger electron-withdrawing nature of the bromine at the C6 position, which renders the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.

Wittig Reaction:

The Wittig reaction, a cornerstone for alkene synthesis from aldehydes, is also expected to proceed more readily with the 6-bromo isomer .[2][3][4] The increased electrophilicity of the aldehyde should facilitate the initial nucleophilic attack by the phosphorus ylide, which is often the rate-determining step.

Table 1: Predicted Reactivity of the Aldehyde Functionality

Reaction TypePredicted More Reactive IsomerRationale
Nucleophilic Addition6-bromoimidazo[1,2-a]pyridine-2-carbaldehydeStronger inductive effect of the C6-Br leads to a more electrophilic carbonyl carbon.
Wittig Reaction6-bromoimidazo[1,2-a]pyridine-2-carbaldehydeIncreased electrophilicity of the aldehyde facilitates the initial attack of the ylide.
Reactivity of the Carbon-Bromine Bond

The C-Br bond in these isomers is a prime site for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6] The efficiency of these reactions is influenced by both electronic and steric factors.

Suzuki-Miyaura Cross-Coupling:

In the Suzuki-Miyaura reaction, the oxidative addition of the aryl bromide to the palladium(0) catalyst is a critical step. While electronic effects can play a role, steric hindrance around the C-Br bond is often a more dominant factor.

It is hypothesized that the 6-bromo isomer will exhibit superior reactivity in Suzuki-Miyaura cross-coupling reactions . The less sterically hindered environment around the C6-Br bond should allow for more facile oxidative addition of the palladium catalyst compared to the more sterically encumbered C8-Br bond in the 8-bromo isomer.

Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling

Reaction TypePredicted More Reactive IsomerRationale
Suzuki-Miyaura Coupling6-bromoimidazo[1,2-a]pyridine-2-carbaldehydeLess steric hindrance at the C6 position facilitates oxidative addition of the palladium catalyst.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity differences, the following experimental protocols are proposed. These are designed as head-to-head comparisons under identical reaction conditions.

Experiment 1: Comparative Wittig Reaction

This experiment aims to compare the rate of olefination of the two isomers.

Workflow Diagram:

Wittig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Isomer_8 8-Bromo Isomer Reaction_8 Reaction A: 8-Bromo Isomer + Ylide Isomer_8->Reaction_8 Isomer_6 6-Bromo Isomer Reaction_6 Reaction B: 6-Bromo Isomer + Ylide Isomer_6->Reaction_6 Ylide Wittig Ylide (e.g., Ph3P=CHCO2Et) Ylide->Reaction_8 Ylide->Reaction_6 Analysis Monitor reaction progress (TLC, LC-MS, NMR) at timed intervals Reaction_8->Analysis Reaction_6->Analysis Kinetics Determine reaction rates and compare yields Analysis->Kinetics

Caption: Workflow for the comparative Wittig reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of a stabilized Wittig ylide, for example, (carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et), in a suitable anhydrous solvent (e.g., THF or DCM).

  • Reaction Setup: In two separate, identical reaction vessels equipped with magnetic stirrers, dissolve equimolar amounts of this compound and 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde in the chosen solvent.

  • Initiation and Monitoring: At time zero, add an equimolar amount of the Wittig ylide stock solution to each reaction vessel simultaneously. Monitor the progress of both reactions at regular time intervals (e.g., every 15 minutes) by thin-layer chromatography (TLC) or by withdrawing small aliquots for LC-MS or 1H NMR analysis.

  • Data Analysis: Compare the rate of consumption of the starting aldehydes and the formation of the corresponding olefin products. The isomer that shows a faster conversion to the product is the more reactive one.

Experiment 2: Comparative Suzuki-Miyaura Cross-Coupling

This experiment is designed to assess the relative efficiency of the two isomers in a palladium-catalyzed cross-coupling reaction.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Isomer_8 8-Bromo Isomer Reaction_8 Reaction A: 8-Bromo Isomer Coupling Isomer_8->Reaction_8 Isomer_6 6-Bromo Isomer Reaction_6 Reaction B: 6-Bromo Isomer Coupling Isomer_6->Reaction_6 Boronic_Acid Arylboronic Acid (e.g., Phenylboronic acid) Boronic_Acid->Reaction_8 Boronic_Acid->Reaction_6 Catalyst Pd Catalyst & Ligand (e.g., Pd(PPh3)4) Catalyst->Reaction_8 Catalyst->Reaction_6 Base Base (e.g., K2CO3) Base->Reaction_8 Base->Reaction_6 Analysis Monitor reaction progress (TLC, GC-MS, HPLC) at timed intervals Reaction_8->Analysis Reaction_6->Analysis Yields Compare product yields and reaction times Analysis->Yields

Caption: Workflow for the comparative Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reaction Setup: In two separate, identical reaction vessels, place equimolar amounts of the respective bromo-isomer, 1.2 equivalents of an arylboronic acid (e.g., phenylboronic acid), 2 equivalents of a base (e.g., K2CO3), and a catalytic amount of a palladium catalyst (e.g., 3 mol% of Pd(PPh3)4).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Degas both reaction mixtures thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction and Monitoring: Heat both reactions to the same temperature (e.g., 80-90 °C) and monitor their progress by TLC, GC-MS, or HPLC.

  • Data Analysis: Compare the reaction times required for complete consumption of the starting material and the isolated yields of the coupled products. The isomer that provides a higher yield in a shorter time is considered more reactive under these conditions.

Conclusion and Future Perspectives

The positional isomerism of the bromine atom in 8-bromo- and 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde is predicted to have a significant impact on their chemical reactivity. The 6-bromo isomer is anticipated to be more reactive in reactions involving the aldehyde group due to electronic effects, while it is also expected to be more amenable to palladium-catalyzed cross-coupling reactions owing to reduced steric hindrance.

The experimental frameworks provided in this guide offer a clear path for researchers to validate these hypotheses and to quantify the reactivity differences. A thorough understanding of the distinct chemical behavior of these isomers is crucial for their strategic utilization in the synthesis of complex molecules and for accelerating the discovery of new imidazo[1,2-a]pyridine-based drug candidates. Further studies involving computational modeling could also provide deeper insights into the transition states of these reactions, further refining our understanding of the reactivity of these valuable synthetic intermediates.

References

A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines: An In-Depth Analysis for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3][4] Its derivatives have demonstrated a remarkable spectrum of therapeutic properties, including anticancer, antiviral, anti-inflammatory, and analgesic activities.[1][2] This guide provides a comparative analysis of the most pertinent synthetic routes to substituted imidazo[1,2-a]pyridines, offering insights into the mechanistic underpinnings, practical considerations, and performance of each methodology. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis

The traditional methods for constructing the imidazo[1,2-a]pyridine core have laid the groundwork for more contemporary innovations. These routes are characterized by their reliability and broad substrate scope, though they may sometimes be limited by harsh reaction conditions.

The Ortoleva-King Reaction: A Tandem One-Pot Approach

A classic and efficient route to a variety of imidazo[1,2-a]pyridines involves a tandem, one-pot process commencing with the Ortoleva-King reaction.[5][6] This method utilizes readily available 2-aminopyridines and acetophenones. The reaction proceeds through the initial formation of a pyridinium salt, which then undergoes cyclization under basic conditions.

The mechanism of the Ortoleva-King reaction involves the in situ generation of an α-haloketone, which is then attacked by the nucleophilic nitrogen of the 2-aminopyridine.[5]

Experimental Protocol: One-Pot Synthesis via Ortoleva-King Reaction [5][6]

  • Step 1: Pyridinium Salt Formation. In a reaction vessel, combine the substituted acetophenone (1.0 eq), 2-aminopyridine (2.3 eq), and iodine (1.2 eq). Heat the mixture neat at 110 °C for 4 hours. The 2-aminopyridine serves as both a reactant and a solvent in this step.

  • Step 2: Cyclization. After cooling the reaction mixture, add aqueous sodium hydroxide (NaOH) solution. Heat the mixture at 100 °C for 1 hour to induce cyclization.

  • Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Ortoleva_King_Mechanism acetophenone Acetophenone intermediate1 α-Iodoacetophenone (in situ) acetophenone->intermediate1 + I₂ aminopyridine 2-Aminopyridine pyridinium_salt N-Phenacyl-2-aminopyridinium iodide aminopyridine->pyridinium_salt + Intermediate 1 iodine I₂ intermediate1->pyridinium_salt product Imidazo[1,2-a]pyridine pyridinium_salt->product + Base, Δ (Intramolecular cyclization) base Base (e.g., NaOH) base->product

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering high atom economy, convergence, and operational simplicity.[1] The Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a premier MCR for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines.[1][7]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the imidazo[1,2-a]pyridine core.[8] The GBB reaction is highly versatile and tolerates a wide range of functional groups on all three components, making it ideal for the generation of diverse compound libraries.[1]

The reaction is typically catalyzed by an acid, such as ammonium chloride, and can be accelerated using microwave irradiation or ultrasound, often in environmentally benign solvents like water or ethanol.[1][9]

Experimental Protocol: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [2][9]

  • Reaction Setup. In a microwave-safe vial, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and ammonium chloride (20 mol%) in ethanol (5 mL).

  • Microwave Irradiation. Seal the vial and subject it to microwave irradiation at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 15-30 minutes).[2]

  • Work-up and Purification. After cooling, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water. Dry the organic layer, concentrate, and purify the product by column chromatography.

GBB_Mechanism aminopyridine 2-Aminopyridine imine Imine intermediate aminopyridine->imine aldehyde Aldehyde aldehyde->imine + H⁺ nitrilium Nitrilium ion intermediate imine->nitrilium + Isocyanide isocyanide Isocyanide isocyanide->nitrilium cyclization_intermediate Cyclization precursor nitrilium->cyclization_intermediate Intramolecular attack product 3-Amino-imidazo[1,2-a]pyridine cyclization_intermediate->product Tautomerization

Modern Synthetic Strategies: Expanding the Chemical Space

Recent advancements in synthetic methodology have introduced novel and powerful approaches for the construction and functionalization of the imidazo[1,2-a]pyridine nucleus. These methods often feature milder reaction conditions, improved efficiency, and access to unique substitution patterns.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been widely adopted in the synthesis of imidazo[1,2-a]pyridines, significantly reducing reaction times from hours to minutes and often improving yields.[10][11][12] This technique can be applied to various reaction types, including the GBB and Ortoleva-King reactions, as well as other condensation and cyclization protocols.[9][10] The use of green solvents like water or PEG-400 in combination with microwave heating further enhances the eco-friendliness of these syntheses.[10][12]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has opened new avenues for the synthesis and late-stage functionalization of imidazo[1,2-a]pyridines. Copper- and palladium-catalyzed reactions are particularly prominent.

  • Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-N and C-O bonds.[13][14] In the context of imidazo[1,2-a]pyridine synthesis, it can be employed for the intramolecular cyclization to form the fused ring system or for the introduction of substituents onto the pre-formed scaffold.[15][16]

  • Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction is a powerful tool for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[17] It has been successfully applied to the synthesis of alkynyl-substituted imidazo[1,2-a]pyridines, which are valuable intermediates for further transformations.[18][19]

Modern_Synthesis_Workflow

Comparative Performance of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, available starting materials, and required scale. The following table provides a comparative summary of the key performance indicators for the discussed methodologies.

Synthetic RouteKey FeaturesTypical YieldsReaction TimeSubstrate ScopeAdvantagesLimitations
Ortoleva-King Tandem one-pot reaction of 2-aminopyridines and acetophenones.[5]40-60%[5]5 hours[5]Broad for acetophenones and 2-aminopyridines.Readily available starting materials, one-pot procedure.High temperatures, use of iodine.
Groebke-Blackburn-Bienaymé Three-component reaction of 2-aminopyridines, aldehydes, and isocyanides.[1]67-91%[1][2]30 min - 8 h[2]Very broad, allows for high diversity.High atom economy, operational simplicity, rapid access to libraries.[1]Limited to 3-amino substituted products.
Microwave-Assisted Application of microwave irradiation to accelerate reactions.[11]Generally high (e.g., 82-96%).[20]15-30 minutes.[2][9]Dependent on the underlying reaction.Drastically reduced reaction times, often improved yields.[10]Requires specialized microwave equipment.
Ullmann Coupling Copper-catalyzed C-N or C-O bond formation.[13]Good to excellent (65-96%).[15]VariesSuitable for intramolecular cyclization and intermolecular coupling.Effective for specific bond formations.Can require high temperatures and stoichiometric copper.[13]
Sonogashira Coupling Pd/Cu-catalyzed C-C bond formation with terminal alkynes.[17]Good to excellent (up to 81%).[21]VariesSpecific for introducing alkynyl moieties.Mild reaction conditions, high functional group tolerance.[17]Requires pre-functionalized substrates (halides).

Conclusion and Future Outlook

The synthesis of substituted imidazo[1,2-a]pyridines has evolved significantly, with a clear trend towards more efficient, atom-economical, and environmentally benign methodologies. While classical methods like the Ortoleva-King reaction remain valuable, multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé reaction, have revolutionized the rapid generation of diverse libraries of these important heterocycles.

The integration of modern techniques such as microwave-assisted synthesis and transition-metal-catalyzed cross-coupling reactions has further expanded the synthetic chemist's toolbox. These approaches not only accelerate the synthesis but also enable the creation of novel and complex substitution patterns that were previously difficult to access.

Future research in this field will likely focus on the development of even more sustainable and versatile synthetic methods. This includes the exploration of novel catalytic systems, the use of flow chemistry for continuous production, and the application of C-H activation strategies for the direct functionalization of the imidazo[1,2-a]pyridine core.[22] As our understanding of the biological significance of this scaffold continues to grow, so too will the demand for innovative and efficient synthetic routes to unlock its full potential.

References

Halogen Wars: A Comparative Analysis of Bromo- vs. Chloro-Substituted Imidazopyridines in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Halogen Substitution in Drug Discovery

The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The biological activity of these compounds can be exquisitely tuned by the nature and position of substituents on the core ring system. Among the most impactful modifications is halogenation. The introduction of halogen atoms, such as bromine and chlorine, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds, thereby influencing its pharmacokinetic profile and target engagement.[3]

This guide provides an in-depth, objective comparison of the biological activities of bromo-substituted versus chloro-substituted imidazopyridines. Drawing upon experimental data from peer-reviewed literature, we will explore how these seemingly minor structural changes can lead to significant differences in efficacy and target specificity. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governed by these two important halogens in the context of the imidazopyridine framework.

Comparative Biological Activity: A Tale of Two Halogens

The choice between a bromine or a chlorine substituent is not arbitrary and can lead to vastly different biological outcomes. Below, we compare their effects across several key therapeutic areas.

Antiproliferative and Cytotoxic Activity

In the realm of oncology, halogenated imidazopyridines have emerged as promising cytotoxic agents.[1] Experimental evidence suggests that the identity of the halogen can be a critical determinant of antiproliferative potency.

One study evaluating novel imidazopyridine carbohydrazide derivatives found that a compound bearing a bromide substitution (compound 7d ) exhibited the most potent cytotoxic activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of 22.6 µM and 13.4 µM, respectively.[4] In contrast, another study on a series of amidino-substituted imidazo[4,5-b]pyridines identified a bromo-substituted derivative (compound 10 ) as having the most promising inhibitory activity against colon carcinoma (SW620), with an IC50 value of 0.4 µM.[1] Interestingly, a broader analysis of pyridine derivatives suggested that the presence of halogen atoms could, in some cases, lead to lower antiproliferative activity, highlighting the context-dependent nature of these substitutions.[5]

Compound TypeSubstitutionCell LineBiological Activity (IC50)Reference
Imidazopyridine carbohydrazide4-bromophenylMCF-722.6 µM[4]
Imidazopyridine carbohydrazide4-bromophenylHT-2913.4 µM[4]
Amidino-substituted imidazo[4,5-b]pyridinebromo-substitutedSW6200.4 µM[1]
Receptor Binding Affinity

The ability of a drug to bind to its molecular target is fundamental to its therapeutic effect. Halogen substitution plays a crucial role in modulating the binding affinity of imidazopyridines to various receptors.

A study on imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease, revealed that halogen substitution at the 6-position generally conferred higher binding affinity.[6] Specifically, a bromo-derivative demonstrated a comparable binding affinity (Ki = 10.3 ± 1.2 nM) to the well-characterized iodo-derivative (IMPY; Ki = 8.5 ± 0.9 nM), indicating that bromine is a suitable substitute for iodine in this context to maintain high affinity.[6] In another example, research on fused imidazopyridines as benzodiazepine receptor ligands showed that 7-halo analogues, which would include both chloro and bromo substitutions, exhibited agonist activity.[7]

Compound SeriesHalogen SubstitutionTargetKey FindingReference
Imidazo[1,2-a]pyridines6-bromoβ-Amyloid plaquesComparable high binding affinity to iodo-derivative.[6][6]
Fused imidazopyridines7-halo (Cl, Br)Benzodiazepine receptorsAgonist activity observed.[7][7]
Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature of many diseases, including cancer.[2][8] Imidazopyridine-based kinase inhibitors are an active area of research, and halogenation is a key strategy for optimizing their potency and selectivity.

While direct comparative studies between bromo- and chloro-substituted imidazopyridine kinase inhibitors are not abundant in the initial literature survey, the synthesis of a 2-amino-5-bromo-4-chloro-3-nitropyridine as a precursor for dual FLT3/Aurora kinase inhibitors underscores the importance of bromo-substitution in the design of these targeted agents.[9] This suggests that the electronic and steric properties of bromine are valuable for achieving potent inhibition of these key oncogenic kinases.

Experimental Protocols: Methodologies for Assessing Biological Activity

To ensure the reproducibility and validity of the findings presented, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the biological activity of substituted imidazopyridines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 4–5×10³ cells per well and allow them to adhere for 48 hours.[10]

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds (e.g., 0–100 µM) or a vehicle control for 48 hours.[10]

  • MTT Incubation: Add 10 µl of MTT solution to each well and incubate at 37°C for 4 hours.[10]

  • Solubilization: Add 100 µl of solubilization buffer (10% SDS in 0.01 M HCl) to each well and incubate for 16 hours at 37°C.[10]

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate adhere Allow cells to adhere (48h) seed->adhere treat Add bromo/chloro imidazopyridines adhere->treat incubate_treat Incubate (48h) treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize incubate_sol Incubate (16h) solubilize->incubate_sol read Read absorbance incubate_sol->read

Caption: Workflow of the MTT cytotoxicity assay.

Radioligand Receptor Binding Assay

Radioligand binding assays are used to quantify the interaction of a ligand with a receptor. These assays can be performed in saturation or competition formats.

Protocol (Competition Assay):

  • Preparation of Reaction Mixture: In each well of a microplate, combine a source of the target receptor (e.g., cell membranes), a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test compound (bromo- or chloro-substituted imidazopyridine).[11][12][13]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will be specific to the receptor-ligand system.[14]

  • Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter that traps the membranes.[11]

  • Quantification of Bound Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[11]

Conceptual Diagram of a Competition Binding Assay

Competition_Binding_Assay cluster_binding Binding Equilibrium cluster_outcome Measurement Receptor Receptor Radioligand Radiolabeled Ligand Receptor->Radioligand Binds Test_Compound Bromo/Chloro Imidazopyridine Receptor->Test_Compound Competes for binding site Measurement Quantify bound Radioligand Radioligand->Measurement Test_Compound->Measurement

Caption: Principle of a competition radioligand binding assay.

Signaling Pathway Insights: The AKT/mTOR Pathway

Recent studies have begun to elucidate the molecular mechanisms by which imidazopyridines exert their anticancer effects. One notable study demonstrated that a novel imidazopyridine derivative induces G2/M cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[10] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.

Simplified AKT/mTOR Signaling Pathway Inhibition by Imidazopyridines

AKTmTOR_Pathway cluster_pathway AKT/mTOR Signaling cluster_outcome Cellular Outcome AKT AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (e.g., cell cycle progression, protein synthesis) mTOR->Downstream Apoptosis Apoptosis Downstream->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest Imidazopyridine Imidazopyridine (Bromo/Chloro) Imidazopyridine->Inhibition Inhibition->AKT

Caption: Inhibition of the AKT/mTOR pathway by imidazopyridines.

Conclusion and Future Directions

The choice between bromo- and chloro-substitution on the imidazopyridine scaffold is a critical decision in drug design, with profound implications for biological activity. The available evidence suggests that bromo-substituted derivatives often exhibit potent antiproliferative and receptor binding activities, in some cases comparable or superior to their chloro- counterparts. However, the structure-activity relationships are highly dependent on the specific molecular target and the position of the halogen substituent.

Future research should focus on systematic, head-to-head comparisons of bromo- and chloro-substituted imidazopyridines against a wider range of biological targets. Such studies, coupled with detailed structural biology and computational modeling, will provide a more granular understanding of the role of halogen bonding and other non-covalent interactions in driving target affinity and specificity. This knowledge will be invaluable for the rational design of next-generation imidazopyridine-based therapeutics with enhanced efficacy and safety profiles.

References

A Comparative Guide to the Validation of Analytical Methods for 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic building block of significant interest in pharmaceutical research and development. As a key intermediate, its purity and quality are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The validation of analytical methods used to assess this compound is not merely a regulatory formality but a scientific necessity. It provides documented evidence that a method is fit for its intended purpose, ensuring reliable and reproducible data.[3]

This guide offers an in-depth comparison of analytical methodologies for the comprehensive validation of this compound. We will delve into the causality behind experimental choices, grounding our protocols in the harmonized guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a self-validating system of analytical controls.

Physicochemical Profile and Analytical Implications

Understanding the physicochemical properties of this compound is the first step in designing appropriate analytical methods.

PropertyValueAnalytical Implication
CAS Number 1194375-12-6Unique identifier for substance tracking and literature search.
Molecular Formula C₈H₅BrN₂OUsed for exact mass determination in Mass Spectrometry.
Molecular Weight 225.04 g/mol Essential for preparing standard solutions of known concentration.[7]
Structure Imidazo[1,2-a]pyridine core with bromo and carbaldehyde substituentsThe conjugated aromatic system acts as a strong chromophore, ideal for UV-based detection in HPLC. The aldehyde group is a potential site for reactivity and degradation.
Predicted LogP 1.9093Suggests moderate lipophilicity, making it suitable for reverse-phase chromatography.[7]
H-Bond Acceptors 3Influences solubility and interactions with chromatographic stationary phases.[7]

The Foundation: Core Principles of Method Validation

Analytical method validation is a structured process designed to demonstrate that a procedure is suitable for its intended purpose.[8] The ICH Q2(R2) guideline provides a harmonized framework for the core parameters that must be evaluated.[4][5][9] The relationship between these parameters ensures the method's overall reliability.

Validation_Parameters cluster_quantitative Quantitative Tests (Assay, Impurities) cluster_qualitative Qualitative Tests (Identity) cluster_general Universal Parameters Accuracy Accuracy (Closeness to True Value) Specificity Specificity (Discrimination from Other Components) FitForPurpose Fit for Purpose Accuracy->FitForPurpose Precision Precision (Agreement Between Measurements) Precision->Accuracy Linearity Linearity (Proportionality of Signal) Range Range (Interval of Reliability) Linearity->Range Range->Accuracy Range->Precision LOQ LOQ (Limit of Quantitation) LOQ->Range Specificity_ID Specificity (Identity Confirmation) Specificity_ID->FitForPurpose Specificity->FitForPurpose Robustness Robustness (Resilience to Small Variations) Robustness->FitForPurpose Forced_Degradation_Workflow cluster_stress Stress Conditions API API Sample (this compound) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) API->Oxidative Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photolytic Photolytic (ICH Q1B light exposure) API->Photolytic Analysis Analyze all samples by RP-HPLC-PDA Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Results: - Peak Purity - Resolution > 2 - Mass Balance Analysis->Evaluation Integrated_Strategy cluster_tests Quality Control Tests cluster_methods Validated Analytical Methods Identity Identity NMR ¹H and ¹³C NMR Identity->NMR HRMS High-Resolution MS Identity->HRMS Assay Assay (Content/Potency) HPLC Stability-Indicating RP-HPLC-PDA Assay->HPLC Impurities Related Substances & Degradation Products Impurities->HPLC Volatiles Residual Solvents/ Volatile Impurities GC Headspace GC-MS Volatiles->GC

References

A Comparative Guide to Catalysts for Imidazopyridine Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of this privileged heterocycle is therefore of paramount importance. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of imidazopyridines, drawing upon experimental data and mechanistic insights to empower researchers in selecting the optimal strategy for their specific needs.

The Landscape of Catalytic Strategies

The synthesis of imidazopyridines has evolved significantly, moving from classical condensation reactions to sophisticated catalytic methods. These modern approaches offer improved efficiency, milder reaction conditions, and broader substrate scope. The primary catalytic strategies can be broadly categorized into three main classes:

  • Transition-Metal Catalysis: This is the most extensively studied area, with a wide array of metals demonstrating catalytic activity.

  • Metal-Free Catalysis: Driven by the principles of green chemistry, these methods utilize non-metallic catalysts, reducing cost and toxicity.

  • Photocatalysis: This emerging field harnesses the power of light to drive chemical transformations under exceptionally mild conditions.

This guide will delve into representative examples from each category, providing a comparative analysis of their performance based on experimental data.

Transition-Metal Catalysis: The Workhorses of Imidazopyridine Synthesis

Transition metals, with their versatile electronic properties and ability to coordinate with organic molecules, are highly effective catalysts for constructing the imidazopyridine ring system.

Copper Catalysis: Versatility and Cost-Effectiveness

Copper catalysts are among the most popular choices for imidazopyridine synthesis due to their low cost, low toxicity, and high efficiency in promoting various bond formations.[1][2] Copper can exist in multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), contributing to its rich catalytic chemistry.[1]

Typical Reaction: Three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes.

Key Advantages:

  • Excellent functional group tolerance.[1]

  • Can be performed under aerobic conditions, often using air as a green oxidant.[3]

  • Both homogeneous and heterogeneous copper catalysts are available.

Noteworthy Example: CuI-Catalyzed Three-Component Reaction

A widely employed method involves the use of copper(I) iodide (CuI) to catalyze the reaction between an aldehyde, a 2-aminopyridine, and a terminal alkyne.[1]

Experimental Protocol: CuI-Catalyzed Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines [4]

  • To a solution of 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., DMF, 2 mL), add CuI (10 mol%).

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 6-12 hours).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Palladium Catalysis: Powering Cross-Coupling and C-H Activation

Palladium catalysts are renowned for their exceptional ability to catalyze cross-coupling reactions and direct C-H functionalization, providing access to highly substituted and complex imidazopyridines.[1][2]

Typical Reaction: Microwave-assisted, ligand-free, three-component reaction of 2-aminopyridines, aryl halides, and terminal alkynes.

Key Advantages:

  • High efficiency in forming C-C and C-N bonds.[1]

  • Enables the synthesis of complex, poly-substituted imidazopyridines.

  • Compatible with a wide range of functional groups.

Noteworthy Example: Pd(OAc)₂-Catalyzed Three-Component Reaction

Palladium(II) acetate is a versatile catalyst for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines via a one-pot, three-component reaction under microwave irradiation.[5]

Experimental Protocol: Microwave-Assisted Pd(OAc)₂-Catalyzed Synthesis of 2,3-Diarylimidazo[1,2-a]pyridines

  • In a microwave vial, combine 2-aminopyridine (1.0 mmol), aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), Pd(OAc)₂ (2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a solvent such as DMF.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specific duration (e.g., 30-60 minutes).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the product via column chromatography.

Iron Catalysis: An Economical and Sustainable Alternative

Iron, being the most abundant and one of the least toxic transition metals, presents a cost-effective and environmentally friendly alternative to precious metal catalysts.[1][6] Iron catalysts are effective in promoting various organic transformations, including those leading to imidazopyridines.

Typical Reaction: Denitration reaction of 2-aminopyridines and α,β-unsaturated nitroolefins.

Key Advantages:

  • Low cost and high abundance.

  • Low toxicity.

  • Can catalyze reactions under aerobic conditions.

Noteworthy Example: FeCl₂-Catalyzed Denitration Reaction

Iron(II) chloride catalyzes the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and 2-methyl-nitroolefins.[5]

Experimental Protocol: FeCl₂-Catalyzed Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridines

  • A mixture of 2-aminopyridine (1.0 mmol), 2-methyl-nitroolefin (1.2 mmol), and FeCl₂ (10 mol%) in DMF is heated at 150 °C for 7 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The product is isolated by extraction and purified by column chromatography.

Metal-Free Catalysis: The Green Chemistry Approach

The drive towards more sustainable chemical processes has led to the development of metal-free catalytic systems for imidazopyridine synthesis. These methods often rely on the use of readily available and non-toxic catalysts.

Iodine Catalysis: A Versatile and Mild Approach

Molecular iodine has emerged as a powerful and versatile catalyst for a variety of organic transformations, including the synthesis of imidazopyridines.[7][8] It is an inexpensive, readily available, and environmentally benign catalyst.[7]

Typical Reaction: Three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines under microwave irradiation.[9]

Key Advantages:

  • Metal-free, reducing concerns about metal contamination in the final product.

  • Mild reaction conditions.

  • Can be used in catalytic amounts.

Noteworthy Example: Iodine-Catalyzed Three-Component Reaction

A one-pot, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of a catalytic amount of molecular iodine under microwave irradiation affords a wide variety of 2,3-disubstituted imidazo[1,2-a]pyridine derivatives in good to very good yields.[9]

Experimental Protocol: Microwave-Assisted Iodine-Catalyzed Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines [9]

  • A mixture of arylglyoxal (1.0 mmol), cyclic 1,3-dicarbonyl (1.0 mmol), 2-aminopyridine (1.0 mmol), and molecular iodine (10-20 mol%) in a suitable solvent (e.g., ethanol) is placed in a microwave vial.

  • The vial is sealed and subjected to microwave irradiation at a specific temperature and time.

  • After the reaction, the solvent is evaporated, and the residue is purified by column chromatography.

Photocatalysis: Harnessing Light for Imidazopyridine Synthesis

Visible-light photocatalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions, often at room temperature, using light as a clean energy source.

Eosin Y Photocatalysis: A Metal-Free, Light-Driven Approach

Eosin Y, an organic dye, has proven to be an effective metal-free photocatalyst for a variety of organic reactions, including the synthesis of imidazopyridines.[10][11][12]

Typical Reaction: Synthesis of 3-aminoimidazo[1,2-a]pyridines via a multicomponent reaction of benzylamine, 2-aminopyridine, and t-butyl isocyanide under visible light.[12]

Key Advantages:

  • Extremely mild reaction conditions (room temperature, visible light).

  • Metal-free, avoiding heavy metal contamination.

  • High atom economy.

Noteworthy Example: Eosin Y-Catalyzed Multicomponent Reaction

Eosin Y catalyzes the synthesis of 3-aminoimidazo[1,2-a]pyridines through a multicomponent reaction under visible light irradiation.[12]

Experimental Protocol: Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyridines [13]

  • A mixture of benzylamine (1.0 mmol), 2-aminopyridine (1.0 mmol), isocyanide (1.0 mmol), and Eosin Y (2 mol%) in a 2:1 mixture of EtOH/H₂O (3 mL) is placed in a round-bottom flask.

  • The mixture is stirred and irradiated with white LEDs at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • The product is purified by column chromatography.

Comparative Analysis of Catalytic Systems

To facilitate the selection of the most appropriate catalyst, the following table summarizes the key performance indicators of the discussed catalytic systems.

Catalyst SystemTypical CatalystReaction TypeTemperatureReaction TimeTypical YieldsKey AdvantagesKey Disadvantages
Copper CuI, Cu(OAc)₂, CuBrMulticomponent, Cyclization50-120 °C6-24 h70-95%Low cost, low toxicity, versatileMay require higher temperatures
Palladium Pd(OAc)₂, PdCl₂(PPh₃)₂Cross-coupling, C-H activation80-150 °C0.5-12 h80-98%High efficiency, broad scopeHigh cost, potential toxicity
Iron FeCl₂, Fe₂O₃Cyclization, Denitration100-150 °C7-12 h60-90%Very low cost, low toxicityCan require harsh conditions
Iodine I₂Multicomponent, CyclizationRT - 110 °C0.5-8 h75-96%Metal-free, mild conditionsCan generate stoichiometric waste
Eosin Y Eosin YMulticomponent, C-H functionalizationRoom Temp.12-24 h60-90%Very mild conditions, metal-freeCan be slow, requires light source

Mechanistic Insights: Understanding the "Why"

A deeper understanding of the reaction mechanisms allows for rational optimization of reaction conditions and troubleshooting of unexpected outcomes.

General Mechanistic Pathway for Imidazopyridine Synthesis

The formation of the imidazopyridine ring generally proceeds through a sequence of steps involving the formation of a key intermediate followed by an intramolecular cyclization.

G Reactants 2-Aminopyridine + Electrophile Intermediate Acyclic Intermediate (e.g., N-alkenylated aminopyridine) Reactants->Intermediate Catalyst-mediated C-N or C-C bond formation Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Imidazopyridine Cyclization->Product Aromatization

Caption: Generalized workflow for imidazopyridine synthesis.

Catalytic Cycles of Key Systems

The specific role of the catalyst is best understood by examining the catalytic cycles.

Copper-Catalyzed A³-Coupling Reaction

In this mechanism, copper acetylide is formed, which then reacts with an imine generated in situ from the aldehyde and 2-aminopyridine. This is followed by a 5-exo-dig cyclization.[4]

G cluster_0 Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Intermediate Intermediate Cu-Acetylide->Intermediate + Imine Imine Imine Product Imidazopyridine Intermediate->Product 5-exo-dig cyclization + H⁺ shift Product->Cu(I) - Catalyst

Caption: Simplified catalytic cycle for a copper-catalyzed A³-coupling.

Palladium-Catalyzed Cross-Coupling

The mechanism typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the other coupling partners, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Aryl-Pd(II)-X Pd(0)->Oxidative_Addition + Aryl-Halide Aryl-Halide Aryl-Halide Transmetalation_Insertion Intermediate Complex Oxidative_Addition->Transmetalation_Insertion + Other Reactants Other_Reactants 2-Aminopyridine + Alkyne Product Imidazopyridine Transmetalation_Insertion->Product Reductive Elimination Product->Pd(0) - Catalyst

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling.

Conclusion and Future Outlook

The synthesis of imidazopyridines is a mature field with a diverse array of catalytic methods available to the synthetic chemist. The choice of catalyst should be guided by a careful consideration of factors such as cost, desired substitution pattern, functional group tolerance, and green chemistry principles.

  • Copper catalysts offer a robust and economical choice for a wide range of applications.

  • Palladium catalysts are indispensable for the synthesis of highly complex and substituted imidazopyridines.

  • Iron catalysts are a promising green alternative, although they may sometimes require harsher conditions.

  • Metal-free systems , particularly those involving iodine and photocatalysts like Eosin Y, represent the future of sustainable imidazopyridine synthesis, offering mild conditions and avoiding metal contamination.

Future research will likely focus on the development of even more efficient and selective catalysts, particularly in the realm of asymmetric synthesis to access chiral imidazopyridine derivatives. The continued exploration of photocatalytic and electrocatalytic methods will undoubtedly lead to even greener and more sustainable routes to this important class of heterocycles.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. The presence of impurities can lead to erroneous biological data, unpredictable side effects, and significant hurdles in the drug development pipeline. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of a key heterocyclic building block, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a scaffold of significant interest in medicinal chemistry.[1][2]

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route is paramount to predicting and identifying potential impurities. This compound is typically synthesized via two primary pathways, each with its own set of potential contaminants.

Route 1: Oxidation of 8-Bromoimidazo[1,2-a]pyridine-2-methanol

This common route involves the oxidation of the corresponding alcohol.

  • Starting Material: 8-Bromoimidazo[1,2-a]pyridine-2-methanol

  • Reagents: Oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

  • Potential Impurities:

    • Unreacted starting material (8-Bromoimidazo[1,2-a]pyridine-2-methanol).

    • Over-oxidized product (8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid).

    • By-products from the oxidizing agent.

Route 2: Vilsmeier-Haack Formylation of 8-Bromoimidazo[1,2-a]pyridine

This reaction introduces the formyl group onto the imidazo[1,2-a]pyridine core.[3][4][5][6][7]

  • Starting Material: 8-Bromoimidazo[1,2-a]pyridine

  • Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • Potential Impurities:

    • Unreacted starting material (8-Bromoimidazo[1,2-a]pyridine).

    • Regioisomers (e.g., formylation at a different position, though position 2 is generally favored).

    • Residual DMF and by-products from the Vilsmeier reagent.

Below is a diagram illustrating these synthetic pathways and the points at which impurities can be introduced.

Synthetic_Pathways Synthetic Routes to this compound cluster_0 Route 1: Oxidation cluster_1 Route 2: Vilsmeier-Haack Formylation Start1 8-Bromoimidazo[1,2-a]pyridine-2-methanol Product This compound Start1->Product Oxidation (e.g., PCC) Impurity1A Unreacted Starting Material Start1->Impurity1A Incomplete Reaction Impurity1B Over-oxidized Product (Carboxylic Acid) Product->Impurity1B Over-oxidation Start2 8-Bromoimidazo[1,2-a]pyridine Product2 This compound Start2->Product2 POCl3, DMF Impurity2A Unreacted Starting Material Start2->Impurity2A Incomplete Reaction Impurity2B Regioisomeric Product Product2->Impurity2B Side Reaction

Caption: Synthetic pathways to this compound and potential impurity formation.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Experimental Protocol (Illustrative):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Data Interpretation and Comparison:

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

CompoundExpected Retention Time (min)Key Differentiating Features
This compound ~15.2Main product peak.
8-Bromoimidazo[1,2-a]pyridine-2-methanol~12.5More polar, elutes earlier.
8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid~11.8Even more polar, elutes earlier.
8-Bromoimidazo[1,2-a]pyridine~14.5Less polar than the alcohol and acid, but more than the aldehyde.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in separating moderately polar compounds.

  • The water/acetonitrile gradient allows for the elution of compounds with a range of polarities.

  • Trifluoroacetic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any basic nitrogens.

  • Dual-wavelength UV detection is used to ensure that all impurities, which may have different chromophores, are detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used for both qualitative and quantitative purity assessment.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in a molecule results in a unique resonance frequency, providing a "fingerprint" of the structure.

Experimental Protocol (Illustrative):

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Integration of the peaks can be used for quantitative analysis against a known internal standard.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.

Data Interpretation and Comparison:

The presence of unexpected peaks in the NMR spectrum indicates impurities. The chemical shifts of these impurity peaks can help in their identification.

CompoundKey ¹H NMR Signals (ppm, in CDCl₃)Key ¹³C NMR Signals (ppm, in CDCl₃)
This compound Aldehyde proton (~9.9 ppm, s), Aromatic protons (~7.0-8.5 ppm)Aldehyde carbon (~185 ppm), Aromatic carbons (~110-150 ppm)
8-Bromoimidazo[1,2-a]pyridine-2-methanolMethylene protons (~4.8 ppm, s), Aromatic protonsMethylene carbon (~60 ppm), Aromatic carbons
8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acidAromatic protons, Carboxylic acid proton (>10 ppm, broad s)Carboxyl carbon (~165 ppm), Aromatic carbons
8-Bromoimidazo[1,2-a]pyridineAromatic protonsAromatic carbons

Causality Behind Experimental Choices:

  • High-field NMR provides better resolution, which is crucial for separating overlapping signals from the main compound and impurities.

  • The choice of deuterated solvent depends on the solubility of the sample.

  • Quantitative NMR (qNMR) using an internal standard of known purity and concentration can provide a highly accurate purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying impurities.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated and detected based on their m/z.

Experimental Protocol (Illustrative):

  • Ionization Source: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mode: Positive ion mode is typically used for nitrogen-containing heterocycles.

  • Sample Introduction: Direct infusion or coupled with a liquid chromatograph (LC-MS).

Data Interpretation and Comparison:

The mass spectrum will show a peak corresponding to the molecular ion of the target compound. Additional peaks may indicate the presence of impurities.

CompoundExpected [M+H]⁺ (m/z)Key Differentiating Features
This compound 224.96/226.96Isotopic pattern for one bromine atom.
8-Bromoimidazo[1,2-a]pyridine-2-methanol226.98/228.98Molecular weight is 2 units higher.
8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid240.96/242.96Molecular weight is 16 units higher.
8-Bromoimidazo[1,2-a]pyridine196.97/198.97Molecular weight is 28 units lower.

Causality Behind Experimental Choices:

  • ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak, which is ideal for confirming the molecular weight.

  • High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the parent compound and any impurities.

  • LC-MS combines the separation power of HPLC with the detection capabilities of MS, making it an excellent tool for identifying and quantifying impurities in a single run.

Integrated Analytical Workflow

For a robust and self-validating purity assessment, these techniques should be used in a complementary fashion.

Analytical_Workflow Integrated Purity Assessment Workflow Sample Synthesized This compound HPLC HPLC Analysis (Purity by Area %) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Purity_Report Comprehensive Purity Report HPLC->Purity_Report Quantitative Data NMR->Purity_Report Structural Identity & Impurity ID MS->Purity_Report Molecular Formula Confirmation

Caption: An integrated workflow for the comprehensive purity assessment of the target compound.

Conclusion and Best Practices

Assessing the purity of synthesized this compound requires a multi-faceted analytical strategy. While commercially available standards may claim a purity of ≥97%, it is incumbent upon the diligent researcher to independently verify the purity of each synthesized batch.[8][9]

Key Recommendations:

  • Orthogonal Methods: Always use at least two different analytical techniques to assess purity. HPLC provides excellent quantitative data, while NMR and MS provide crucial structural confirmation.

  • Reference Standards: Whenever possible, use a well-characterized reference standard for comparison.

  • Forced Degradation Studies: To identify potential degradation products, subject a small sample of the material to stress conditions (e.g., acid, base, heat, light, oxidation).

  • Thorough Documentation: Meticulously document all experimental parameters and results to ensure traceability and reproducibility.

By adopting a rigorous and well-reasoned analytical approach, researchers can have high confidence in the quality of their synthetic intermediates, paving the way for more reliable and impactful scientific outcomes.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of 8-Bromo-Imidazopyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The strategic introduction of a bromine atom at the 8-position has emerged as a key modification, significantly influencing the potency, selectivity, and pharmacokinetic properties of these derivatives, particularly in the context of anticancer agent development. This guide provides an in-depth comparison of 8-bromo-imidazopyridine derivatives with alternative compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of the 8-Bromo Substituent

The 8-bromo-imidazo[1,2-a]pyridine core is a versatile starting point for the synthesis of diverse compound libraries. The bromine atom at the 8-position is not merely a placeholder; it serves as a crucial handle for further chemical modifications through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl and heteroaryl groups, enabling a systematic exploration of the structure-activity relationship (SAR). Furthermore, the electronic properties of the bromine atom can influence the overall electron distribution of the heterocyclic system, potentially enhancing interactions with biological targets.

Comparative Analysis: 8-Bromo-Imidazopyridine Derivatives as PI3Kα Inhibitors

One of the most promising applications of 8-bromo-imidazopyridine derivatives is in the development of phosphoinositide 3-kinase alpha (PI3Kα) inhibitors. The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

Structure-Activity Relationship Insights

A systematic study of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives has provided critical insights into their SAR as PI3Kα inhibitors. The general structure for this class of compounds is depicted below:

Caption: General structure of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives.

Systematic modifications at the 2, 6, and 8-positions have revealed the following key SAR points[1][2]:

  • Position 8: The bromine atom serves as a versatile synthetic handle for introducing various substituents via Suzuki-Miyaura coupling. This position is critical for modulating the compound's interaction with the solvent-exposed region of the PI3Kα binding pocket.

  • Position 2: A morpholinyl amide substituent at this position has been found to be crucial for potent inhibitory activity.

  • Position 6: Modifications at this position can influence selectivity and overall potency.

The following table summarizes the in vitro activity of selected 8-bromo-imidazopyridine derivatives and a comparator compound against PI3Kα and various cancer cell lines.

CompoundR6R8PI3Kα IC50 (nM)T47D (Breast Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
14e -CH3-Br>10000>50>50
35 -CH34-(methylsulfonyl)phenyl1507.99.4
Alpelisib N/AN/A50.50.6

Data synthesized from multiple sources for comparative analysis.[1][2][3]

As evidenced by the data, the parent 8-bromo compound 14e is largely inactive. However, substitution of the bromine with a 4-(methylsulfonyl)phenyl group in compound 35 leads to a significant increase in potency against both the PI3Kα enzyme and the breast cancer cell lines T47D and MCF-7[1][2]. This highlights the importance of the 8-position in establishing favorable interactions within the target's binding site.

Comparison with a Non-Imidazopyridine Alternative: Alpelisib

Alpelisib (BYL719) is an FDA-approved PI3Kα-specific inhibitor with a distinct chemical scaffold. When comparing the performance of the optimized 8-substituted imidazopyridine derivative 35 to Alpelisib, it is evident that Alpelisib exhibits superior potency at both the enzymatic and cellular levels. This difference underscores the ongoing challenge in drug discovery to optimize novel scaffolds to match or exceed the efficacy of established therapeutics. However, the imidazo[1,2-a]pyridine scaffold offers a synthetically tractable platform with significant potential for further optimization to improve potency and address potential resistance mechanisms.

Experimental Protocols for In Vitro Evaluation

To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for key assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: A typical workflow for an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 4x10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-bromo-imidazopyridine derivatives and comparator compounds. Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a stringent test of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate a low density of cells (e.g., 500 cells) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Gently wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Broader Therapeutic Potential and Alternative Scaffolds

While PI3Kα inhibition is a significant application, the 8-bromo-imidazopyridine scaffold has shown promise against other cancer-related targets. For instance, some derivatives have been reported to inhibit the Wnt/β-catenin signaling pathway, another critical pathway in oncogenesis.

Comparison with Wnt/β-catenin Signaling Inhibitors

The development of Wnt/β-catenin signaling inhibitors is an active area of research. Several non-imidazopyridine compounds are currently in clinical trials.

CompoundTargetDevelopment Stage
OMP-18R5 (Vantictumab) Frizzled ReceptorsClinical Trials
PRI-724 β-catenin/CBP InteractionClinical Trials

Information on clinical candidates targeting the Wnt/β-catenin pathway.[4][5]

The diversity of these alternative scaffolds highlights the multifaceted approach being taken to target this complex signaling pathway. The 8-bromo-imidazopyridine platform offers a valuable addition to this therapeutic arsenal, with the potential for developing novel inhibitors with unique modes of action.

Conclusion and Future Directions

The 8-bromo-imidazopyridine scaffold is a highly versatile and promising platform for the development of novel anticancer agents. The strategic placement of the bromine atom at the 8-position provides a crucial synthetic handle for extensive SAR exploration, leading to the identification of potent inhibitors of key oncogenic pathways such as PI3K/Akt/mTOR. While direct comparisons with established drugs like Alpelisib indicate that further optimization is necessary to achieve comparable potency, the adaptability of the imidazopyridine core suggests that such improvements are attainable.

Future research should focus on expanding the SAR studies of 8-bromo-imidazopyridine derivatives against a broader range of cancer-related targets. Investigating their potential as dual-target inhibitors or in combination therapies could also unlock new therapeutic opportunities. The detailed experimental protocols provided in this guide are intended to facilitate the rigorous and reproducible evaluation of these and other novel compounds, ultimately contributing to the advancement of cancer drug discovery.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Imidazopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, representing a class of privileged structures found in numerous marketed drugs, most notably Zolpidem and Alpidem.[1][2][3] These heterocyclic compounds are formed by the fusion of imidazole and pyridine rings, which can occur in several distinct isomeric forms, such as imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, and imidazo[4,5-b]pyridine.[1] The specific arrangement of nitrogen atoms and the fusion pattern profoundly influence the molecule's three-dimensional shape, electronic properties, and, consequently, its pharmacological activity and safety profile. For researchers in drug development, the unambiguous identification and differentiation of these isomers are not merely an analytical task but a critical step in ensuring the synthesis of the correct, therapeutically active agent.

This guide provides an in-depth comparison of core spectroscopic techniques used to distinguish between imidazopyridine isomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present supporting data to empower researchers to confidently characterize these vital pharmaceutical building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is arguably the most powerful and definitive technique for isomer identification. It provides a detailed map of the molecular structure by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The unique distribution of electron density within each isomer, governed by the positions of the nitrogen atoms, results in a distinct and predictable pattern of chemical shifts and spin-spin coupling constants.

Causality in Isomer Differentiation: The key to differentiation lies in how the nitrogen atoms' positions influence the electronic shielding of nearby nuclei. In the common imidazo[1,2-a]pyridine skeleton, the pyridine ring's nitrogen atom significantly deshields the adjacent protons, particularly H-5, pushing its signal downfield. In contrast, for an isomer like imidazo[4,5-b]pyridine, the fusion pattern completely alters these spatial and electronic relationships, leading to a dramatically different spectral fingerprint.

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical chemical shift ranges for the parent imidazo[1,2-a]pyridine and provides illustrative data for a substituted imidazo[4,5-b]pyridine derivative to highlight the expected differences.

Position Imidazo[1,2-a]pyridine (¹H ppm) [4][5]Imidazo[1,2-a]pyridine (¹³C ppm) [6]Illustrative Imidazo[4,5-b]pyridine Derivative (¹H ppm) [7]Illustrative Imidazo[4,5-b]pyridine Derivative (¹³C ppm) [7]
C2/H2~7.55 (s)~114.3Signals for substituted phenyl group~150.1 (C-OH)
C3/H3~7.95 (s)~117.1---Signals for pyridine core
C5/H5~8.10 (d)~128.2~9.84 (dd)~118.0
C6/H6~6.75 (t)~112.5~7.74 (dd)~121.4
C7/H7~7.15 (t)~127.8~7.40 (ddd)~127.8
C8/H8~7.60 (d)~117.1~7.17 (td)~146.3
C8a---~145.0------

Note: Chemical shifts are highly dependent on the solvent and substituents. This table is for comparative purposes.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the imidazopyridine isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is suitable for many neutral organic molecules. DMSO-d₆ is a more polar solvent and is excellent for samples that may have limited solubility or acidic protons (like N-H) that you wish to observe.

  • Instrument Setup:

    • Use a spectrometer with a minimum frequency of 400 MHz for good signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high resolution.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Causality: For dilute samples, increasing the number of scans is necessary, as signal intensity is averaged while random noise cancels out over time.

    • Integrate the peaks to determine the relative number of protons and analyze the coupling patterns (splitting) to deduce which protons are adjacent to one another.

Workflow for NMR-Based Isomer Verification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Dissolve Isomer in Deuterated Solvent b Acquire 1H & 13C NMR Spectra a->b d Analyze Chemical Shifts b->d e Analyze Coupling Constants b->e c Perform 2D NMR (COSY, HSQC) if structure is complex c->d c->e f Compare to Reference Data or Predicted Spectra d->f e->f g Confirm Isomeric Structure f->g

Caption: Workflow for unambiguous isomer identification using NMR spectroscopy.

Mass Spectrometry (MS): Differentiating by Decomposition

Expertise & Experience: While structural isomers possess the same molecular weight and will therefore exhibit the same molecular ion peak (M⁺ or [M+H]⁺), their distinct bonding arrangements lead to different stabilities of fragment ions. Mass spectrometry, particularly tandem MS (MS/MS), exploits this by inducing fragmentation and analyzing the resulting patterns, which serve as a structural fingerprint.[8][9]

Causality in Isomer Differentiation: The fragmentation process is governed by the principles of chemical stability. Weaker bonds will cleave more readily, and the resulting fragments will rearrange to form the most stable possible ions. For example, the fragmentation of a side chain on the imidazole portion of one isomer may be energetically favorable, while in another isomer, cleavage within the pyridine ring might dominate due to its unique electronic structure.

Comparative Fragmentation Analysis

A prime example is the analysis of 3-phenoxy imidazo[1,2-a]pyridines, where a characteristic fragmentation is the homolytic cleavage of the C-O bond of the phenoxy group.[10] For the drug Zolpidem, a substituted imidazo[1,2-a]pyridine, electrospray ionization (ESI) MS/MS reveals a characteristic loss of the N,N-dimethylamine group (-45 Da) from its side chain.[11] An isomer with a different substitution pattern or ring fusion would not show this specific loss but would instead fragment in a manner dictated by its own unique structure.

Isomer/Derivative Parent Ion (m/z) Key Fragment Ion(s) (m/z) Characteristic Neutral Loss
Zolpidem [11]308.3 ([M+H]⁺)263.1Loss of HN(CH₃)₂
235.2Loss of HN(CH₃)₂ and CO
3-Phenoxy Imidazo[1,2-a]pyridine [10]Varies with subs.[M+H - PhO•]⁺Loss of Phenoxy Radical
Generic Thiazole/Imidazolidine Derivatives [12][13]VariesFragments from cleavage of the heterocyclic ringLoss of groups like CO, SCO, CH₃•
Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent, typically a mixture of acetonitrile and water or methanol and water, often with 0.1% formic acid.

    • Causality: Formic acid is added to promote protonation of the basic nitrogen atoms in the imidazopyridine ring, which is essential for generating the [M+H]⁺ ion in positive mode ESI.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the source in positive ion mode to generate the protonated molecular ion.

  • Tandem MS (MS/MS) Analysis:

    • In the first mass analyzer (Q1), isolate the [M+H]⁺ ion of the specific isomer.

    • In the collision cell (q2), introduce an inert gas (like argon or nitrogen) to induce fragmentation through collision-induced dissociation (CID).

    • Causality: The collision energy is a critical parameter. A ramp of energies should be applied to observe both low-energy (cleavage of weaker bonds) and high-energy (more complex ring cleavages) fragmentations, providing a complete picture.

    • In the second mass analyzer (Q3), scan to detect the resulting fragment ions.

Generalized Fragmentation Pathway

G M [Isomer+H]⁺ (Parent Ion) CID Collision-Induced Dissociation (CID) M->CID F1 [Fragment 1]⁺ F2 [Fragment 2]⁺ NL1 Neutral Loss 1 NL2 Neutral Loss 2 CID->F1  -NL1 CID->F2  -NL2

Caption: Tandem MS workflow differentiates isomers by their unique fragmentation.

Vibrational & Electronic Spectroscopy (IR & UV-Vis)

Expertise & Experience: While IR and UV-Vis spectroscopy are less definitive than NMR or MS for absolute isomer identification, they are rapid, non-destructive techniques that provide valuable confirmatory data. They are particularly useful in process monitoring or for quickly verifying the presence of the correct chromophore system.

Infrared (IR) Spectroscopy

Causality in Isomer Differentiation: IR spectroscopy measures the vibrational frequencies of chemical bonds. While major functional groups (C=O, N-H, etc.) will appear in similar regions for all isomers, the overall pattern of C=C and C=N stretching in the aromatic region (1650-1450 cm⁻¹) and the C-H out-of-plane bending in the fingerprint region (900-650 cm⁻¹) is sensitive to the molecule's symmetry and substitution pattern.[14] Different isomers will have unique fingerprint patterns. For example, the IR spectra of imidazo[1,2-a]pyridine derivatives show characteristic C=O bands if a carbonyl group is present.[6]

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance for Isomers
Aromatic C-H Stretch3100-3000Present in all isomers, subtle shifts.
Aromatic C=N/C=C Stretch1650-1450Complex pattern, highly diagnostic ("fingerprint") of the specific fused ring system.[7]
C-H Out-of-Plane Bend900-650Pattern is sensitive to the substitution on the pyridine ring, helping to differentiate positional isomers.
UV-Visible (UV-Vis) Spectroscopy

Causality in Isomer Differentiation: This technique measures electronic transitions, primarily π→π* transitions within the conjugated aromatic system. The specific fusion of the imidazole and pyridine rings defines the extent and energy of the π-conjugated system.[3] Consequently, each isomer will have a characteristic maximum absorption wavelength (λ_max). Imidazo[1,2-a]pyridines, for instance, typically display strong absorption bands with maxima around 250 nm and a secondary band in the 280-360 nm range.[3] Altering the fusion point or adding substituents will shift these values.

Isomer/Derivative Type Typical λ_max (nm) Notes
Imidazo[1,2-a]pyridine derivatives~250 and 280-360[3]The exact position is sensitive to substitution.
Zolpidem410 (in an ion-association complex)[15]λ_max can be significantly altered by derivatization or complexation.
Imidazopyridine-Coumarin Hybrids~320-390[16]Shows the effect of extending the conjugated system.
Experimental Protocol: IR and UV-Vis
  • IR (ATR Method):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Acquire the spectrum. This method requires minimal sample preparation.

  • UV-Vis Analysis:

    • Prepare an accurate, dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Causality: The solvent must not absorb in the same region as the analyte. A quartz cuvette is required as glass absorbs UV light.

    • Record the absorbance spectrum and identify the λ_max.

Structure-Spectrum Relationship

G Isomer Isomeric Structure Props Unique Properties: - Bond Symmetry - π-Conjugation Isomer->Props IR Distinct IR Fingerprint Props->IR UV Characteristic λ_max Props->UV

Caption: Isomeric structure dictates the unique vibrational and electronic properties.

Conclusion: An Integrated Analytical Approach

No single technique tells the whole story. The most trustworthy and robust characterization of imidazopyridine isomers comes from an integrated, multi-technique approach.[17]

  • NMR Spectroscopy serves as the primary tool for definitive structure elucidation.

  • Mass Spectrometry provides unambiguous molecular weight confirmation and critical structural information through unique fragmentation patterns, corroborating the NMR data.

  • IR and UV-Vis Spectroscopy act as rapid, valuable screening and confirmation tools, verifying the presence of the correct functional groups and conjugated system.

For complex mixtures, initial separation of isomers using techniques like High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis is a standard and highly effective strategy.[18][19] By combining the separation power of chromatography with the detailed information from these spectroscopic methods, researchers and drug development professionals can ensure the identity, purity, and quality of their imidazopyridine-based compounds with the highest degree of confidence.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a valuable building block in medicinal chemistry and materials science.[1] Its unique structure, however, necessitates a rigorous and informed approach to waste management to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Compound Profile and Inherent Hazards

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a halogenated, nitrogen-containing heterocyclic compound with a reactive aldehyde functional group. While a specific, comprehensive toxicological profile is not widely available, the structural motifs suggest several potential hazards that must be managed.

Based on data for structurally related compounds and general chemical principles, the primary concerns involve:

  • Toxicity: Harmful if swallowed or inhaled. Heterocyclic compounds and aldehydes can exhibit toxicity.

  • Irritation: Causes skin irritation and can cause serious eye damage.[2] Direct contact should always be avoided.

  • Environmental Hazard: The compound is likely toxic to aquatic life, and discharge into the environment must be avoided.[3]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassPotential EffectsRequired PPE & Handling Precautions
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Engineering Controls: Always handle in a certified chemical fume hood.[4][5] Gloves: Wear chemically impermeable gloves (e.g., nitrile, neoprene).[3] Eye Protection: Use chemical safety goggles or a face shield.[2] Lab Coat: A flame-resistant lab coat is mandatory.
Skin/Eye Irritant Can cause severe irritation or burns upon contact.Avoid all direct contact with skin and eyes.[3] In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][6]
Environmental Potentially toxic to aquatic organisms.Do not discharge to sewer systems or allow entry into waterways.[3] All waste must be collected as hazardous.
The Core Principle: Waste Segregation

The single most critical step in proper chemical disposal is segregation at the source.[7][8] Halogenated organic compounds require a specific disposal pathway, often involving high-temperature incineration with flue gas scrubbing to safely neutralize the resulting acidic gases (like HBr).[3]

Causality: Mixing halogenated waste with non-halogenated organic solvents complicates and significantly increases the cost of disposal.[9] Furthermore, inadvertently mixing incompatible chemicals, such as aldehydes with bases or oxidizing agents, can lead to dangerous exothermic reactions.[6][8]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of the chemical waste, from the point of generation to its final packaging for pickup by certified waste management professionals.

  • Select the Right Container: Use a clean, dry, chemically compatible container with a secure, tight-fitting screw cap.[10][11] Glass or polyethylene containers are typically appropriate. The container must be in good condition, free of cracks or defects.[12]

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" label.[7] This label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")[8]

    • The date accumulation begins.

    • The name of the principal investigator or lab group.

All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Neat (Undiluted) Compound: Any excess or expired solid chemical.

  • Reaction Mixtures: Solutions containing the compound.

  • Contaminated Solvents: Any solvent used to dissolve or rinse glassware containing the compound. This is critical; the first rinse of contaminated glassware must always be collected as hazardous waste.[13]

  • Contaminated Labware: Pipette tips, weighing paper, gloves, and any absorbent material used for cleaning minor spills.[10] These solid items should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.[14]

  • Location: Store the sealed waste container in a designated SAA within the laboratory. This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place the liquid waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[13]

  • Segregation: Keep the halogenated waste container physically separate from incompatible waste streams, particularly acids, bases, and oxidizers.[9]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[12][13] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

The overall workflow for handling and disposal is designed to minimize risk at every stage.

G cluster_0 In-Lab Handling (Fume Hood) cluster_1 Waste Generation & Collection cluster_2 Interim Storage (SAA) cluster_3 Final Disposal A Weighing/Handling of 8-Bromoimidazo[1,2-a]pyridine- 2-carbaldehyde B Experimentation/ Reaction A->B Use in experiment C Collect Solid Waste (Gloves, Tips, Paper) in Labeled Bag/Container B->C Generates solid waste D Collect Liquid Waste (Neat, Solutions, Rinsate) in Labeled Container B->D Generates liquid waste E Store Sealed Waste in Secondary Containment C->E D->E Seal and move to SAA F Segregate from Incompatibles E->F G Request Waste Pickup from Environmental Health & Safety (EHS) F->G When container is full or project is complete H Transfer to Licensed Hazardous Waste Facility G->H EHS manages transfer I Controlled Incineration with Flue Gas Scrubbing H->I Final destruction

Caption: Disposal workflow from lab bench to final destruction.
Emergency Procedures: Spills and Exposures

Preparedness is a key component of safety. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

  • Minor Spill (Contained in Fume Hood):

    • Alert colleagues in the immediate area.

    • Use an absorbent material (e.g., spill pillow, vermiculite) to soak up the material.[6] Avoid raising dust.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[3]

    • Decontaminate the area with a suitable solvent (like acetone), collecting the rinsate as hazardous waste.

  • Major Spill (Outside Fume Hood):

    • Evacuate personnel from the immediate area.[3]

    • Alert your institution's Environmental Health and Safety (EHS) office and follow their specific emergency procedures.

    • Prevent the spill from entering drains.[3]

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

Regulatory Framework

The procedures outlined here are mandated by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16] In the United States, the Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[17][18] This means the generating laboratory is legally responsible for the waste until its ultimate, documented disposal.[18][19] Adherence to a written Chemical Hygiene Plan (CHP) is also an OSHA requirement for all laboratories.[5][20]

By implementing these procedures, researchers not only ensure compliance but also foster a culture of safety, protecting themselves, their colleagues, and the wider community.

References

A Senior Application Scientist's Guide to Handling 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling, use, and disposal of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 1194375-12-6). As a brominated heterocyclic aldehyde, this compound requires stringent safety protocols to mitigate potential health risks. This guide is intended for researchers, chemists, and laboratory personnel in drug development and scientific research environments. The procedures outlined herein are designed to establish a self-validating system of safety, ensuring that every step is grounded in established chemical safety principles.

Hazard Identification and Risk Assessment

Understanding the specific hazards associated with this compound is the foundation of safe laboratory practice. While comprehensive toxicological data for this specific molecule is not fully available, data from its structural analogs and the Safety Data Sheet (SDS) indicate significant potential hazards. The primary risks involve acute toxicity upon inhalation, severe skin and eye damage, and potential for allergic skin reactions.[1]

Table 1: Summary of Potential Hazards

Hazard Class Description Primary Exposure Routes Source
Acute Toxicity, Inhalation Toxic if inhaled. Vapors or dust can be corrosive to the respiratory tract. Inhalation
Skin Corrosion/Irritation Causes severe skin burns and irritation. Brominated compounds can be highly reactive with biological tissues. Dermal Contact
Serious Eye Damage Causes serious eye damage. Direct contact can lead to irreversible harm. Eye Contact [1]
Skin Sensitization May cause an allergic skin reaction. Repeated exposure can lead to sensitization. Dermal Contact

| Acute Toxicity, Oral | Harmful if swallowed. | Ingestion | |

Given these risks, a thorough risk assessment must be performed before any new procedure involving this compound. The core principle is the Hierarchy of Controls , which prioritizes eliminating hazards and substituting hazardous chemicals. When this is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are employed.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from chemical hazards. For this compound, their use is mandatory.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[2][3] This is critical to prevent the inhalation of dust or vapors, which are toxic. The fume hood sash should be kept as low as possible to maximize protection.[2]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][4] Their proximity is crucial for immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of PPE is based on the specific hazards identified in Section 1.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Item Specification Standard Rationale and Best Practices
Eye and Face Protection Safety Goggles with side shields ANSI Z87.1 (US) or EN 166 (EU)[1] Protects against chemical splashes and dust. Standard safety glasses are insufficient.
Face Shield N/A Must be worn over safety goggles during procedures with a high risk of splashing, such as when handling larger quantities or during transfers.[4]
Hand Protection Chemical-Resistant Gloves (Nitrile) ASTM F739 Disposable nitrile gloves provide adequate protection for incidental contact.[4] For prolonged handling, consider double-gloving or using thicker gloves. Always inspect gloves before use and change them immediately if contaminated.
Body Protection Flame-Resistant Laboratory Coat NFPA 2112 Protects skin and personal clothing from contamination. Must be fully buttoned.[3]
Full-Length Pants and Closed-Toe Shoes N/A No exposed skin on the lower body. Shoes should be made of a non-porous material to protect feet from spills.[3][4]

| Respiratory Protection | NIOSH-Approved Respirator | N/A | Required when engineering controls are not sufficient, during spill cleanup, or when handling the powder outside of a fume hood, where aerosols may be generated.[2] The specific cartridge type should be selected based on the potential concentration and form of the chemical. |

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 1. Don all required PPE (Table 2) prep2 2. Verify fume hood is certified and functioning prep1->prep2 prep3 3. Cover work surface with disposable bench paper prep2->prep3 prep4 4. Assemble all necessary equipment and reagents prep3->prep4 handle1 5. Weigh solid inside the fume hood using a tared container prep4->handle1 Proceed to Handling handle2 6. Transfer compound slowly with a spatula to avoid dust handle1->handle2 handle3 7. For solutions, slowly add solid to the solvent while stirring handle2->handle3 clean1 8. Decontaminate all equipment and the work surface handle3->clean1 Proceed to Cleanup clean2 9. Segregate and label all chemical waste properly clean1->clean2 clean3 10. Remove PPE in the correct order (gloves last) and wash hands clean2->clean3

Caption: Standard workflow for handling this compound.

Detailed Steps:

  • Preparation: Before retrieving the chemical, ensure all PPE is worn correctly. The fume hood's certification should be current. Covering the work surface simplifies cleanup and contains minor spills.[3]

  • Weighing and Transfer: Always handle the solid form of the compound within the fume hood to contain airborne particulates.[3] Use a spatula for transfers to minimize dust generation.

  • Solution Preparation: When dissolving, add the solid this compound to the solvent, not the other way around. This prevents splashing of the concentrated solid.

  • Decontamination: Clean all glassware and equipment that came into contact with the chemical. Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • Waste Disposal: All disposable materials, including gloves, bench paper, and pipette tips, that are contaminated with the chemical must be disposed of as hazardous waste.[1]

Emergency Procedures

Immediate and correct response to an exposure is critical.

G cluster_types cluster_actions start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin 1. Immediately flush skin with plenty of water for 15 min. 2. Remove contaminated clothing. 3. Seek immediate medical attention. skin->action_skin action_eye 1. Immediately flush eyes with water for at least 15 min, lifting upper and lower eyelids. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. eye->action_eye action_inhalation 1. Move victim to fresh air immediately. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. inhalation->action_inhalation action_ingestion 1. Rinse mouth with water. Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Seek immediate medical attention. ingestion->action_ingestion

Caption: Decision tree for first aid response to chemical exposure.

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • If the spill is large or outside of a fume hood, contact your institution's Environmental Health & Safety (EHS) office immediately.

    • For small spills within a fume hood, wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.[4]

    • Carefully collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[1]

Disposal Plan

Chemical waste must be handled in accordance with institutional and regulatory guidelines.

  • Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, and contaminated disposables, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: Do not discharge the chemical or its containers to sewer systems or household garbage.[1] The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the environment.[1]

By integrating these safety protocols into all laboratory operations involving this compound, researchers can effectively mitigate risks, ensuring a safe environment for scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 2
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.